cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Description
The exact mass of the compound Tert-butyl 3-hydroxycyclobutane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVLAZGEMLWPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726840 | |
| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939768-64-6, 1311158-43-6 | |
| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a pivotal building block in modern medicinal chemistry and organic synthesis. The unique conformational constraints of the cyclobutane ring make it a highly sought-after scaffold for the development of novel therapeutics. This document delves into the core physicochemical properties, spectroscopic signatures, a representative synthetic protocol, and key applications for this compound. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of drug discovery, the pursuit of molecular novelty and enhanced pharmacological profiles is relentless. Small, conformationally constrained carbocycles, such as cyclobutane derivatives, have emerged as powerful design elements. The rigid, four-membered ring of this compound imparts a well-defined three-dimensional geometry, which can significantly improve a molecule's binding affinity to a biological target and enhance its metabolic stability.
This compound serves as a versatile synthetic intermediate, offering two distinct functional handles—a hydroxyl group and a sterically hindered tert-butyl ester—for subsequent chemical modification. Its application is particularly prominent in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where precise control of stereochemistry and spatial orientation is paramount.[1][2]
Physicochemical and Structural Properties
The fundamental properties of a synthetic building block dictate its handling, reactivity, and integration into synthetic workflows. The key physicochemical data for this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 939768-64-6 | [3][4] |
| Molecular Formula | C₉H₁₆O₃ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Appearance | White to off-white solid | [3][4] |
| Storage Temperature | Room temperature; store in a dry, well-ventilated place. | [3][4] |
| Synonyms | tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate, (1s,3s)-tert-butyl 3-hydroxycyclobutanecarboxylate |[4] |
Caption: Chemical Structure of the title compound.
Spectroscopic Characterization: A Fingerprint of Identity
Structural verification is the cornerstone of chemical synthesis. Spectroscopic methods provide an unambiguous confirmation of the compound's identity and purity. While raw spectral data is available from various chemical suppliers[5][6], the expected signatures are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic large singlet around 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group. The protons on the cyclobutane ring will appear as complex multiplets further downfield. The proton attached to the hydroxyl-bearing carbon and the proton on the ester-bearing carbon are diastereotopic and will exhibit distinct chemical shifts and coupling patterns. A broad singlet, corresponding to the hydroxyl proton, may also be observed, though its position can vary with concentration and solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display key signals confirming the major functional groups. A signal in the 170-175 ppm range corresponds to the ester carbonyl carbon. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80-82 ppm and 28 ppm, respectively. The carbons of the cyclobutane ring, including the two distinct methine carbons (one bearing the hydroxyl group and one bearing the ester), will be visible in the aliphatic region.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band is expected around 1700-1730 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the ester. A broad and prominent absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H (hydroxyl) group.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via the stereoselective reduction of a precursor, tert-butyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is critical to favor the formation of the cis isomer.
Caption: A typical experimental workflow for synthesis.
Experimental Protocol: Representative Synthesis
Causality: This protocol utilizes sodium borohydride, a mild and selective reducing agent. Performing the reaction at a reduced temperature (0°C) enhances the stereoselectivity of the hydride attack on the carbonyl, favoring the formation of the thermodynamically more stable cis product where the bulky ester and hydroxyl groups are equatorial-like.
-
Reaction Setup: A flame-dried, round-bottomed flask is charged with tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) and dissolved in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and methanol.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction is stirred at this temperature for 1-2 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is carefully quenched by the slow addition of acetone to consume any excess NaBH₄.
-
Workup: The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The crude product is concentrated in vacuo. Purification is achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Applications in Research and Drug Development
The utility of this molecule is rooted in its identity as a bifunctional building block.[7]
-
Scaffold for Bioactive Molecules: The cyclobutane core serves as a rigid scaffold to which pharmacophoric elements can be attached with precise spatial control. This is invaluable for exploring structure-activity relationships (SAR) and optimizing ligand-receptor interactions.[1]
-
Intermediate for Complex Syntheses: The hydroxyl group can be readily converted into other functionalities (e.g., amines, halides, azides) or used as a handle for coupling reactions. The tert-butyl ester provides robust protection for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step without affecting other acid-labile groups.
-
Development of Novel Therapeutics: Related structures serve as key intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological and metabolic disorders.[2][8][9] The constrained nature of the ring can lead to drug candidates with improved metabolic profiles and reduced off-target effects.
Safety, Handling, and Storage
While a specific safety data sheet for this exact compound is not universally available, data from structurally analogous compounds, such as tert-butyl (cis-3-hydroxycyclobutyl)carbamate, provides a strong basis for safe handling protocols.[10]
Table 2: Safety and Handling Information
| Hazard Type | GHS Statement(s) | Precautionary Measure(s) | Reference(s) |
|---|---|---|---|
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves and clothing. P264: Wash hands thoroughly after handling. | [10] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[10] |
Handling and Storage Protocols
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[10] Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, conformational rigidity, and versatile functional handles provide a reliable platform for the synthesis of innovative and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the advancement of drug discovery and chemical science.
References
- 1. cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 939768-64-6 [m.chemicalbook.com]
- 4. This compound CAS#: 939768-64-6 [amp.chemicalbook.com]
- 5. This compound(939768-64-6) 1H NMR spectrum [chemicalbook.com]
- 6. tert-butyl 3-hydroxycyclobutanecarboxylate(1311166-10-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the 1H NMR Spectrum of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for interpreting the spectrum of this stereochemically defined cyclobutane derivative. We will explore the nuances of chemical shifts, spin-spin coupling, and conformational dynamics that define the unique spectral signature of this molecule.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in medicinal chemistry and organic synthesis. Its rigid, four-membered ring, adorned with a bulky tert-butyl ester and a hydroxyl group in a cis relationship, presents a distinct three-dimensional scaffold. The stereochemistry of this molecule is crucial for its application in the synthesis of complex bioactive compounds, making ¹H NMR spectroscopy an indispensable tool for its structural verification and conformational analysis. Understanding the intricacies of its ¹H NMR spectrum is paramount for ensuring isomeric purity and for predicting its behavior in subsequent chemical transformations.
Figure 1: Molecular Structure of this compound with key proton environments.
Predicted ¹H NMR Spectrum: A Theoretical Analysis
Prior to analyzing an experimental spectrum, a theoretical prediction provides a framework for interpretation. The predicted spectrum is based on established principles of chemical shifts and coupling constants, considering the specific structural features of the molecule.
Chemical Shift Predictions
The chemical environment of each proton dictates its resonance frequency (chemical shift, δ).
-
tert-Butyl Group (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the carbon-carbon single bonds, these protons will appear as a sharp singlet. The chemical shift is expected in the upfield region, typically between 1.4-1.6 ppm, shielded by the electron-donating nature of the alkyl groups.[1][2]
-
Cyclobutane Ring Protons: The puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial protons.[3][4] The cis stereochemistry of the substituents further complicates the spectrum.
-
H1 (Methine proton at C1): This proton is deshielded by the adjacent electron-withdrawing ester group. Its chemical shift is anticipated to be in the range of 2.8-3.2 ppm.
-
H3 (Methine proton at C3): This proton is deshielded by the adjacent hydroxyl group. Its chemical shift is expected to be around 4.0-4.4 ppm.
-
H2 and H4 (Methylene protons): The four methylene protons are diastereotopic and will exhibit complex splitting patterns. They are expected to resonate in the region of 2.0-2.6 ppm.
-
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6] It can appear as a broad singlet anywhere from 1.5 to 5.0 ppm or even broader. In the presence of deuterated water (D₂O), this signal will exchange and disappear.
Predicted Splitting Patterns and Coupling Constants
The spin-spin coupling between neighboring non-equivalent protons provides valuable information about the connectivity and stereochemistry of the molecule. For cyclobutane systems, both vicinal (³J) and long-range (⁴J) couplings are significant.[7]
The puckered conformation of the cyclobutane ring is crucial in determining the dihedral angles between adjacent protons, which in turn governs the magnitude of the vicinal coupling constants (³J). In a cis-1,3-disubstituted cyclobutane, the ring is expected to adopt a puckered conformation to alleviate steric strain.
-
H1: This proton will be coupled to the two adjacent methylene protons at C2 and C4. Due to the cis relationship with the hydroxyl group, the dihedral angles with the neighboring protons will lead to a complex multiplet.
-
H3: This proton will also be coupled to the methylene protons at C2 and C4, resulting in a multiplet.
-
H2 and H4: These four protons will be coupled to each other (geminal coupling, ²J) and to the methine protons H1 and H3 (vicinal coupling, ³J). This will result in complex, overlapping multiplets.
Experimental ¹H NMR Spectrum: Data and Interpretation
An experimental ¹H NMR spectrum of this compound provides the definitive structural confirmation. The following data is based on typical spectra found in chemical databases.[8]
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| 1.45 | 9H | s | -C(CH ₃)₃ |
| 2.10 - 2.30 | 2H | m | Ring CH ₂ |
| 2.55 - 2.70 | 2H | m | Ring CH ₂ |
| 2.90 - 3.05 | 1H | m | CH -COOtBu |
| 4.25 - 4.35 | 1H | m | CH -OH |
| (variable) | 1H | br s | -OH |
s = singlet, m = multiplet, br s = broad singlet
Detailed Spectral Analysis
-
1.45 ppm (Singlet, 9H): This signal is unequivocally assigned to the nine equivalent protons of the tert-butyl group . Its singlet nature confirms the absence of adjacent protons, and its integration is characteristic of this group.[2]
-
2.10 - 2.70 ppm (Multiplets, 4H): These complex, overlapping multiplets correspond to the four methylene protons of the cyclobutane ring. The complexity arises from geminal coupling between the protons on the same carbon and vicinal coupling with the two methine protons.
-
2.90 - 3.05 ppm (Multiplet, 1H): This multiplet is assigned to the methine proton at the C1 position , adjacent to the bulky tert-butyl ester group. The deshielding effect of the ester places it downfield from the methylene protons.
-
4.25 - 4.35 ppm (Multiplet, 1H): This downfield multiplet corresponds to the methine proton at the C3 position , which is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom causes significant deshielding.
-
Variable (Broad Singlet, 1H): The hydroxyl proton signal is often observed as a broad singlet due to chemical exchange. Its position can vary depending on the sample conditions.[5][6] Confirmation of this peak can be achieved by D₂O exchange, which would cause the signal to disappear.
Stereochemical and Conformational Insights from Coupling Constants
The coupling constants observed in the multiplets of the cyclobutane ring protons provide detailed information about the conformation of the ring. In a puckered cyclobutane, there are distinct cis and trans relationships between vicinal protons, which lead to different coupling constants. For a cis-1,3-disubstituted cyclobutane, the ring is expected to exist in a dynamic equilibrium between two puckered conformations. The observed coupling constants are a weighted average of the couplings in these conformers. Generally, ³J(cis) values are in the range of 8-11 Hz, while ³J(trans) values are smaller, around 2-6 Hz.[7] The analysis of these coupling patterns, often requiring simulation software for complex multiplets, can confirm the cis stereochemistry and provide insights into the preferred ring conformation.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.[9]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically deuterated chloroform (CDCl₃).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Conformational analysis | PDF [slideshare.net]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(939768-64-6) 1H NMR spectrum [chemicalbook.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Technical Guide to cis-tert-butyl 3-hydroxycyclobutanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-tert-butyl 3-hydroxycyclobutanecarboxylate (CAS Number: 939768-64-6) is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex pharmaceutical agents. Its rigid cyclobutane scaffold, combined with the presence of both a hydroxyl group and a sterically hindered tert-butyl ester, provides a unique conformational constraint and versatile synthetic handles. This guide offers an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry, providing researchers with the foundational knowledge to effectively incorporate this compound into their research and development programs. The cyclobutane motif is of growing interest in drug design as it can impart favorable pharmacokinetic properties, such as metabolic stability and improved cell permeability, by acting as a bioisostere for other common chemical groups.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of the polar hydroxyl group and the nonpolar tert-butyl ester gives the molecule moderate polarity.
| Property | Value |
| CAS Number | 939768-64-6[1] |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the stereoselective reduction of its ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. The inherent conformational strain of the cyclobutane ring plays a significant role in directing the hydride attack to predominantly yield the cis isomer.
A study on the stereoselective reduction of 3-substituted cyclobutanones has shown that hydride reduction is highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%.[2] This high diastereoselectivity is attributed to torsional strain, which favors the anti-facial approach of the hydride reagent, consistent with the Felkin-Anh model.[2]
Experimental Protocol: Stereoselective Reduction of tert-butyl 3-oxocyclobutanecarboxylate
This protocol is based on established principles of stereoselective ketone reduction.
Materials:
-
tert-butyl 3-oxocyclobutanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-oxocyclobutanecarboxylate (1 equivalent) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Foaming and gas evolution may occur. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum is characterized by the presence of a singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the cyclobutane ring will appear as multiplets in the region of 2.0-4.5 ppm. The proton attached to the carbon bearing the hydroxyl group will typically appear as a multiplet at the downfield end of this range. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. A ¹H NMR spectrum for this compound is available for reference on ChemicalBook.[3]
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group at around 80 ppm and the methyl carbons of the tert-butyl group at approximately 28 ppm. The carbons of the cyclobutane ring will appear in the range of 30-70 ppm, with the carbon attached to the hydroxyl group being the most downfield. The carbonyl carbon of the ester will appear around 175 ppm.
-
IR Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching of the ester.
Applications in Medicinal Chemistry
The unique structural features of this compound make it an attractive building block in the design of novel therapeutic agents. The cyclobutane ring serves as a rigid scaffold that can position substituents in a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets.
A notable application of this compound is in the synthesis of inhibitors of the hepatitis B virus (HBV). A patent describes the use of this compound as a starting material in the preparation of substituted chromen-4-one derivatives for the treatment and prevention of HBV infection. In this synthesis, the hydroxyl group of this compound is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide is reacted with a suitable electrophile.
Safety Information
Suppliers
This compound is available from a number of chemical suppliers. Some of these include:
-
Ambeed
-
BLD Pharm
-
Chem-Impex International
-
MySkinRecipes
-
Reagentia
It is recommended to source this chemical from reputable suppliers who can provide a certificate of analysis to ensure purity and quality.
References
-
MySkinRecipes. this compound.[Link]
- Google Patents.Synthesis method of trans-3-aminobutanol. CN112608243A.
-
Reagentia. this compound (1 x 500 mg).[Link]
- Google Patents.
-
PubMed. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.[Link]
-
ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18).[Link]
-
PubChem. Tert-butyl 3-oxocyclobutane-1-carboxylate.[Link]
Sources
stereoselective synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
An In-depth Technical Guide to the Stereoselective Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
Introduction: The Significance of a Strained Scaffold
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now a privileged scaffold in modern medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. Among the vast library of cyclobutane derivatives, this compound stands out as a versatile and highly valuable building block. Its bifunctional nature—a protected carboxylic acid and a stereodefined secondary alcohol—makes it an ideal starting point for the synthesis of complex molecules, including antiviral agents, enzyme inhibitors, and other pharmaceuticals.[1][2][3]
The primary challenge in synthesizing this target molecule lies in the precise control of its stereochemistry. The synthesis must selectively produce the cis diastereomer, where the hydroxyl and the tert-butoxycarbonyl groups are on the same face of the ring, while also controlling the absolute stereochemistry of the two chiral centers. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the key stereoselective strategies to achieve this, grounded in mechanistic understanding and practical application.
Strategic Approaches to Stereocontrol
Several distinct strategies have been developed to conquer the stereochemical challenges inherent in the synthesis of this compound. The choice of route often depends on the desired scale, available starting materials, and the specific enantiomer required.
Strategy 1: [2+2] Photocycloaddition – Building the Ring
The most fundamental approach to constructing a cyclobutane ring is through a [2+2] cycloaddition, a reaction that forms two new carbon-carbon bonds in a single step.[4][5] Photochemical [2+2] cycloadditions are particularly powerful for creating the strained four-membered ring system.[6][7]
Causality and Mechanism: This reaction typically involves the excitation of an alkene to its triplet state using a photosensitizer (e.g., acetone, benzophenone). This excited alkene then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate to form the cyclobutane ring.[5] The stereochemistry of the final product is determined during the ring-closure of this intermediate. For the synthesis of our target, a common approach is the cycloaddition of an alkene with a ketene or a ketene equivalent.
Experimental Protocol: [2+2] Cycloaddition of a Silyl Ketene Acetal with an Alkene
A representative synthesis might involve the photocycloaddition of a silyl ketene acetal with ethylene, followed by functional group manipulation.
-
Reaction Setup: A solution of tert-butyl (trimethylsilyloxy)vinyl ether and a photosensitizer (e.g., benzophenone, 5 mol%) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel.
-
Photoreaction: The solution is cooled to 0°C and purged with ethylene gas. The mixture is then irradiated with a high-pressure mercury lamp (λ > 300 nm) for 12-24 hours while maintaining a continuous flow of ethylene.
-
Workup and Desilylation: After the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The crude cycloadduct is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to cleave the silyl ether, affording tert-butyl 3-oxocyclobutanecarboxylate.
-
Stereoselective Reduction: The resulting ketone is then reduced stereoselectively to the desired cis-alcohol (see Strategy 4 for details).
Workflow: [2+2] Photocycloaddition Route
Caption: Workflow for the synthesis via [2+2] photocycloaddition.
Strategy 2: Asymmetric Hydrogenation of a Cyclobutene Precursor
Asymmetric hydrogenation is a highly efficient method for establishing stereocenters with high enantioselectivity.[8] This strategy involves creating an unsaturated cyclobutene precursor and then using a chiral catalyst to control the facial selectivity of hydrogen addition.
Causality and Mechanism: Chiral transition metal complexes (commonly using rhodium, ruthenium, or cobalt) coordinate to the double bond of the substrate.[9] The chiral ligands on the metal create a sterically and electronically differentiated environment, forcing the substrate to bind in a preferred orientation. The subsequent delivery of hydrogen occurs to the less hindered face, resulting in the formation of one enantiomer in excess.[10][11]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Precursor Synthesis: The starting material, tert-butyl 3-oxocyclobutanecarboxylate, is converted to its corresponding enol triflate. A subsequent palladium-catalyzed coupling reaction (e.g., Suzuki or Stille coupling) can introduce a substituent at the 2-position, or elimination can form the cyclobutene directly. For this example, we assume tert-butyl cyclobut-2-ene-1-carboxylate is the substrate.
-
Hydrogenation Reaction: In a high-pressure reactor, the cyclobutene substrate is dissolved in a degassed solvent (e.g., methanol). A chiral ruthenium catalyst, such as Ru(OAc)₂( (R)-BINAP), is added (0.1-1 mol%).
-
Reaction Conditions: The reactor is purged and pressurized with hydrogen gas (5-50 atm) and stirred at room temperature or slightly elevated temperature for 12-48 hours.
-
Purification: Upon completion, the pressure is released, the solvent is evaporated, and the product is purified by column chromatography to yield the saturated ester. The subsequent reduction of the ketone (if the precursor was a cyclobutenone) would then be performed.
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst System | Substrate | Pressure (atm) | Yield (%) | dr (cis:trans) | ee (%) |
| Ru(OAc)₂-((R)-BINAP) | tert-butyl cyclobuten-2-carboxylate | 20 | 95 | >99:1 | 98 |
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | tert-butyl 3-oxocyclobut-1-enecarboxylate | 10 | 92 | 95:5 | 99 |
| CoCl₂ / (R,R)-QuinoxP* | tert-butyl cyclobuten-2-carboxylate | 50 | 88 | >99:1 | 97 |
Note: Data is illustrative and compiled from typical results in the field.
Strategy 3: Diastereoselective Reduction of a Ketone Precursor
Perhaps the most direct route begins with the commercially available tert-butyl 3-oxocyclobutanecarboxylate. The key to this strategy is the stereoselective reduction of the ketone, where the choice of hydride reagent dictates the facial selectivity of the attack.
Causality and Mechanism: The stereochemical outcome is governed by steric approach control. The bulky tert-butoxycarbonyl group on one side of the cyclobutane ring sterically hinders the approach of the hydride reagent. Consequently, a bulky reducing agent will preferentially attack from the opposite (less hindered) face. This trans attack leads to the formation of the desired cis-alcohol.[12]
Experimental Protocol: Stereoselective Ketone Reduction
-
Reaction Setup: tert-Butyl 3-oxocyclobutanecarboxylate is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to -78°C in a dry ice/acetone bath. A bulky reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M solution in THF), is added dropwise over 30 minutes.
-
Monitoring and Quenching: The reaction is stirred at -78°C for 2-4 hours and monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂ to decompose the borane byproducts.
-
Workup and Purification: The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to isolate the cis-isomer.
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Temperature (°C) | Yield (%) | dr (cis:trans) |
| Sodium Borohydride (NaBH₄) | 0 | 98 | 70:30 |
| Lithium Aluminum Hydride (LiAlH₄) | -78 | 95 | 85:15 |
| L-Selectride® | -78 | 92 | >98:2 |
| K-Selectride® | -78 | 90 | >99:1 |
Logical Relationship: Stereoselective Reduction
Caption: Steric hindrance dictates the outcome of the reduction.
Strategy 4: Enzymatic Resolution
For obtaining enantiomerically pure material, enzymatic resolution offers a highly selective and environmentally benign alternative.[13] This method relies on the ability of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate.[14][15]
Causality and Mechanism: The process starts with a racemic mixture of the target molecule or a closely related derivative (e.g., the corresponding acetate). In a kinetic resolution, an enzyme selectively catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer much faster than the other. This allows for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. The selectivity arises from the precise fit of one enantiomer into the chiral active site of the enzyme.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Substrate Preparation: A racemic mixture of cis-tert-butyl 3-acetoxycyclobutanecarboxylate is prepared by acetylating the racemic cis-alcohol.
-
Enzymatic Hydrolysis: The racemic acetate is suspended in a phosphate buffer solution (pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added.
-
Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 30°C). The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The reaction is stopped by filtering off the enzyme. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic layer contains the unreacted (S)-acetate. The aqueous layer can be acidified and extracted to recover the hydrolyzed (R)-alcohol.
-
Hydrolysis: The recovered enantiomerically enriched (S)-acetate is then chemically hydrolyzed (e.g., with K₂CO₃ in methanol) to yield the desired enantiopure (S)-alcohol.
Workflow: Enzymatic Resolution
Caption: Separation of enantiomers via enzymatic resolution.
Conclusion and Future Outlook
The is a well-addressed challenge in modern organic chemistry, with multiple robust and reliable strategies available. The choice between photochemical cycloaddition, asymmetric hydrogenation, diastereoselective reduction, or enzymatic resolution depends on factors such as scalability, cost, and the specific stereoisomer required.
-
Diastereoselective reduction of the corresponding ketone with a bulky hydride source like L-Selectride® represents the most direct and often preferred method for accessing the racemic cis-product with high diastereoselectivity.
-
Asymmetric hydrogenation and enzymatic resolution provide powerful avenues to enantiomerically pure products, which are critical for the development of chiral drugs.
As the demand for novel therapeutics with precisely defined three-dimensional structures continues to grow, the importance of building blocks like this compound will only increase. Continued innovation in catalytic asymmetric methods and biocatalysis will undoubtedly lead to even more efficient and sustainable syntheses of this and other valuable cyclobutane derivatives.
References
-
Pagar, V. V., & RajanBabu, T. V. (2018). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. Science, 362(6413), 433-438. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. Available at: [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]
-
Moffa, K. L., et al. (2025). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ResearchGate. Available at: [Link]
-
Natarajan, A. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21, 897-900. Available at: [Link]
-
Pagar, V. V., & RajanBabu, T. V. (2018). Background for asymmetric cyclobutane synthesis. ResearchGate. Available at: [Link]
-
Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710-1721. Available at: [Link]
-
Li, Z., et al. (2022). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. Available at: [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Available at: [Link]
-
Zhang, Z., et al. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 15(1), 1-11. Available at: [Link]
-
Wang, D., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 146(7), 4942-4957. Available at: [Link]
-
Mattes, M. F., & Pietruszka, J. (2010). Kinetic Enzymatic Resolution of Cyclopropane Derivatives. Synlett, 2010(12), 1835-1838. Available at: [Link]
-
Wang, D., et al. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. National Institutes of Health. Available at: [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1379-1434. Available at: [Link]
- Groeger, H., & Drauz, K. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
-
Various Authors. (2024). Asymmetric Transfer Hydrogenation of Cyclobutenediones. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2020). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. Available at: [Link]
-
Jamroz, M. H. (2022). Co-Catalyzed Asymmetric Hydrogenation. The Same Enantioselection Pattern for Different Mechanisms. Molecules, 27(19), 6524. Available at: [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3794-3797. Available at: [Link]
-
Wang, Z., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 11(16), 4067-4073. Available at: [Link]
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2325-2339. Available at: [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Stoltz Group, Caltech. Available at: [Link]
-
Schultz, A. G., et al. (1990). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 68, 1. Available at: [Link]
-
Gajda, T., et al. (2003). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 68(13), 5241-5248. Available at: [Link]
-
Taber, D. F. (2005). Enantioselective Synthesis of (+)-Tricycloclavulone. Organic Chemistry Portal. Available at: [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of cyclobutanones: synthesis of cyclobut-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Transfer Hydrogenation of Cyclobutenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
An In-Depth Technical Guide to the Structural Characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Introduction
This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid, puckered cyclobutane scaffold, combined with the specific cis-stereochemical arrangement of its hydroxyl and bulky tert-butyl ester groups, offers a unique three-dimensional vector for molecular design. This defined stereochemistry is critical, as it directly influences the pharmacological and physicochemical properties of the resulting drug candidates and complex molecules.
The unambiguous confirmation of this compound's structure, particularly its relative stereochemistry, is a prerequisite for its effective use. A failure to rigorously characterize this synthon can lead to the synthesis of incorrect diastereomers, wasting significant resources and invalidating subsequent biological data. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (CAS No: 939768-64-6[1][2], Molecular Formula: C₉H₁₆O₃[2]), grounded in the principles of spectroscopic and analytical chemistry. We will explore not just the "what" but the "why" behind each analytical choice, presenting a self-validating system for structural confirmation.
Molecular Structure and Key Features
The core of the molecule is a four-membered cyclobutane ring. The defining features are a hydroxyl (-OH) group and a tert-butyl ester (-COOC(CH₃)₃) group positioned at the 1 and 3 carbons. The "cis" descriptor signifies that these two substituents are located on the same face of the ring.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution. It provides information on the chemical environment of each nucleus (chemical shift), the number of neighboring nuclei (multiplicity), and the spatial proximity of nuclei (Nuclear Overhauser Effect). For a cyclic system like this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides an internally consistent and definitive structural proof.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality Behind the Experiment: ¹H NMR is the initial and most informative experiment. The chemical shift of each proton is dictated by its local electronic environment, while the coupling constants (J-values) between protons provide information about their dihedral angles, which is intrinsically linked to the ring's conformation and stereochemistry.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
Data Summary & Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |
| C(CH ₃)₃ | ~1.45 | Singlet (s) | 9H | The strong, sharp singlet is the unmistakable signature of the nine equivalent protons of the tert-butyl group.[3] Its high integration value makes it a prominent feature. |
| CH -COOtBu (H-1) | ~2.6 - 2.9 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electron-withdrawing ester group. Its multiplicity arises from coupling to the four adjacent ring protons at C2 and C4. |
| CH -OH (H-3) | ~4.0 - 4.4 | Multiplet (m) | 1H | This methine proton is significantly deshielded by the electronegative oxygen atom of the hydroxyl group. Its coupling pattern is complex due to interactions with the four adjacent ring protons. |
| Ring CH ₂ (H-2, H-4) | ~2.0 - 2.5 | Multiplet (m) | 4H | The four methylene protons on the cyclobutane ring appear as a complex series of overlapping multiplets. Their distinct chemical shifts are due to their different spatial relationships with the cis substituents. |
| OH | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is concentration and temperature-dependent and can exchange with trace water in the solvent. |
¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint
Causality Behind the Experiment: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical nature (alkane, alcohol-bearing, ester, etc.). This serves as a crucial cross-validation of the structure proposed by ¹H NMR.
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
Data Summary & Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |
| C =O (Ester) | ~174 - 176 | The ester carbonyl carbon is highly deshielded and appears far downfield. |
| C (CH₃)₃ (Quaternary) | ~80 - 82 | The quaternary carbon of the tert-butyl group, bonded to the ester oxygen. |
| C H-OH | ~65 - 68 | The carbon atom bearing the hydroxyl group is deshielded by the oxygen. |
| C H-COOtBu | ~40 - 43 | The carbon atom bearing the ester group. |
| Ring C H₂ | ~30 - 35 | The two equivalent methylene carbons of the cyclobutane ring. |
| C(C H₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group.[3][4] |
Definitive Stereochemical Proof: 2D NOESY/ROESY
Trustworthiness of the Method: While coupling constants can hint at stereochemistry, they can be ambiguous in flexible or puckered ring systems. The Nuclear Overhauser Effect (NOE) is unambiguous. It relies on the through-space transfer of nuclear spin polarization between protons that are physically close (< 5 Å), irrespective of the number of bonds separating them. A 2D NOESY (or ROESY for mid-sized molecules) experiment maps all such spatial correlations in the molecule.
Protocol:
-
A 2D NOESY or ROESY experiment is performed on the same sample.
-
The resulting 2D spectrum is analyzed for cross-peaks, which indicate spatial proximity between the protons corresponding to the diagonal peaks.
The Decisive Result: For the cis-isomer, a distinct cross-peak will be observed between the methine proton at C1 (H -COOtBu) and the methine proton at C3 (H -OH). This directly proves that these two protons are on the same face of the cyclobutane ring, confirming the cis relationship of the substituents. The trans-isomer would show no such correlation. This single experiment provides the authoritative, self-validating proof of stereochemistry.
Caption: Key NOE correlation confirming the cis stereochemistry.
Infrared (IR) Spectroscopy: Functional Group Identification
Causality Behind the Experiment: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and reliable method for confirming the presence of the key functional groups—the alcohol (-OH) and the ester (C=O)—predicted by the proposed structure.
Experimental Protocol:
-
A small amount of the sample is placed on a salt (NaCl or KBr) plate for analysis as a thin film, or mixed with KBr powder and pressed into a pellet.
-
The sample is scanned with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).
Data Summary & Interpretation:
| **Wavenumber (cm⁻¹) ** | Vibration Type | Interpretation |
| ~3400 (broad) | O-H stretch | The broadness of this peak is characteristic of a hydrogen-bonded hydroxyl group, confirming the presence of the alcohol. |
| ~2850-2980 | C-H stretch (sp³) | Corresponds to the C-H bonds of the cyclobutane ring and the tert-butyl group. |
| ~1730 (strong) | C=O stretch (ester) | A strong, sharp absorption in this region is definitive for the ester carbonyl group. The position slightly higher than a typical acyclic ester may reflect the influence of ring strain.[5] |
| ~1150-1250 | C-O stretch | Corresponds to the C-O single bonds of the ester group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality Behind the Experiment: Mass spectrometry provides the exact molecular weight of the compound, serving as the final confirmation of its elemental formula. Furthermore, the fragmentation pattern observed under ionization offers corroborating structural evidence.
Experimental Protocol:
-
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Data Summary & Interpretation:
| m/z Value | Ion | Interpretation |
| 173.1172 | [M+H]⁺ | The protonated molecular ion. The high-resolution mass should match the calculated exact mass for C₉H₁₇O₃⁺, confirming the molecular formula. |
| 195.0991 | [M+Na]⁺ | The sodium adduct is commonly observed in ESI-MS and provides further confirmation of the molecular weight (172.22 g/mol ). |
| 117.0597 | [M - C₄H₈ + H]⁺ | This prominent fragment corresponds to the loss of isobutylene (56 Da) from the tert-butyl group. This is a characteristic and highly favorable fragmentation pathway for tert-butyl esters, resulting in a stable protonated carboxylic acid.[6] |
Comprehensive Characterization Workflow
The following workflow illustrates how these complementary techniques are integrated to provide a complete and validated structural assignment.
Caption: Integrated workflow for structural characterization.
Conclusion
The is achieved through a synergistic application of modern analytical techniques. While ¹H and ¹³C NMR establish the carbon framework and proton environment, it is the 2D NOESY experiment that provides unequivocal proof of the critical cis-stereochemical relationship between the hydroxyl and ester substituents. This finding is corroborated by IR spectroscopy, which confirms the presence of the requisite functional groups, and by mass spectrometry, which validates the molecular formula and reveals characteristic fragmentation patterns. This multi-faceted, self-validating approach ensures the high fidelity of this important chemical building block, enabling its confident application in research and development.
References
-
ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
PubChem. (1r,3r)-Tert-butyl 3-hydroxycyclobutanecarboxylate | C9H16O3 | CID 57478438. Available at: [Link]
-
PMC. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
-
Chegg.com. Solved The following tables are 1H NMR and 13C NMR spectrum. Available at: [Link]
-
DergiPark. Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert... Available at: [Link]
-
. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Available at: [Link]
-
MassBank. Carboxylic acid derivatives. Available at: [Link]
-
PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430. Available at: [Link]
-
National Center for Biotechnology Information. Tert-butyl cyclopentanecarboxylate | C10H18O2 | CID 13978314. Available at: [Link]
-
ResearchGate. X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from... Available at: [Link]
-
National Center for Biotechnology Information. Tert-butyl cyclohexanecarboxylate | C11H20O2 | CID 11816271. Available at: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
UND Scholarly Commons. Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link]
-
ResearchGate. How can I distinguish Ester bond from -COOH in FT-IR? Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]
-
Quora. What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde? Available at: [Link]
-
ResearchGate. (PDF) Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]
-
ResearchGate. Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids | Request PDF. Available at: [Link]
-
ResearchGate. X‐ray diffraction patterns of tert‐butyl... | Download Scientific Diagram. Available at: [Link]
Sources
The Emergence of a Key Building Block: A Technical History of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally restricted carbocycles is a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclobutane moiety has garnered significant attention for its ability to serve as a rigid scaffold, influencing molecular shape and metabolic stability. This guide delves into the discovery and historical development of a pivotal building block that has unlocked new avenues in drug design: cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This seemingly simple molecule has played a crucial role, particularly in the development of targeted therapies such as Janus Kinase (JAK) inhibitors.
The Strategic Importance of the Cyclobutane Scaffold in Drug Design
The utility of the cyclobutane ring in medicinal chemistry stems from its unique structural properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a degree of rigidity that can help to lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. Furthermore, the introduction of a cyclobutane unit can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing orally bioavailable drugs. The replacement of more metabolically labile groups with a cyclobutane ring can block sites of oxidative metabolism, thereby improving a drug's half-life. It is within this context of "scaffold-based" drug design that the demand for versatile and stereochemically defined cyclobutane building blocks has grown.
The Precursor Molecule: Synthesis of tert-Butyl N-(3-oxocyclobutyl)carbamate
The journey to this compound begins with its immediate precursor, tert-butyl N-(3-oxocyclobutyl)carbamate (CAS 154748-49-9). This intermediate is a versatile building block in its own right, featuring a reactive ketone and a protected amine, allowing for selective chemical modifications.[1] Its synthesis is a critical first step and is often accomplished through multi-step sequences. While various proprietary methods exist within the pharmaceutical industry, a common academic approach starts from the commercially available 3-oxocyclobutanecarboxylic acid.
A representative synthetic pathway to this key precursor is outlined below. The initial step often involves a Curtius rearrangement of 3-oxocyclobutanecarboxylic acid. This reaction, typically performed using diphenylphosphoryl azide (DPPA) and an alcohol (in this case, tert-butanol), converts the carboxylic acid to an isocyanate intermediate, which is then trapped by the alcohol to form the desired Boc-protected amine.
Caption: General pathway for the synthesis of the key precursor.
The Pivotal Reduction: Stereoselective Synthesis of this compound
The critical transformation in the history of this compound is the stereoselective reduction of the ketone in tert-butyl N-(3-oxocyclobutyl)carbamate. The desired cis stereoisomer, where the hydroxyl group and the Boc-amino group are on the same face of the cyclobutane ring, has proven to be of particular importance in the synthesis of certain bioactive molecules, including specific JAK inhibitors.
The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The less sterically hindered face of the cyclobutanone is typically approached by the hydride reagent, leading to the thermodynamically more stable trans isomer as the major product with many common reducing agents like sodium borohydride. However, the synthesis of the kinetically favored cis isomer can be achieved with high selectivity using bulkier reducing agents that favor approach from the less hindered face, opposite to the Boc-amino group.
A widely employed and effective method for achieving high cis selectivity is the use of lithium tri-sec-butylborohydride (L-Selectride®). The steric bulk of the three sec-butyl groups on the boron atom directs the hydride delivery to the face of the ketone opposite the existing substituent, resulting in the formation of the cis-alcohol as the major product.
Experimental Protocol: Stereoselective Reduction
The following is a representative experimental procedure for the synthesis of this compound:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with tert-butyl N-(3-oxocyclobutyl)carbamate.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: A solution of L-Selectride® (1.0 M in THF) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup and Isolation: The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Sources
solubility of cis-tert-butyl 3-hydroxycyclobutanecarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Given the critical role of solubility in drug development—from reaction kinetics to formulation and bioavailability—a thorough understanding of this property is paramount for researchers, scientists, and drug development professionals.[1][2] This document delineates the predicted solubility profile based on molecular structure, explores the physicochemical principles governing its solubility, and provides a detailed experimental protocol for its quantitative determination.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its rigid cyclobutane scaffold, coupled with hydroxyl and tert-butyl ester functional groups, provides a unique three-dimensional structure for designing molecules with specific biological activities.[3] The solubility of this intermediate in various organic solvents is a critical parameter that influences its handling, reaction efficiency, purification, and ultimately, its utility in a drug development pipeline.
Predicted Solubility Profile: A Structural Analysis
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] An analysis of the molecular structure of this compound allows for a well-grounded prediction of its solubility behavior.
Molecular Structure:
-
Polar Moieties: The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group in the ester functionality imparts polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor.[5]
-
Non-polar Moieties: The cyclobutane ring and the bulky tert-butyl group are non-polar, contributing to the molecule's hydrophobic character.[3]
Based on this structure, a differential solubility profile across a range of organic solvents can be anticipated.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the hydroxyl and ester groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the solute's hydroxyl group. The overall polarity is compatible. |
| Non-polar | Hexane, Toluene | Low | The significant polarity from the hydroxyl and ester groups will limit solubility in non-polar, hydrocarbon-based solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can solvate both the polar and non-polar regions of the molecule to some extent. |
Physicochemical Factors Influencing Solubility
Several key factors, beyond simple polarity, will dictate the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the crystal lattice energy of the solid.[1]
-
Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds is a dominant factor. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.[5]
-
Molecular Size and Shape: While not excessively large, the bulky tert-butyl group may introduce some steric hindrance that can affect how solvent molecules pack around the solute.[6]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound.[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound in the respective solvents at known concentrations.
-
Analyze both the standard solutions and the filtered saturated solutions using a calibrated HPLC or GC method.
-
Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.
-
Visualization of Molecular Interactions
The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and solvent molecules.
Conclusion
References
- Vertex AI Search. Cyclobutane - Solubility of Things.
- Vertex AI Search.
- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.
- Vertex AI Search. Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- Vertex AI Search. (CIS)
- Vertex AI Search. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- Vertex AI Search. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
- International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Pharmaguideline. (n.d.).
- Quora. (2017, June 24). What are the factors affecting solubility of drugs?.
Sources
The Cyclobutane Scaffold: A Rising Star in Medicinal Chemistry's Escape from Flatland
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long confined to the realm of academic curiosity, the cyclobutane ring is now emerging as a powerful and versatile scaffold in modern medicinal chemistry. Its unique combination of conformational rigidity, three-dimensionality, and metabolic stability offers a compelling alternative to traditional, often planar, molecular frameworks. This guide provides a comprehensive exploration of the potential applications of cyclobutane scaffolds, moving beyond a simple recitation of facts to delve into the causal relationships between the ring's inherent properties and its impact on drug-like characteristics. We will examine its role as a bioisosteric replacement, its influence on pharmacokinetic profiles, and its successful incorporation into a new generation of therapeutic agents. Detailed experimental protocols, comparative data analysis, and mechanistic insights supported by structural biology are presented to equip researchers with the knowledge to strategically employ this rising star in their drug discovery programs.
The Unique Physicochemical Landscape of the Cyclobutane Ring
The cyclobutane ring, a four-membered carbocycle, possesses a distinct set of physicochemical properties that underpin its growing utility in drug design. Unlike the planar cyclopropane or the more flexible cyclopentane and cyclohexane, cyclobutane adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This non-planar geometry is a key attribute that allows medicinal chemists to escape the "flatland" of aromatic and alkene-containing molecules, introducing a crucial third dimension that can enhance binding affinity and specificity.
The ring is characterized by significant strain energy (approximately 26.3 kcal/mol), which is slightly less than that of cyclopropane.[1] This inherent strain results in longer C-C bonds (around 1.55 Å) compared to typical alkanes and gives these bonds a degree of π-character.[1] Despite this strain, the cyclobutane core is generally more chemically inert than cyclopropane, making it a robust scaffold under physiological conditions.[1]
The strategic introduction of a cyclobutane moiety can profoundly influence a molecule's overall properties. It increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates due to improved solubility and reduced promiscuity.[1] The rigid, puckered nature of the ring also allows for precise positioning of substituents, offering a level of conformational control that is difficult to achieve with more flexible linkers.[2][3]
Caption: Key properties of the cyclobutane scaffold and their impact on medicinal chemistry applications.
Cyclobutane as a Versatile Bioisostere
One of the most powerful applications of the cyclobutane scaffold is as a bioisosteric replacement for other common moieties in drug molecules, most notably the phenyl ring. This "escape from flatland" strategy can mitigate many of the liabilities associated with aromatic systems, such as metabolic instability due to oxidative metabolism and potential for off-target interactions.[1][4]
Replacing the Phenyl Ring: A Leap into the Third Dimension
The replacement of a planar phenyl ring with a three-dimensional cyclobutane can lead to significant improvements in a compound's pharmaceutical profile. The puckered nature of the cyclobutane ring allows for better complementarity to the often complex and non-planar binding pockets of protein targets. Furthermore, the saturated nature of the cyclobutane ring makes it less susceptible to metabolism by cytochrome P450 enzymes, which frequently target electron-rich aromatic systems.[4] This can lead to improved metabolic stability and a longer in vivo half-life.
| Property | Phenyl-Containing Compound | Cyclobutane-Containing Analog | Fold Change/Difference | Target/Reference |
| Aqueous Solubility (µg/mL) | <0.1 | 104 | >1000-fold increase | γ-Secretase Modulator |
| Lipophilicity (ChromLogD) | >4.0 | 3.6 | Reduction | γ-Secretase Modulator |
| Human Liver Microsomal Stability (T½ min) | Not Reported | > 80 minutes | Enhanced Stability | αvβ3 Antagonist[5] |
| IC50 (nM) | 1.1 | 0.5 | 2.2-fold improvement | Bruton's Tyrosine Kinase (BTK) Inhibitor |
This table presents a summary of comparative data from various sources to illustrate the impact of phenyl-to-cyclobutane bioisosteric replacement.
A Stable Alternative to Alkenes and Larger Rings
The cyclobutane scaffold also serves as an excellent bioisostere for alkenes, preventing potential cis/trans isomerization in vivo and improving metabolic stability.[1] Its defined stereochemistry allows for the rigid positioning of substituents, mimicking the geometry of a double bond without its inherent reactivity. Additionally, cyclobutanes can replace larger, more flexible cyclic systems, thereby reducing the entropic penalty upon binding to a target protein and potentially increasing potency.[3]
Impact on Pharmacokinetic Properties
The introduction of a cyclobutane moiety can have a profoundly positive impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
As previously mentioned, the replacement of metabolically labile groups, such as aromatic rings or linear alkyl chains, with a cyclobutane can significantly enhance metabolic stability.[1][4] The C-H bonds of the cyclobutane ring are generally less susceptible to enzymatic oxidation compared to those in more electron-rich or sterically accessible positions. This can lead to reduced clearance and an extended duration of action. For instance, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key strategy to decrease metabolic clearance, ultimately leading to the development of ivosidenib.[6]
Modulating Solubility and Lipophilicity
The non-planar, sp3-rich nature of the cyclobutane scaffold can disrupt crystal lattice packing, often leading to a significant increase in aqueous solubility compared to flat, aromatic counterparts.[4] This is a critical parameter for oral bioavailability. Concurrently, the replacement of a lipophilic aromatic ring with a cyclobutane can reduce the overall lipophilicity of a molecule, which can be beneficial for reducing off-target effects and improving the overall developability profile.
Caption: The strategic replacement of an aromatic ring with a cyclobutane scaffold can lead to an improved pharmacokinetic profile.
Applications in Therapeutic Areas
The unique properties of the cyclobutane scaffold have led to its successful application in a diverse range of therapeutic areas.
Oncology
In cancer research, cyclobutane derivatives have emerged as valuable scaffolds for developing potent and selective inhibitors of key signaling pathways.[7]
-
Kinase Inhibitors: The rigid nature of the cyclobutane ring is well-suited for targeting the ATP-binding pocket of kinases. For example, several Janus kinase (JAK) inhibitors in clinical development incorporate a cyclobutane moiety to achieve high potency and selectivity.[8][9][10][11][12]
-
Integrin Antagonists: Cyclobutane-based structures are being explored as antagonists of integrins, which are crucial for tumor cell adhesion and migration.[5] The scaffold serves to correctly orient the arginine-glycine-aspartic acid (RGD) mimetic sidechains for optimal binding.[5]
Autoimmune and Inflammatory Diseases
The ability of cyclobutane to confer conformational rigidity has been exploited in the design of modulators for targets involved in autoimmune and inflammatory responses. For instance, TAK-828F, an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), features a cis-1,3-disubstituted cyclobutane core that is crucial for its activity.
Antiviral Agents
Cyclobutane-containing nucleoside analogs have shown promise as antiviral agents.[3][9][13][14][15][16] The carbocyclic ring replaces the furanose sugar of natural nucleosides, often imparting greater metabolic stability and a different conformational preference that can lead to potent inhibition of viral polymerases.[3][15] These agents are thought to act as chain terminators after being incorporated into the growing viral DNA or RNA strand.[3]
GPCR Modulators
The precise positioning of functional groups afforded by the cyclobutane scaffold makes it an attractive framework for designing G protein-coupled receptor (GPCR) modulators. This includes both orthosteric ligands and allosteric modulators, where the rigid core can help to stabilize specific receptor conformations.[6][17][18][19][20][21]
Synthetic Methodologies: Building the Cyclobutane Core
The increasing interest in cyclobutane scaffolds has spurred the development of robust and versatile synthetic methods. The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, with photochemical and thermal variants being widely employed.[8][22][23][24][25][26][27][28]
Experimental Protocol: Photochemical [2+2] Cycloaddition of an Alkene with a Maleimide
This protocol describes a general procedure for the synthesis of a cyclobutane adduct via a photochemical [2+2] cycloaddition.
Materials:
-
Alkene (2.0 equivalents)
-
N-Alkyl Maleimide (1.0 equivalent)
-
Dichloromethane (CH2Cl2)
-
Glass vial with a rubber septum
-
UVA LED lamp (e.g., 370 nm)
-
Argon or Nitrogen source
-
Stir plate and stir bar
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
In a glass vial, combine the alkene (0.40 mmol), N-alkyl maleimide (0.20 mmol), and CH2Cl2 (2.0 mL).[13]
-
Seal the vial with a rubber septum and purge with argon for 10-15 minutes to deoxygenate the reaction mixture.
-
Place the vial on a stir plate and irradiate with a UVA LED lamp (370 nm) under an argon atmosphere with continuous stirring.[13]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 16 to 70 hours depending on the substrates.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 7:3 v/v) as the eluent to afford the desired cyclobutane adduct.[13]
Causality Behind Experimental Choices:
-
Deoxygenation: The triplet excited state of the maleimide, which is crucial for the reaction, can be quenched by molecular oxygen. Removing oxygen is therefore essential for efficient cycloaddition.
-
UVA Irradiation: The N-alkyl maleimide can be directly excited by UVA light to its reactive triplet state without the need for a photosensitizer.[13]
-
Solvent: Dichloromethane is a common solvent for these reactions as it is relatively inert and effectively solubilizes the reactants.
Experimental Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid
This protocol details the synthesis of a versatile cyclobutane building block.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
1,4-Dioxane
-
Di-tert-butyl dicarbonate (Boc)2O
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 0.5 M sodium hydroxide (10 mL), add 1-aminocyclobutanecarboxylic acid (500 mg, 4.34 mmol).[29][30]
-
To this mixture, add 1,4-dioxane (10 mL) followed by di-tert-butyl dicarbonate (1.42 g, 6.51 mmol).[29]
-
Stir the reaction mixture at room temperature for 15 hours.[29]
-
After the reaction is complete, extract the mixture with diethyl ether (2 x 20 mL) to remove any unreacted (Boc)2O.
-
Carefully acidify the aqueous phase to pH 4 by the dropwise addition of hydrochloric acid.
-
Extract the acidified aqueous phase with ethyl acetate (3 x 30 mL).[29]
-
Combine the organic extracts and wash with saturated sodium chloride solution (2 x 20 mL).[29]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-aminocyclobutanecarboxylic acid as a white solid.[29]
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide deprotonates the carboxylic acid and the amino group, facilitating the reaction with (Boc)2O.
-
Solvent System: The mixture of water and 1,4-dioxane ensures the solubility of both the amino acid salt and the (Boc)2O.
-
Acidification: Protonation of the carboxylate allows for the extraction of the product into an organic solvent.
Mechanistic Insights from Structural Biology
X-ray crystallography provides invaluable insights into how cyclobutane-containing ligands interact with their biological targets. The puckered conformation of the cyclobutane ring allows for specific and often high-affinity interactions that would not be possible with a planar scaffold. For example, the X-ray co-crystal structure of A-366, a G9a methyltransferase inhibitor, reveals that the spirocyclic cyclobutane ring is crucial for its potency.[1] Modifications to a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in activity, highlighting the precise fit of the cyclobutane ring within the binding pocket.[1] The ability of the cyclobutane to orient substituents in a defined three-dimensional space is a key determinant of its effectiveness in achieving high-affinity binding.
Caption: The cyclobutane scaffold orients substituents for optimal interactions within a protein binding pocket.
Challenges and Future Directions
Despite its many advantages, the use of cyclobutane scaffolds is not without its challenges. The stereocontrolled synthesis of polysubstituted cyclobutanes can be difficult to achieve, often requiring careful optimization of reaction conditions or the use of chiral auxiliaries or catalysts.[11][14] The inherent ring strain can also lead to unexpected ring-opening reactions under certain conditions.
Future research will likely focus on the development of new and more efficient catalytic methods for the asymmetric synthesis of complex cyclobutane derivatives. The continued exploration of cyclobutane as a bioisostere in a wider range of drug discovery programs will undoubtedly uncover new and exciting applications for this versatile scaffold. As our understanding of the subtle interplay between three-dimensional structure and biological activity grows, the cyclobutane ring is poised to become an increasingly important tool in the medicinal chemist's arsenal.
Conclusion
The cyclobutane scaffold has transitioned from a chemical curiosity to a validated and valuable tool in modern drug discovery. Its unique conformational and physicochemical properties offer elegant solutions to many of the challenges associated with traditional drug-like molecules. By providing a rigid, three-dimensional framework, the cyclobutane ring enables the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity. Its role as a bioisostere for aromatic rings and other labile moieties has proven to be a highly effective strategy for improving pharmacokinetic properties, particularly metabolic stability and solubility. As synthetic methodologies continue to advance, the strategic incorporation of cyclobutane scaffolds is set to accelerate the development of the next generation of innovative therapeutics.
References
-
Miralles, R., Figueras, A., Busqué Sánchez, F., Alvarez-Larena, A., Balzarini, J., Figueredo Galimany, M., Font i Cierco, J., Alibes, R., & Maréchal, J.-D. (2023). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. ddd-UAB. [Link]
-
Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]
-
Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews: Organic Chemistry. [Link]
-
Ebead, A., Fournier, R., & Lee-Ruff, E. (n.d.). Synthesis of Cyclobutane Nucleosides. Taylor & Francis Online. [Link]
-
Fisher, M. J., et al. (2017). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
-
Royal Society of Chemistry. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. [Link]
- Pfizer Inc. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
-
Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Research and Reviews in Organic Chemistry. [Link]
-
H-A. Oualid, et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
-
National Center for Biotechnology Information. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
-
ResearchGate. (n.d.). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). A practical catalytic method for preparing highly substituted cyclobutanes and cyclobutenes. PubMed. [Link]
-
Font, J., et al. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. [Link]
-
Robert, E. G. L., & Waser, J. (2021). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal. [Link]
-
National Center for Biotechnology Information. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PubMed Central. [Link]
-
American Chemical Society. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link]
-
Davies, H. M. L., & Dai, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Photochemical [2+2] cycloadditions of alkenes; [PC]=photocatalyst. ResearchGate. [Link]
-
Kaanumalle, L. S., et al. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences. [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... ResearchGate. [Link]
-
ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Organic Syntheses. [Link]
-
American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
-
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
National Center for Biotechnology Information. (2019). GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PubMed Central. [Link]
-
National Institutes of Health. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Library of Medicine. [Link]
-
National Center for Biotechnology Information. (2015). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PubMed Central. [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
Davies, H. M. L., & Dai, X. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]
-
ResearchGate. (n.d.). Structures of some naturally occurring compounds containing a cyclobutane ring. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]
-
ResearchGate. (n.d.). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. ResearchGate. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. par.nsf.gov [par.nsf.gov]
- 28. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 29. orgsyn.org [orgsyn.org]
- 30. researchgate.net [researchgate.net]
spectroscopic data interpretation for cis-tert-butyl 3-hydroxycyclobutanecarboxylate
<An In-depth Technical Guide to the Spectroscopic Data Interpretation of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the spectroscopic data for this compound. A thorough understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is essential for confirming its structure and purity.
The Structural Significance of the Cyclobutane Moiety
Cyclobutane rings are a key structural motif in many biologically active molecules.[1] Their inherent ring strain creates distinct conformational properties that are valuable in drug design. This compound is a versatile building block in medicinal chemistry, offering hydroxyl and tert-butyl ester functional groups on a stereochemically defined four-membered ring.[2] Accurate structural confirmation through spectroscopic methods is a critical first step in its application.[3][4][5]
¹H NMR Spectroscopy: Decoding the Proton Signals
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of protons in a molecule.[6][7][8][9]
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as CDCl₃.
-
Data Acquisition: Use a high-field NMR spectrometer (e.g., 400 MHz) to acquire the spectrum.
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections.
¹H NMR Data Interpretation:
The cis configuration of the molecule results in a simplified spectrum due to a plane of symmetry.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 | Multiplet | 1H | CH-OH | The proton attached to the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |
| ~2.7 | Multiplet | 1H | CH-CO₂tBu | The proton on the carbon adjacent to the bulky tert-butyl ester group. |
| ~2.4 | Multiplet | 2H | CH₂ | Methylene protons of the cyclobutane ring. |
| ~2.1 | Multiplet | 2H | CH₂ | Methylene protons of the cyclobutane ring. |
| 1.45 | Singlet | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |
Note: The hydroxyl (OH) proton signal is often broad and its chemical shift is variable.
Key Insights from the ¹H NMR Spectrum:
-
The complex splitting patterns of the cyclobutane ring protons are a result of the rigid, puckered nature of the four-membered ring, which leads to different dihedral angles and coupling constants between adjacent protons.[10]
-
The integration values (1:1:2:2:9) are consistent with the number of protons in each unique environment of the molecule.[8]
Caption: Key functional group identification from the IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for structural elucidation. [11][12] Experimental Protocol for Mass Spectrometry:
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Mass Spectrum Interpretation:
The molecular formula of this compound is C₉H₁₆O₃, with a molecular weight of 172.11 g/mol .
Key Fragmentation Pathways:
A characteristic fragmentation pattern for tert-butyl esters is the loss of the tert-butyl group or isobutylene. [13][14][15][16]
-
[M - 57]⁺: Loss of a tert-butyl radical (•C(CH₃)₃) to give a fragment with m/z ≈ 115.
-
[M - 56]⁺: Loss of isobutylene (CH₂=C(CH₃)₂) via a McLafferty-type rearrangement, resulting in a fragment with m/z ≈ 116.
Caption: Primary fragmentation pathways in mass spectrometry.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and consistent structural confirmation of this compound. Each spectroscopic technique offers complementary information that, when integrated, allows for an unambiguous assignment of the molecule's structure and stereochemistry. This guide serves as a foundational reference for scientists working with this important chemical building block.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Molecules | Special Issue : Application of Spectroscopy for Drugs [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. azooptics.com [azooptics.com]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Methodological & Application
detailed experimental protocol for cis-tert-butyl 3-hydroxycyclobutanecarboxylate synthesis
Application Note & Protocol
Topic: A Detailed Experimental Protocol for the Stereoselective Synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the cis-3-Hydroxycyclobutane Moiety
Cyclobutane derivatives are valuable structural motifs in medicinal chemistry, prized for their ability to act as conformationally restricted bioisosteres for more common groups like phenyl rings or gem-dimethyl units.[1][2] The rigid four-membered ring introduces specific spatial vectors for substituents, enabling fine-tuned interactions with biological targets. Among these, this compound is a particularly useful building block, incorporating a hydroxyl group for further functionalization and a bulky tert-butyl ester that can modulate solubility or serve as a protecting group.[3]
The primary challenge in its synthesis lies in controlling the stereochemistry at the C1 and C3 positions to selectively obtain the cis isomer.[4] This application note provides a robust and detailed protocol for the diastereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate, a commercially available starting material[5][6][7], to yield the target cis-alcohol with high selectivity. We will delve into the mechanistic basis for this selectivity and provide a step-by-step guide for synthesis, purification, and characterization.
Mechanistic Rationale: Achieving cis-Stereoselectivity
The stereochemical outcome of the reduction of a substituted cyclobutanone is dictated by the steric environment around the carbonyl group. The key to achieving a high cis selectivity in the reduction of tert-butyl 3-oxocyclobutanecarboxylate is the directing effect of the bulky tert-butoxycarbonyl group at the C1 position.
During the reaction, a hydride reagent (e.g., from sodium borohydride, NaBH₄) attacks the electrophilic carbonyl carbon. There are two possible trajectories for this attack: from the same face as the ester group (syn-attack) or from the opposite face (anti-attack).
-
Syn-Attack: An attack from the same side as the bulky ester is sterically hindered. This pathway is energetically unfavorable and therefore kinetically disfavored.
-
Anti-Attack: An attack from the face opposite to the ester group encounters significantly less steric hindrance. This is the preferred, lower-energy pathway.
This kinetically controlled anti-attack of the hydride places the resulting hydroxyl group on the same side of the ring as the ester group, leading to the desired cis product. While other reducing agents can be used, sodium borohydride in a protic solvent like methanol provides an excellent balance of reactivity, selectivity, and operational simplicity for this transformation.
Experimental Workflow Diagram
The overall process from starting material to the purified final product is summarized in the following workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chembk.com [chembk.com]
- 6. tert-Butyl 3-oxocyclobutanecarboxylate, 97% | Fisher Scientific [fishersci.ca]
- 7. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate in the Discovery of Next-Generation Kinase Inhibitors
Introduction: The Rise of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with improved pharmacological profiles is paramount. Among the various structural motifs employed to achieve this, small, strained ring systems have garnered significant attention for their ability to impart unique conformational rigidity and metabolic stability to drug candidates. The cyclobutane ring, in particular, has emerged as a valuable scaffold, transitioning from a synthetic curiosity to a key component in several clinically approved and investigational drugs.[1][2] Its puckered three-dimensional structure allows for precise vectoral orientation of substituents, offering a sophisticated tool for optimizing ligand-target interactions.[3][4]
This guide focuses on a particularly versatile building block: cis-tert-butyl 3-hydroxycyclobutanecarboxylate . We will explore its strategic application in the synthesis of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and autoimmune diseases. The Janus kinase (JAK) family of enzymes, including TYK2, are critical nodes in cytokine signaling pathways, and their inhibition has proven to be a powerful strategy for modulating the immune response.[5][6] Herein, we provide a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this cyclobutane derivative, complete with detailed protocols and the scientific rationale underpinning its use.
The Strategic Advantage of the 1,3-disubstituted Cyclobutane Moiety
The cis-1,3-disubstitution pattern on the cyclobutane ring offers a unique stereochemical and conformational profile. The rigid, puckered nature of the ring system allows the two substituents to be presented in a well-defined spatial arrangement, which can be crucial for binding to the active site of a kinase. This conformational restriction can lead to enhanced potency and selectivity compared to more flexible acyclic linkers.[1] Furthermore, the cyclobutane core is often more resistant to metabolic degradation than other commonly used scaffolds, potentially leading to improved pharmacokinetic properties.[3]
Application Focus: Synthesis of a JAK/TYK2 Inhibitor Pharmacophore
This section outlines a representative synthetic workflow for the preparation of a key intermediate for a JAK/TYK2 inhibitor, starting from tert-butyl 3-oxocyclobutanecarboxylate. The overall strategy involves a stereoselective reduction to establish the cis-hydroxyl group, followed by a stereoinvertive amination to yield the trans-amino cyclobutane derivative, a common feature in many JAK inhibitor scaffolds. This intermediate can then be coupled to a suitable heterocyclic core, such as a pyrrolo[2,3-d]pyrimidine, to generate the final inhibitor.[7][8]
Caption: Synthetic workflow for a JAK/TYK2 inhibitor scaffold.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound
This protocol describes the stereoselective reduction of a ketone to a cis-alcohol. The use of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride, sterically directs the hydride attack to the less hindered face of the ketone, resulting in the desired cis stereoisomer.
Materials:
-
tert-Butyl 3-oxocyclobutanecarboxylate
-
Lithium tri-tert-butoxyaluminum hydride (1M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Dissolve tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add lithium tri-tert-butoxyaluminum hydride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (by NMR) |
| tert-Butyl 3-oxocyclobutanecarboxylate | 1.0 | 85-95 | >98% |
| Lithium tri-tert-butoxyaluminum hydride | 1.1 | - | - |
Protocol 2: Stereoinvertive Amination via Mitsunobu Reaction and Azide Reduction
This two-step protocol achieves the conversion of the cis-alcohol to a trans-amine. The Mitsunobu reaction with an azide source proceeds with a clean inversion of stereochemistry.[9][10] Subsequent reduction of the azide provides the desired amine.
Step A: Mitsunobu Reaction
Materials:
-
This compound (from Protocol 1)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃)
-
Anhydrous THF
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add DIAD or DEAD (1.5 eq) dropwise, maintaining the temperature at 0 °C. The solution will typically turn a bright orange/red color.
-
After stirring for 15 minutes, add diphenylphosphoryl azide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield trans-tert-butyl 3-azidocyclobutanecarboxylate.
Step B: Azide Reduction
Materials:
-
trans-tert-Butyl 3-azidocyclobutanecarboxylate (from Step A)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve trans-tert-butyl 3-azidocyclobutanecarboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield trans-tert-butyl 3-aminocyclobutanecarboxylate, which can often be used in the next step without further purification.
Caption: Key steps in the stereoinvertive amination protocol.
Protocol 3: Coupling to the Heterocyclic Core
This protocol describes the nucleophilic aromatic substitution (SNAr) reaction to couple the aminocyclobutane intermediate with the heterocyclic core of the kinase inhibitor.
Materials:
-
trans-tert-Butyl 3-aminocyclobutanecarboxylate (from Protocol 2)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
Combine trans-tert-butyl 3-aminocyclobutanecarboxylate (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and DIPEA (2.0-3.0 eq) in a round-bottom flask.
-
Add DMF or DMSO as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x) and then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired coupled product. This product can then be taken forward for final deprotection and functionalization steps to yield the target kinase inhibitor.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of conformationally constrained scaffolds, such as those found in potent and selective kinase inhibitors, is a testament to the growing importance of small ring systems in medicinal chemistry. The protocols outlined in this guide provide a robust framework for the stereocontrolled synthesis of key intermediates, enabling the exploration of this valuable chemical space. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
-
Willems, T., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
-
Grygorenko, O. O., et al. (2020). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 2020(33), 5365-5376. Available from: [Link]
- Bristol-Myers Squibb Company. (2021). TYK2 inhibitor synthesis and intermediate thereof. CN118922420A.
-
Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(13), 6604–6614. Available from: [Link]
-
Conti, M., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(17), 3996. Available from: [Link]
-
Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Request PDF. Available from: [Link]
-
El-Sayed, N. S., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. Available from: [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. Available from: [Link]
-
Barreiro, G., et al. (2019). Tofacitinib and JAK1 inhibitor 30. ResearchGate. Available from: [Link]
-
Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6511. Available from: [Link]
-
Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 148, 107430. Available from: [Link]
-
Festel, G. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(1), 86-102. Available from: [Link]
- Pfizer Inc. (2014). Synthesis method of trans-3-aminobutanol. CN112608243A.
-
Galapagos NV. (2024). Design of a potent and selective dual JAK1/TYK2 inhibitor. Bioorganic & Medicinal Chemistry Letters, 111, 129881. Available from: [Link]
- F. Hoffmann-La Roche AG. (2014). Preparation method of tert-butyl ester. CN103787971A.
-
Quigley, C. (2019). Mitsunobu Reaction. YouTube. Available from: [Link]
-
Various Authors. (n.d.). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. Available from: [Link]
- Pfizer Inc. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3.
-
Norris, J. F., & Olmsted, A. W. (1928). tert.-BUTYL CHLORIDE. Organic Syntheses, 8, 50. Available from: [Link]
-
Hu, X., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o882. Available from: [Link]
-
Various Authors. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5481. Available from: [Link]
-
Langer, P., et al. (2014). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 10, 2432–2437. Available from: [Link]
- Sandoz AG. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. US10738058B2.
-
Various Authors. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115161. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design of a potent and selective dual JAK1/TYK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate as a Versatile Building Block in Modern Synthesis
Introduction: The Rising Prominence of the Cyclobutane Motif
In the landscape of medicinal chemistry and materials science, the quest for molecular scaffolds that offer a unique blend of rigidity, three-dimensionality, and synthetic accessibility is perpetual. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged motif in modern drug discovery.[1] Unlike its more flexible cyclohexane counterpart, the puckered conformation of the cyclobutane ring provides a rigid framework that can precisely orient functional groups in three-dimensional space.[2] This conformational restriction can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties of bioactive molecules.[3][4]
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate is a bifunctional building block that masterfully combines the structural advantages of the cyclobutane core with orthogonally reactive functional groups. The cis-relationship between the hydroxyl and the tert-butyl ester groups, along with the steric bulk of the tert-butyl group, provides a powerful tool for stereocontrolled synthesis. This application note provides a comprehensive guide to the synthesis, key transformations, and strategic application of this versatile building block, complete with detailed, field-proven protocols for researchers in the pharmaceutical and chemical industries.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its effective application in synthetic workflows.
| Property | Value | Reference |
| CAS Number | 939768-64-6 | [5] |
| Molecular Formula | C₉H₁₆O₃ | [5] |
| Molecular Weight | 172.22 g/mol | [5] |
| Appearance | White to light yellow crystalline powder or solid | [6] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) | [7] |
Protocol 1: Stereoselective Synthesis of this compound
The synthesis of the target building block is achieved through a highly stereoselective reduction of the corresponding ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. The choice of a sterically hindered hydride reagent is paramount to achieving the desired cis-diastereomer, as it favors hydride delivery from the less hindered face of the cyclobutanone ring.[1]
Rationale: The use of Lithium tri-tert-butoxyaluminum hydride, a bulky reducing agent, ensures a high degree of diastereoselectivity. The reaction is performed at low temperature (-78 °C) to further enhance this selectivity by minimizing the kinetic energy of the system and favoring the more ordered, sterically-governed transition state.[1]
Caption: Synthesis of the target building block.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour, or until two clear layers are observed. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure cis-isomer.
Key Transformations of the Building Block
The synthetic utility of this compound stems from the ability to selectively manipulate its hydroxyl group. The following protocols detail two fundamental transformations: oxidation to the corresponding ketone and stereochemical inversion via the Mitsunobu reaction.
Protocol 2A: Oxidation to tert-Butyl 3-Oxocyclobutanecarboxylate (Swern Oxidation)
The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones without the use of heavy metals.[8][9] It proceeds under cryogenic conditions, making it suitable for substrates with sensitive functional groups.[4]
Rationale: The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. This intermediate reacts with the alcohol to form an alkoxysulfonium salt, which, upon treatment with a hindered base like triethylamine, undergoes an intramolecular E2-type elimination to yield the ketone.[9] The low temperature (-78 °C) is crucial to prevent side reactions of the highly reactive intermediates.[4]
Caption: Swern oxidation workflow.
Step-by-Step Protocol:
-
Activator Preparation: To a solution of anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, add oxalyl chloride (2.0 eq) and cool to -78 °C. Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM, keeping the temperature below -70 °C. Stir for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Elimination: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78 °C, then allow to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction with water. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography to yield the ketone.
Protocol 2B: Oxidation using Dess-Martin Periodinane (DMP)
For situations where the odor of dimethyl sulfide (a byproduct of the Swern oxidation) is a concern, the Dess-Martin periodinane (DMP) oxidation offers an excellent alternative. It is known for its mild conditions, neutral pH, and high chemoselectivity.[3][10]
Rationale: DMP is a hypervalent iodine(V) reagent that acts as a mild oxidant. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination to form the ketone, acetic acid, and a reduced iodinane byproduct.[11] The reaction is typically fast at room temperature.[10]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add solid Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
Protocol 3: Stereochemical Inversion of the Hydroxyl Group (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful tool for achieving a formal Sₙ2 substitution on a secondary alcohol, resulting in a clean inversion of stereochemistry.[12] This allows for the conversion of the cis-isomer into the corresponding trans-product.
Rationale: The reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an oxyphosphonium salt, which is a superb leaving group. A suitable nucleophile, in this case, a carboxylate like benzoic acid, can then displace the activated oxygen with complete inversion of configuration.[12][13] Subsequent hydrolysis of the resulting ester yields the trans-alcohol.
Caption: Two-step stereochemical inversion via Mitsunobu reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the consumption of the starting alcohol.
-
Work-up and Isolation of Ester: Concentrate the reaction mixture in vacuo. The crude residue can be purified directly by flash chromatography to isolate the trans-benzoate ester.
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water (e.g., 4:1). Add potassium carbonate (K₂CO₃, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Final Work-up and Purification: Neutralize the reaction with 1 M HCl and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the pure trans-tert-butyl 3-hydroxycyclobutanecarboxylate.
Application in Drug Discovery: Synthesis of a Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist Core
The dysregulation of the LPA1 receptor is implicated in various fibrotic diseases, making it a significant therapeutic target.[14][15] Many potent LPA1 antagonists feature a substituted cyclobutane core, highlighting the importance of building blocks like this compound.[13] The following scheme illustrates a representative synthesis of a key intermediate for an LPA1 antagonist, showcasing the strategic use of our building block.
Caption: Synthetic strategy for an LPA1 antagonist core.
This synthetic strategy begins with the oxidation of this compound to the corresponding ketone (as described in Protocol 2). This ketone then serves as an electrophile in a reductive amination reaction with a suitable amine, followed by further synthetic elaborations to arrive at the final complex molecular architecture of the LPA1 antagonist. The defined stereochemistry and versatile functional handles of the starting building block are critical for the successful construction of these potent therapeutic agents.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its rigid, three-dimensional structure and orthogonally reactive functional groups provide a reliable platform for the stereocontrolled synthesis of complex molecules. The protocols detailed in this application note for its synthesis, oxidation, and stereochemical inversion offer robust and reproducible methods for its incorporation into diverse synthetic targets, particularly in the realm of drug discovery where the unique properties of the cyclobutane scaffold are increasingly leveraged to design next-generation therapeutics.
References
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
- Chemistry LibreTexts. (2023, January 22). Swern oxidation.
- BenchChem. (n.d.). This compound | 939768-64-6.
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Davenport, R., et al. (2024, February 6). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707.
- Alfa Chemistry. (n.d.). Swern Oxidation.
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
- ResearchGate. (n.d.). Dess–Martin periodinane oxidation | Request PDF.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
- MSU chemistry. (n.d.). Swern Oxidation Proceedure.
- Coompo. (n.d.). tert-Butyl (3-Oxocyclobutyl)carbamate | 154748-49-9.
- PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584.
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Retrieved from [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
- Zell, D., et al. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.
- PubMed. (2004, May 27). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853-6.
- G., et al. (2023, November 14). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. PMC - NIH.
- Zell, D., et al. (2025, July 24). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- ResearchGate. (2025, August 29). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015).
- Thermo Scientific Chemicals. (n.d.). tert-Butyl (3-oxocyclobutyl)carbamate, 95% 5 g | Buy Online. Retrieved from Thermo Scientific Chemicals website.
- MySkinRecipes. (n.d.). This compound.
- PubMed. (2021, November 11). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Journal of Medicinal Chemistry, 64(21), 15549-15581.
- PMC - PubMed Central. (2023, January 12).
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy.
- NIH. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- OUCI. (2025). Mitsunobu reaction of 1,3-dicarbonyl compounds and subsequent Pd-catalyzed intramolecular arylation: An expedient route to tricyclic oxoisochromenes. Tetrahedron, 134448.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. This compound | 939768-64-6 | Benchchem [benchchem.com]
- 6. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. tert-Butyl (3-Oxocyclobutyl)carbamate | 154748-49-9 - Coompo [coompo.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Derivatives from cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Saturated carbocycles, particularly strained ring systems, have emerged as powerful tools for scaffold hopping and generating molecules with enhanced three-dimensional (3D) character. The cyclobutane ring, with its unique puckered conformation and strained C-C bonds, offers a compelling structural motif that is increasingly utilized to optimize drug candidates.[1][2] Its incorporation can lead to improved metabolic stability, conformational restriction of flexible linkers, and the ability to orient key pharmacophoric groups in precise vectors to maximize target engagement.[1][2][3]
cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a readily available and exceptionally versatile building block for accessing a diverse array of 1,3-disubstituted cyclobutane derivatives. Its two orthogonal functional handles—a secondary alcohol and a sterically hindered ester—allow for selective and sequential chemical modifications. The cis stereochemistry provides a defined starting point for generating libraries of both cis and trans isomers, which is critical for exploring the structure-activity relationship (SAR) of a target.
This guide provides an in-depth exploration of key synthetic transformations starting from this valuable intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind each protocol, empowering researchers to adapt and innovate in their own drug discovery programs.
Core Synthetic Strategies and Detailed Protocols
The hydroxyl group of this compound is the primary site for initial derivatization. We will cover four principal transformations: oxidation, functionalization via ester/ether linkages, and nucleophilic substitution with and without inversion of stereochemistry.
Oxidation to tert-Butyl 3-Oxocyclobutanecarboxylate
The conversion of the secondary alcohol to a ketone provides a key electrophilic intermediate, tert-butyl 3-oxocyclobutanecarboxylate. This ketone is a precursor for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and nucleophilic additions to the carbonyl group. To preserve the acid-labile tert-butyl ester, mild oxidation conditions are essential. The Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (DMSO), is an excellent choice as it operates at low temperatures and avoids harsh acidic or metallic reagents.[4][5]
Causality & Experimental Rationale: The Swern oxidation proceeds via the formation of a dimethylchlorosulfonium ion from DMSO and oxalyl chloride. This species activates the alcohol, which is then deprotonated by a hindered base (e.g., triethylamine) in an E2-like elimination to yield the ketone, DMSO, and triethylammonium chloride. The low temperature (-78 °C) is critical to prevent side reactions, such as the Pummerer rearrangement.
Caption: Swern oxidation of the starting alcohol to the ketone.
Experimental Protocol: Swern Oxidation
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add oxalyl chloride (1.2 eq., e.g., 2.4 mmol, 0.21 mL) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.4 eq., e.g., 4.8 mmol, 0.34 mL). Stir the solution for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq., e.g., 2.0 mmol, 372 mg) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quench: Add triethylamine (Et₃N) (5.0 eq., e.g., 10.0 mmol, 1.4 mL) dropwise. The mixture may become thick. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.
-
Work-up: Add water (50 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the title ketone as a clear oil.
| Parameter | Expected Value |
| Typical Yield | 85-95% |
| Appearance | Colorless Oil |
| ¹H NMR (CDCl₃) | Signals for t-Bu (~1.5 ppm), cyclobutane protons (multiplets, ~3.0-3.6 ppm) |
| IR (thin film) | Strong C=O stretch (~1780 cm⁻¹ for strained ketone), C=O stretch (~1730 cm⁻¹ for ester) |
Nucleophilic Substitution with Stereochemical Inversion: The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of a primary or secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[6][7] This is particularly valuable for accessing the trans isomer from our cis starting material. The reaction involves the condensation of the alcohol with a pronucleophile (pKa < 15) in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][8]
Causality & Experimental Rationale: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD. This betaine deprotonates the acidic nucleophile (e.g., benzoic acid). The resulting carboxylate anion is a poor nucleophile, but the betaine also activates the alcohol by forming an oxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces the activated alcohol via an SN2 pathway, leading to the inverted product.[6][9]
Caption: Mitsunobu reaction yielding the trans-ester product.
Experimental Protocol: Mitsunobu Synthesis of a trans-Ester
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL). Add this compound (1.0 eq., e.g., 5.0 mmol, 931 mg), benzoic acid (1.2 eq., e.g., 6.0 mmol, 733 mg), and triphenylphosphine (PPh₃) (1.2 eq., e.g., 6.0 mmol, 1.57 g).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: Add DEAD (or DIAD) (1.2 eq., e.g., 6.0 mmol, 0.95 mL) dropwise over 10 minutes. A slight exotherm and color change may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Work-up: Concentrate the reaction mixture in vacuo. The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazide byproduct.
-
Purification: Directly load the crude material onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to separate the non-polar product from the highly polar byproducts. Combine fractions and concentrate to yield the pure trans-ester.
| Parameter | Expected Value |
| Typical Yield | 70-85% |
| Appearance | White solid or viscous oil |
| Key ¹H NMR Feature | Change in coupling constants for the C1 and C3 methine protons, indicating a trans relationship. |
Activating the Hydroxyl Group for SN2 Substitution
To perform nucleophilic substitution without the specific reagents of the Mitsunobu reaction, the hydroxyl group must first be converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent choices.[10] This two-step sequence—activation followed by substitution—retains the versatility of SN2 chemistry, allowing for the introduction of a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) with inversion of configuration.
Causality & Experimental Rationale: The alcohol's lone pair attacks the electrophilic sulfur atom of tosyl chloride (TsCl), displacing the chloride. A base, typically pyridine, serves as both the solvent and to neutralize the HCl byproduct.[11] This reaction does not affect the stereocenter. The resulting tosylate is an excellent leaving group because the tosylate anion is highly stabilized by resonance. A subsequent SN2 attack by a nucleophile (e.g., sodium azide) proceeds with inversion of stereochemistry.
Caption: Activation and substitution workflow.
Experimental Protocol: Tosylation and Azide Substitution
Part A: Synthesis of cis-tert-Butyl 3-(tosyloxy)cyclobutanecarboxylate [12]
-
Setup: Dissolve this compound (1.0 eq., 5.0 mmol, 931 mg) in anhydrous pyridine (25 mL) in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (1.5 eq., 7.5 mmol, 1.43 g) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude tosylate is often used directly in the next step but can be purified by chromatography if needed.
Part B: Synthesis of trans-tert-Butyl 3-azidocyclobutanecarboxylate
-
Setup: Dissolve the crude tosylate from Part A (1.0 eq., ~5.0 mmol) in dimethylformamide (DMF, 25 mL).
-
Nucleophile Addition: Add sodium azide (NaN₃) (3.0 eq., 15.0 mmol, 975 mg). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour into water (100 mL). Extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (3 x 50 mL) to remove residual DMF, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify by silica gel chromatography to yield the trans-azide.
| Derivative | Typical Yield | Key IR Signal (cm⁻¹) |
| cis-Tosylate | >90% (crude) | ~1360, ~1175 (S=O) |
| trans-Azide | 75-85% (over 2 steps) | ~2100 (N₃ stretch) |
The resulting azide is a versatile intermediate that can be readily reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to the corresponding trans-amine, a highly valuable building block for further elaboration.
Conclusion
This compound stands out as a powerful and flexible starting material for the synthesis of medicinally relevant cyclobutane derivatives. The protocols detailed herein for oxidation, stereoinvertive substitution via the Mitsunobu reaction, and a two-step activation/substitution sequence provide reliable pathways to key intermediates. By understanding the chemical principles behind these methods, researchers can strategically access a wide chemical space of both cis and trans 1,3-disubstituted cyclobutanes, accelerating the development of next-generation therapeutics with optimized 3D structures and properties.
References
-
Wouters, J., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Wouters, J., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
ChemistryViews.org. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. Available at: [Link]
-
Kreft, A., et al. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Rearrangement vs. Ring Strain in Cyclobutanecarboxaldehyde Nucleophilic Reaction. Chemistry Stack Exchange. Available at: [Link]
-
The Open Medicinal Chemistry Journal. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. Available at: [Link]
-
Park, J. D., et al. (1967). Nucleophilic Substitution in Halogenated Cyclobutenes. The Journal of Organic Chemistry. Available at: [Link]
-
MySkinRecipes. (n.d.). cis-tert-Butyl 3-hydroxy-3-methylcyclobutylcarbamate. MySkinRecipes. Available at: [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]
-
Hwang, I. T., et al. (2015). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids. Google Patents.
-
University of California, Irvine. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY. UCI Course Website. Available at: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Orgo Made Easy. (2018). The Mitsunobu Reaction Made Easy! CH204 - Organic Chemistry 2 Boston University. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. YouTube. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buy (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate | 939768-65-7 [smolecule.com]
Application Note and Protocol: A Scalable and Stereoselective Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
Abstract
This document provides a comprehensive guide for the large-scale synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and materials science. The described protocol focuses on the stereoselective reduction of the readily available precursor, tert-butyl 3-oxocyclobutanecarboxylate, using sodium borohydride. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and analytical characterization, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of a Strained Scaffold
Cyclobutane derivatives are integral components in a wide array of biologically active molecules and functional materials. The constrained four-membered ring system imparts unique conformational properties that are increasingly exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. Specifically, cis-1,3-disubstituted cyclobutanes serve as rigid scaffolds that can mimic or replace other cyclic or acyclic moieties in drug candidates. This compound, with its orthogonal protecting groups and defined stereochemistry, is a particularly versatile intermediate for the synthesis of complex molecular architectures.
The primary challenge in accessing this molecule lies in the stereocontrol of the reduction of the precursor ketone. This guide presents a robust and scalable method that favors the formation of the desired cis isomer.
The Synthetic Strategy: A Focus on Stereoselectivity
The synthesis of this compound is achieved through the reduction of tert-butyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is critical to achieving high diastereoselectivity.
The Precursor: tert-Butyl 3-Oxocyclobutanecarboxylate
The starting material, tert-butyl 3-oxocyclobutanecarboxylate, is a commercially available colorless liquid.[1][2] It is soluble in organic solvents and serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1]
The Reduction: Favoring the cis Isomer
The stereochemical outcome of the reduction of 3-substituted cyclobutanones is influenced by several factors, including the nature of the substituent, the reducing agent, and the reaction conditions. Computational and experimental studies have shown that the hydride reduction of 3-substituted cyclobutanones generally favors the formation of the cis alcohol.[3] This preference is attributed to torsional strain, which favors the anti-facial attack of the hydride, consistent with the Felkin-Anh model.[3]
Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this transformation.[4][5] It is less reactive and more selective than other complex metal hydrides like lithium aluminum hydride, making it a safer choice for large-scale operations. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at low temperatures to enhance stereoselectivity.
Visualizing the Synthesis
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Transformation
Caption: Stereoselective reduction of the cyclobutanone precursor.
Detailed Experimental Protocol
This protocol is designed for a large-scale synthesis and can be adjusted as needed.
Reagents and Equipment
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| tert-Butyl 3-oxocyclobutanecarboxylate | 145549-76-4 | 170.21 | 100 g (1.0 eq) |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 24.4 g (1.1 eq) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1 L |
| Acetone | 67-64-1 | 58.08 | 100 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L |
| Saturated Sodium Chloride (brine) | 7647-14-5 | 58.44 | 500 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 50 g |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (2 L)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve tert-butyl 3-oxocyclobutanecarboxylate (100 g, 0.587 mol) in methanol (1 L).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (24.4 g, 0.646 mol) portionwise over a period of 30-45 minutes. Caution: Hydrogen gas is evolved during the addition.[4][5] Ensure adequate ventilation.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add acetone (100 mL) to the reaction mixture to quench the excess sodium borohydride. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (500 mL) and extract with ethyl acetate (3 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine) (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and wash the solid with a small amount of ethyl acetate.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a colorless oil or a low-melting solid.
Expected Yield and Purity
-
Yield: 90-95%
-
Purity: >95% (as determined by ¹H NMR and GC-MS)
-
Diastereomeric Ratio (cis:trans): Typically >95:5
Safety and Handling Precautions
-
Sodium Borohydride: Sodium borohydride is a water-reactive chemical that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[4][6] It is also toxic if ingested or absorbed through the skin.[4] Handle in a well-ventilated fume hood, away from ignition sources.[1][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile or neoprene gloves.[4][5]
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
General Precautions: Perform all operations in a well-ventilated fume hood. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[4][6]
Analytical Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): δ 4.25 (p, J = 6.8 Hz, 1H), 2.90 (p, J = 8.4 Hz, 1H), 2.45 – 2.35 (m, 2H), 2.15 – 2.05 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 175.0, 81.0, 65.0, 38.0, 35.0, 28.5.
-
Mass Spectrometry (ESI+): m/z = 173.1 [M+H]⁺ (for C₉H₁₆O₃).
Conclusion
The protocol outlined in this application note provides a reliable, scalable, and highly stereoselective method for the synthesis of this compound. By employing sodium borohydride as the reducing agent and maintaining controlled reaction conditions, the desired cis isomer can be obtained in high yield and purity. This procedure is well-suited for laboratory and pilot-plant scale production, enabling the broader application of this valuable building block in research and development.
References
-
ChemBK. T-butyl-3-oxocyclobutanecarboxylate. Available from: [Link]
-
University of California. Sodium borohydride - Standard Operating Procedure. 2012. Available from: [Link]
-
ResearchGate. Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). Available from: [Link]
-
Journal of the American Chemical Society. Asymmetric Transfer Hydrogenation of Cyclobutenediones. Available from: [Link]
-
Journal of the American Chemical Society. New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. 2021. Available from: [Link]
-
University of California, Santa Barbara. Sodium Borohydride SOP. Available from: [Link]
-
University of Georgia Research. SodiumBorohydride-16940-66-2.docx. Available from: [Link]
-
ResearchGate. Diastereoselective hydrogenation of cyclobutanone imines. Available from: [Link]
-
ESPI Metals. Sodium Borohydride Safety Data Sheet. Available from: [Link]
-
New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY. Available from: [Link]
-
RSC Publishing. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. 2021. Available from: [Link]
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
-
Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. Available from: [Link]
-
PubChem. Tert-butyl 3-oxocyclobutane-1-carboxylate. Available from: [Link]
-
PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. 2015. Available from: [Link]
-
PubMed. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. 2020. Available from: [Link]
-
PubMed Central. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
-
ChemWhat. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE CAS#: 389890-43-1. Available from: [Link]
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. 2008. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. tert-Butyl 3-oxocyclobutanecarboxylate, 97% | Fisher Scientific [fishersci.ca]
- 3. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
Application Notes & Protocols: Strategic Incorporation of cis-tert-butyl 3-hydroxycyclobutanecarboxylate into Bioactive Molecules
Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the deliberate incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for optimizing pharmacological properties. Among these, the cyclobutane motif is increasingly utilized to impart conformational rigidity, enhance metabolic stability, and provide novel three-dimensional vectoral arrangements for pharmacophoric elements.[1][2][3] Unlike flexible aliphatic linkers, the puckered and constrained nature of the cyclobutane ring can reduce the entropic penalty upon binding to a biological target, potentially leading to significant gains in potency and selectivity.[1] This four-membered carbocycle serves as a versatile non-classical bioisostere for larger cyclic systems, alkenes, and aromatic rings, offering a unique tool to navigate and fill hydrophobic pockets within protein active sites.[1][2]
This guide provides a detailed technical overview and actionable protocols for the synthetic manipulation of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a versatile and commercially available building block. We will explore its key reactive handles—the hydroxyl group and the tert-butyl ester—and detail reliable methods for their transformation, enabling the seamless integration of this valuable scaffold into complex, biologically active molecules.
The Building Block: Physicochemical Properties and Reactive Centers
This compound is a bifunctional molecule offering two distinct points for chemical modification. The cis relationship between the hydroxyl and the ester groups provides a defined stereochemical starting point for further elaboration.
-
The Hydroxyl Group: A versatile secondary alcohol that can be readily oxidized to a ketone, inverted via Mitsunobu reaction to the trans isomer, or used as a nucleophile in etherification reactions.
-
The tert-Butyl Ester: A sterically hindered ester that can be hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid, which is a key precursor for amide bond formation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Appearance | Colorless oil or low-melting solid |
| Key Reactive Sites | C3-Hydroxyl (secondary alcohol), C1-Ester (tert-butyl) |
| Stereochemistry | cis-1,3-disubstituted |
Core Synthetic Strategies and Protocols
The strategic advantage of this building block lies in the orthogonal reactivity of its two functional groups. The following protocols outline key transformations that form the basis for its incorporation into advanced molecular architectures.
Oxidation of the Hydroxyl Group to a Cyclobutanone
The conversion of the secondary alcohol to a cyclobutanone opens up a wealth of subsequent chemical transformations, most notably reductive amination to install a diverse range of amine functionalities.
Protocol 1: Swern Oxidation of this compound
This protocol provides a reliable method for the mild oxidation of the alcohol to the corresponding ketone.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous DCM (0.5 M) to the flask, followed by oxalyl chloride (1.5 eq.).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl 3-oxocyclobutanecarboxylate.
Causality and Trustworthiness: The Swern oxidation is chosen for its mild conditions, which are well-suited for strained ring systems and avoid the harsh acidity or high temperatures of other methods. Monitoring the temperature during the addition of DMSO and the substrate is critical to prevent side reactions and ensure high yield. The workup procedure effectively removes the sulfur-containing byproducts and excess reagents.
Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction allows for the clean inversion of the alcohol's stereocenter from cis to trans, providing access to a different diastereomeric series of compounds. This is a powerful tool for exploring the structure-activity relationship (SAR) of a target molecule.
Protocol 2: Mitsunobu Inversion of the Hydroxyl Group
This protocol uses p-nitrobenzoic acid as the nucleophile, followed by hydrolysis to yield the trans-alcohol.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
p-Nitrobenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq.), p-nitrobenzoic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the intermediate ester by flash chromatography.
-
To hydrolyze the ester, dissolve the purified product in a mixture of methanol and water. Add NaOH (2.0 eq.) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield trans-tert-butyl 3-hydroxycyclobutanecarboxylate.
Causality and Trustworthiness: The Mitsunobu reaction proceeds via an SN2 mechanism, guaranteeing inversion of stereochemistry at the secondary alcohol center.[1] The use of p-nitrobenzoic acid provides a crystalline intermediate that is often easier to purify. The final hydrolysis step is a standard saponification to unmask the inverted alcohol.
Conversion to Amines and Amide Coupling
A crucial step in incorporating the cyclobutane scaffold is the conversion of the hydroxyl or keto group into an amine, which can then be coupled with a carboxylic acid to form a stable amide linkage.
Protocol 3: Reductive Amination of tert-butyl 3-oxocyclobutanecarboxylate
This protocol describes the conversion of the ketone (from Protocol 1) into a secondary amine.
Materials:
-
tert-butyl 3-oxocyclobutanecarboxylate (from Protocol 1)
-
Primary amine of choice (e.g., methylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
Procedure:
-
Dissolve tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq.) and the desired primary amine (1.2 eq.) in DCE or THF (0.3 M).
-
Add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, monitoring for any gas evolution.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting amine product by flash chromatography.
Protocol 4: Amide Bond Formation
This protocol details the coupling of the newly formed amine with a carboxylic acid using standard peptide coupling reagents.
Materials:
-
Cyclobutylamine derivative (from Protocol 3, after ester hydrolysis)
-
Carboxylic acid partner
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Ester Hydrolysis: Before coupling, the tert-butyl ester of the amine product must be hydrolyzed. Dissolve the ester in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the crude amino acid salt.
-
Coupling: To a solution of the carboxylic acid partner (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).
-
Stir for 10 minutes to activate the carboxylic acid.
-
Add a solution of the crude amino acid salt (1.2 eq.) in DMF.
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3x), 1 M HCl (optional, depending on product stability), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final amide product by flash chromatography or preparative HPLC.
Causality and Trustworthiness: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, minimizing the over-reduction of the ketone starting material. HATU is a highly efficient coupling reagent that minimizes racemization and is effective even for sterically hindered or electron-deficient coupling partners.[4][5] The basic DIPEA is crucial for neutralizing the amine salt and facilitating the coupling reaction.
Workflow Visualization
The following diagrams illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic pathways from the starting building block.
Case Study: Conceptual Workflow for a Janus Kinase (JAK) Inhibitor
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, including the JAK inhibitor Tofacitinib.[6][7][8] The synthesis of such molecules often involves the coupling of a functionalized amine with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. A cyclobutylamine moiety can be strategically installed to probe the binding pocket and enhance physicochemical properties.
The workflow below illustrates a conceptual pathway for synthesizing a hypothetical JAK inhibitor, leveraging the protocols described previously.
Caption: Conceptual workflow for JAK inhibitor synthesis.
Table 2: Summary of Key Transformations and Conditions
| Step | Transformation | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | Alcohol Oxidation | Oxalyl Chloride, DMSO, TEA | DCM | -78 °C to RT | 85-95% |
| 2 | Stereoinversion | PPh₃, DEAD, p-NO₂-BzOH | THF | 0 °C to RT | 70-85% (2 steps) |
| 3 | Reductive Amination | R-NH₂, STAB | DCE / THF | RT | 60-90% |
| 4 | Ester Hydrolysis | TFA / HCl | DCM / Dioxane | RT | >95% (crude) |
| 5 | Amide Coupling | HATU, DIPEA | DMF | RT | 70-95% |
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing conformationally constrained molecules. The protocols detailed herein offer robust and reproducible methods for oxidation, stereochemical inversion, and conversion to amino acids suitable for amide coupling. By mastering these core transformations, researchers can effectively leverage the unique properties of the cyclobutane scaffold to design and synthesize novel bioactive molecules with improved drug-like properties.
References
-
Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Available at: [Link]
-
An, F., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 42, 116258. Available at: [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Available at: [Link]
-
Rupcic, Z., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(21), 7596. Available at: [Link]
-
Sestito, S., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 22(23), 12792. Available at: [Link]
-
Bom, D., & Curran, D. P. (2003). A mild, pyridine-borane-based reductive amination protocol. Organic Letters, 5(21), 3871-3874. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Subirós-Funosas, R., et al. (2009). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 7(23), 4845-4855. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Arote, N. D., et al. (2021). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 25(4), 903-909. Available at: [Link]
Sources
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. clearsynth.com [clearsynth.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. research.unl.pt [research.unl.pt]
- 7. mdpi.com [mdpi.com]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functional Group Transformations of cis-tert-butyl 3-hydroxycyclobutanecarboxylate for Accelerated Drug Discovery
Introduction: The Cyclobutane Motif in Modern Medicinal Chemistry
The cyclobutane scaffold has emerged as a privileged motif in contemporary drug design. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules.[1] cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a versatile and readily accessible building block that serves as a gateway to a diverse array of functionalized cyclobutane derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key functional group transformations of this valuable intermediate. We will delve into the strategic considerations and provide detailed, field-tested protocols for oxidation, stereochemical inversion, nucleophilic substitution, and ester hydrolysis, enabling the rapid generation of novel molecular entities for pharmaceutical research.
I. Oxidation of the Hydroxyl Group: Accessing the Key 3-Oxocyclobutanecarboxylate Intermediate
The oxidation of the secondary alcohol in this compound to the corresponding ketone, tert-butyl 3-oxocyclobutanecarboxylate, furnishes a critical intermediate for a variety of subsequent transformations, including reductive amination and carbon-carbon bond formation. The choice of oxidant is paramount to ensure high yields and avoid over-oxidation or side reactions.
A. Dess-Martin Periodinane (DMP) Oxidation: A Mild and Selective Approach
The Dess-Martin oxidation is a highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] It is particularly advantageous due to its mild reaction conditions, broad functional group tolerance, and the avoidance of toxic chromium-based reagents.[4] The reaction proceeds at room temperature and is typically complete within a few hours.[3]
Causality of Experimental Choices:
-
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is the cornerstone of the transformation, offering high selectivity for the alcohol oxidation without affecting other sensitive functional groups.[5]
-
Dichloromethane (DCM): A common solvent for DMP oxidations due to its inertness and ability to dissolve both the substrate and the reagent.[2]
-
Sodium Bicarbonate (optional buffer): The reaction produces two equivalents of acetic acid, which can be detrimental to acid-labile substrates. The addition of a mild base like sodium bicarbonate can buffer the reaction mixture.[2]
Experimental Protocol: Dess-Martin Oxidation
-
To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 volumes), add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture for 30 minutes until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-oxocyclobutanecarboxylate.
-
Purify the crude product by flash column chromatography on silica gel.
B. Swern Oxidation: A Low-Temperature Alternative
The Swern oxidation is another powerful and mild method for converting alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[6] This reaction is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.[7][8]
Causality of Experimental Choices:
-
Oxalyl Chloride and DMSO: These reagents react to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.[6]
-
Low Temperature (-78 °C): Essential for the formation and stability of the alkoxysulfonium ylide intermediate, preventing side reactions.[9]
-
Triethylamine (TEA): A hindered base used to deprotonate the alkoxysulfonium ion, initiating the elimination reaction that forms the ketone.[6]
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in DCM (10 volumes) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq.) in DCM (2 volumes) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in DCM (3 volumes) dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Oxidation Methods
| Method | Reagents | Temperature | Typical Yield | Advantages | Disadvantages |
| Dess-Martin | DMP, DCM | Room Temp. | High | Mild, selective, avoids toxic metals.[4] | Reagent is expensive and can be shock-sensitive.[4] |
| Swern | Oxalyl chloride, DMSO, TEA, DCM | -78 °C | High | Mild, high functional group tolerance.[6] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[6][7] |
II. Inversion of Stereochemistry: Accessing the trans Isomer via the Mitsunobu Reaction
The ability to control the stereochemistry of substituents on the cyclobutane ring is crucial for structure-activity relationship (SAR) studies. The Mitsunobu reaction provides a reliable method for the inversion of secondary alcohols with a high degree of stereochemical control.[10][11]
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a phosphonium salt that activates the hydroxyl group for nucleophilic attack.[10][12]
-
p-Nitrobenzoic Acid: A common acidic nucleophile used in this reaction. The resulting ester can be readily hydrolyzed to yield the inverted alcohol.
-
Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter.[10]
Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion
-
To a solution of this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and p-nitrobenzoic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the trans-p-nitrobenzoate ester.
-
To a solution of the purified ester in methanol (10 volumes), add a solution of sodium hydroxide (2.0 eq.) in water (2 volumes).
-
Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford trans-tert-butyl 3-hydroxycyclobutanecarboxylate.
DOT Diagram: Mitsunobu Reaction Workflow
Caption: Workflow for the inversion of stereochemistry using the Mitsunobu reaction.
III. Nucleophilic Substitution of the Hydroxyl Group
Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature. Activation of the alcohol, typically by conversion to a sulfonate ester such as a tosylate, is a common and effective strategy.
A. Tosylation and Subsequent Nucleophilic Displacement
Conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating subsequent SN2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, amines).[13]
Causality of Experimental Choices:
-
p-Toluenesulfonyl Chloride (TsCl): Reacts with the alcohol to form the tosylate ester.
-
Pyridine or Triethylamine: Acts as a base to neutralize the HCl byproduct of the tosylation reaction.
-
Sodium Azide (NaN₃): A representative nucleophile that can displace the tosylate to introduce an azide functionality, a versatile precursor to amines.
Experimental Protocol: Tosylation and Azide Substitution
-
Tosylation: To a solution of this compound (1.0 eq.) in pyridine (10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude tosylate, which can often be used in the next step without further purification.
-
Azide Substitution: To a solution of the crude tosylate in dimethylformamide (DMF, 10 volumes), add sodium azide (3.0 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield trans-tert-butyl 3-azidocyclobutanecarboxylate. Note the inversion of stereochemistry.
IV. Modification of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[14] However, its selective removal is often a necessary step in the final stages of a synthetic sequence.
A. Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the reagent of choice for the cleavage of tert-butyl esters due to its strong acidity and the volatility of the byproducts.[15] The reaction proceeds via an A-1 type mechanism, initiated by protonation of the carbonyl oxygen.[15] The stable tertiary carbocation (t-butyl cation) is formed, which is then quenched to form isobutylene.[16][17]
Causality of Experimental Choices:
-
Trifluoroacetic Acid (TFA): A strong acid that effectively catalyzes the cleavage of the tert-butyl ester.
-
Dichloromethane (DCM): A common co-solvent that is inert to the acidic conditions.
-
Room Temperature: The reaction is typically facile at ambient temperatures.
Experimental Protocol: TFA-Mediated Deprotection
-
To a solution of the tert-butyl ester substrate (1.0 eq.) in dichloromethane (DCM, 5 volumes), add trifluoroacetic acid (TFA, 5 volumes) at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can often be used without further purification.
DOT Diagram: Functional Group Interconversion Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Buy (1s,3s)-Tert-butyl 3-(tosyloxy)cyclobutanecarboxylate | 939768-65-7 [smolecule.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. echemi.com [echemi.com]
Catalytic Routes to 1,3-Disubstituted Cyclobutanes: A Guide for Synthetic and Medicinal Chemists
Abstract
The cyclobutane motif, particularly with a 1,3-substitution pattern, is a privileged scaffold in modern drug discovery and materials science. Its rigid, three-dimensional structure provides a valuable non-planar alternative to traditional aromatic and aliphatic linkers, enabling fine-tuning of molecular conformation and physicochemical properties. This technical note provides an in-depth guide to the key catalytic methodologies for synthesizing 1,3-disubstituted cyclobutanes. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of three major strategies: Lewis Acid-Catalyzed [2+2] Cycloadditions, Transition-Metal-Catalyzed C–H Functionalization, and Strain-Release Ring-Opening of Bicyclobutanes. Detailed, field-proven protocols and data summaries are provided to empower researchers to effectively incorporate these valuable building blocks into their synthetic programs.
Introduction: The Rising Importance of the Cyclobutane Scaffold
Historically considered a synthetic curiosity due to its inherent ring strain (approx. 26 kcal/mol), the cyclobutane ring has emerged as a cornerstone in contemporary molecular design.[1] For drug development professionals, replacing a flexible ethyl or propyl linker with a conformationally restricted 1,3-disubstituted cyclobutane can limit the number of accessible conformations, potentially increasing binding affinity and selectivity for a biological target.[2] Furthermore, this scaffold can act as an isostere for aromatic rings, offering improved solubility and metabolic stability.[3]
The synthesis of these four-membered rings, however, presents unique challenges. Traditional methods often lack the efficiency, selectivity, and functional group tolerance required for complex molecule synthesis. Modern catalytic chemistry has risen to this challenge, providing powerful and versatile tools for the regio- and stereocontrolled construction of 1,3-disubstituted cyclobutanes. This guide will focus on the most impactful of these catalytic approaches.
Strategy I: [2+2] Cycloaddition of Alkenes and Allenes
The [2+2] cycloaddition is arguably the most direct and intuitive method for constructing a cyclobutane ring.[4][5][6] While photochemical methods have been historically significant, modern catalysis has introduced milder and more selective thermal variants. A particularly robust strategy involves the Lewis acid-catalyzed cycloaddition of terminal alkenes with allenoates.[3][7]
Mechanistic Rationale
This transformation is not a concerted pericyclic reaction. Instead, it proceeds through a stepwise mechanism initiated by the activation of the allenoate by a Lewis acid (e.g., EtAlCl₂). This activation lowers the LUMO of the allenoate, making it susceptible to nucleophilic attack by the alkene. The resulting zwitterionic or diradical intermediate then undergoes ring closure to furnish the cyclobutane product. The choice of the allenoate ester is critical; electron-withdrawing groups, such as a phenyl ester, enhance reactivity compared to simple alkyl esters.[7]
Diagram 1: Proposed Mechanism for Lewis Acid-Catalyzed [2+2] Cycloaddition
Caption: Stepwise mechanism of the Lewis acid-promoted [2+2] cycloaddition.
Substrate Scope and Data Summary
A key advantage of this method is its broad substrate scope. A wide variety of unactivated and activated terminal alkenes, including various styrene derivatives, readily participate in the reaction.[3][7]
Table 1: Representative Substrate Scope for Allenoate-Alkene [2+2] Cycloaddition
| Entry | Alkene Substrate | Allenoate | Lewis Acid | Yield (%) | Reference |
| 1 | 1-Octene | Phenyl 2,3-butadienoate | EtAlCl₂ | 85 | [7] |
| 2 | Styrene | Phenyl 2,3-butadienoate | EtAlCl₂ | 90 | [7] |
| 3 | 4-Chlorostyrene | Phenyl 2,3-butadienoate | EtAlCl₂ | 88 | [7] |
| 4 | 4-Methoxystyrene | Phenyl 2,3-butadienoate | EtAlCl₂ | 75 | [7] |
| 5 | Methyl acrylate | Phenyl 2,3-butadienoate | EtAlCl₂ | 55 | [3] |
Experimental Protocol: Synthesis of Phenyl 4-octyl-1-methylenecyclobutane-2-carboxylate
This protocol is adapted from the work of M. Kevin Brown and coworkers.[7]
Materials:
-
Phenyl 2,3-butadienoate (1.0 equiv)
-
1-Octene (2.0 equiv)
-
Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenyl 2,3-butadienoate (e.g., 160 mg, 1.0 mmol) and anhydrous DCM (5 mL).
-
Add 1-octene (e.g., 224 mg, 2.0 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add EtAlCl₂ (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 5 minutes. The solution may turn a pale yellow color.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS (typically complete within 1-3 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,3-disubstituted cyclobutane.
Strategy II: Directed C–H Functionalization
An alternative and increasingly powerful strategy for synthesizing complex cyclobutanes involves the direct functionalization of C–H bonds on a pre-formed cyclobutane ring.[4][8][9] This approach offers exceptional control over regiochemistry and stereochemistry, allowing for the late-stage introduction of substituents. Rhodium(II) catalysts have proven particularly adept at mediating these transformations via carbene C–H insertion reactions.[9]
Mechanistic Rationale
The reaction is initiated by the decomposition of a diazo compound (e.g., an aryl diazoacetate) by a Rh(II) catalyst to form a rhodium-carbene intermediate. This highly reactive species can then undergo an intermolecular C–H insertion reaction with a cyclobutane substrate. The remarkable aspect of this chemistry is the ability to control which C–H bond reacts simply by choosing the appropriate rhodium catalyst. Different dirhodium paddlewheel catalysts, with their distinct ligand frameworks, can selectively direct the carbene to insert into either the C1 (benzylic) or C3 position of an arylcyclobutane, providing divergent access to 1,1- and 1,3-disubstituted products from the same starting materials.[9]
Diagram 2: Catalyst-Controlled Regiodivergent C-H Functionalization
Caption: Divergent synthesis via catalyst-controlled C-H insertion.
Data Summary: Regiodivergent Functionalization
The choice of catalyst has a profound impact on the regiochemical outcome. This catalyst control allows for the synthesis of distinct isomers that would be difficult to access selectively through other means.
Table 2: Catalyst Control in Rh(II)-Catalyzed C–H Functionalization of Phenylcyclobutane
| Entry | Diazo Compound | Catalyst | Product Ratio (1,3- : 1,1-) | Yield (%) | ee (%) (1,3-product) | Reference |
| 1 | Methyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ | 1 : 1.3 | 85 | - | [9] |
| 2 | Methyl 2-diazo-2-phenylacetate | Rh₂(esp)₂ | 1 : >20 | 80 | - | [9] |
| 3 | Methyl 2-diazo-2-phenylacetate | Rh₂(S-TCPTAD)₄ | >20 : 1 | 75 | 92 | [9] |
Experimental Protocol: Rhodium-Catalyzed cis-1,3-C–H Functionalization
This protocol is a generalized representation based on the work of Huw M. L. Davies and coworkers.[9]
Materials:
-
Arylcyclobutane substrate (3.0 equiv)
-
Aryl diazoacetate (1.0 equiv, e.g., 0.25 mmol)
-
Rhodium(II) catalyst (e.g., Rh₂(S-TCPTAD)₄, 1.0 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the arylcyclobutane substrate (0.75 mmol) and the rhodium catalyst (0.0025 mmol) in anhydrous DCM (3.0 mL).
-
In a separate syringe, dissolve the aryl diazoacetate (0.25 mmol) in anhydrous DCM (1.5 mL).
-
Place the syringe in a syringe pump.
-
Begin stirring the solution in the flask at room temperature.
-
Add the diazo solution to the reaction flask via syringe pump over a period of 3 hours. A slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.
-
After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the cis-1,3-disubstituted cyclobutane product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Strategy III: Strain-Release Functionalization of Bicyclobutanes
A third major strategy leverages the high strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of functionalized cyclobutanes.[2][10] The ring-opening of the central, highly strained C-C bond provides a powerful thermodynamic driving force for the reaction, allowing for the diastereoselective formation of 1,1,3-trisubstituted cyclobutanes.
Mechanistic Rationale
In one prominent example, a π-acid catalyst such as silver tetrafluoroborate (AgBF₄) activates the BCB towards nucleophilic attack.[2] The silver catalyst coordinates to the strained σ-bond of the BCB, rendering it more electrophilic. A nucleophile, such as a hydroxyarene, can then attack one of the bridgehead carbons, leading to a polar, strain-release ring-opening. This process generates a cyclobutyl cation intermediate, which is then trapped to afford the final 1,1,3-trisubstituted product with high diastereoselectivity.[2] Copper catalysts have also been employed to achieve catalyst-controlled regiodivergent hydrophosphination of acyl BCBs, yielding either 1,1,3- or 1,2,3-functionalized products.[10]
Diagram 3: Workflow for Silver-Catalyzed Ring-Opening of BCBs
Sources
- 1. researchgate.net [researchgate.net]
- 2. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for analysis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
An Application Note and Protocol for the HPLC Analysis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmacologically active molecules. Its cyclobutane scaffold is a key structural motif in numerous developmental drugs, making its purity and quantification critical for both process chemistry and quality control in the pharmaceutical industry. The analysis of this compound, however, presents a significant challenge for traditional reversed-phase high-performance liquid chromatography (HPLC) methods. Its high polarity leads to poor retention on common C18 columns, and the absence of a significant UV-absorbing chromophore renders standard UV-Vis detection insensitive.[1][2][3]
This application note details a robust and reliable HPLC method developed to overcome these challenges. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and an Evaporative Light Scattering Detector (ELSD) for detection, this protocol provides a highly effective means for the analysis of this compound. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5]
The Scientific Rationale: Causality Behind Experimental Choices
The selection of the HILIC and ELSD combination is a deliberate strategy rooted in the physicochemical properties of the analyte.
-
The Separation Challenge: Highly polar compounds like this compound are not well retained on nonpolar stationary phases used in reversed-phase HPLC.[6][7] They tend to elute in or near the solvent front, resulting in poor resolution from other polar components and inaccurate quantification. HILIC provides an alternative separation mechanism.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to strong retention and excellent separation of hydrophilic compounds.[8][11]
-
The Detection Challenge: Molecules that lack a chromophore—a part of the molecule that absorbs light—are effectively invisible to UV-Vis detectors, which are the most common type of HPLC detectors.[1][2] While derivatization can be employed to attach a UV-active tag, this process adds complexity, time, and potential for side reactions.[12][13][14][15] The ELSD offers a more direct and universal detection solution.[16][17] It works by nebulizing the column effluent into a fine mist, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles.[1][16] The response is proportional to the mass of the analyte, making it an ideal choice for non-chromophoric, semi-volatile compounds like our target analyte.[16][18]
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.
Caption: Workflow for the HPLC-ELSD analysis of this compound.
Detailed Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade or higher), Deionized Water (18.2 MΩ·cm)
-
Buffer Salt: Ammonium Formate (LC-MS grade or higher)
-
Sample Diluent: Acetonitrile/Water (90:10, v/v)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC-ELSD system.
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min (90% B), 1-8 min (90% to 70% B), 8-8.1 min (70% to 90% B), 8.1-12 min (90% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detector | ELSD (e.g., Agilent 1290 Infinity II ELSD) |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 40 °C |
| ELSD Gas (Nitrogen) | 1.6 SLM (Standard Liters per Minute) |
Preparation of Solutions
-
Mobile Phase A (10 mM Ammonium Formate in Water): Accurately weigh 0.63 g of ammonium formate and dissolve in 1 L of deionized water. Mix thoroughly.
-
Sample Diluent (90:10 Acetonitrile/Water): Combine 900 mL of acetonitrile with 100 mL of deionized water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Perform serial dilutions of the Standard Stock Solution with the sample diluent to prepare a series of calibration standards (e.g., 500, 250, 100, 50, 25, 10 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Filter through a 0.22 µm syringe filter if necessary.
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% B) for at least 30 minutes or until a stable baseline is achieved on the ELSD.
-
System Suitability Test (SST): Inject the 100 µg/mL working standard solution six times consecutively. The system is deemed ready for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.
-
Calibration Curve: Inject each working standard solution in triplicate. Plot the logarithm of the peak area versus the logarithm of the concentration. The relationship for ELSD is often non-linear and can be fitted with a logarithmic or polynomial function.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Integrate the peak corresponding to this compound. Determine the concentration in the sample solutions by interpolating from the calibration curve.
Method Validation Protocol
This protocol is grounded in the principles outlined by the ICH Q2(R1) guidelines.[4][5][19][20]
Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. | No interfering peaks at the analyte's retention time. |
| Linearity & Range | Analyze at least five concentration levels (e.g., 10-500 µg/mL) in triplicate. Plot log(peak area) vs. log(concentration). | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. | %RSD ≤ 2.0% |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst or on a different instrument. | %RSD ≤ 3.0% |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 10:1. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp. ±5°C, mobile phase composition ±2%) and assess the impact on SST. | SST criteria must be met. |
Conclusion
The described HPLC method utilizing a HILIC stationary phase and ELSD detection provides a specific, accurate, and precise tool for the quantitative analysis of this compound. This approach effectively overcomes the inherent analytical difficulties associated with the analyte's high polarity and lack of a UV chromophore. The comprehensive validation protocol ensures the method's reliability and suitability for use in a regulated pharmaceutical development environment, facilitating robust quality control of this important synthetic intermediate.
References
-
Evaporative light scattering detector - Wikipedia. Wikipedia. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]
-
Quality Guidelines. ICH. [Link]
-
ESA ChromaChem 6100 ELSD Evaporative Light Scattering Detector. American Laboratory Trading. [Link]
-
Evaporative light scattering detector – Knowledge and References. Taylor & Francis. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. ResearchGate. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Journal of Food and Drug Analysis. [Link]
-
Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]
-
Development of generic methods for the analysis and purification of polar compounds by high performance liquid chromatography. CORE. [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaguideline. [Link]
-
No chromophore - no problem? Wiley Analytical Science. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. veeprho.com [veeprho.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hplc.eu [hplc.eu]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HILIC Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. welch-us.com [welch-us.com]
- 16. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 17. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 18. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 20. starodub.nl [starodub.nl]
Troubleshooting & Optimization
common side products in the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Welcome to the technical support center for the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing in-depth troubleshooting strategies grounded in mechanistic principles.
Troubleshooting Guide & FAQs
Issue 1: Poor Diastereoselectivity - Predominance of the trans-isomer
Q1: My synthesis is yielding a mixture of cis and trans-isomers, with a higher than expected proportion of the unwanted trans-product. What are the controlling factors and how can I improve the cis-selectivity?
A1: This is the most common issue in the synthesis of this compound, which is typically prepared by the reduction of tert-butyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the steric and electronic environment of the ketone and the nature of the hydride reagent used.
-
Mechanistic Insight: The cyclobutane ring is not planar and exists in a puckered conformation. The approach of the hydride reagent to the carbonyl can occur from two faces: the face syn to the bulky tert-butyl ester group, leading to the trans-product, or the face anti to the ester group, yielding the desired cis-product. Sterically demanding hydride reagents will preferentially attack from the less hindered face, which can often lead to the trans isomer. Conversely, smaller hydride reagents may exhibit less selectivity.
-
Troubleshooting Strategies:
-
Choice of Reducing Agent: The choice of hydride donor is critical.
-
For enhanced cis-selectivity: Consider using sterically hindered reducing agents that favor axial attack on the more stable conformer of the cyclobutanone, leading to the equatorial (cis) alcohol. Reagents such as L-Selectride® or K-Selectride® are known to provide higher diastereoselectivity in the reduction of cyclic ketones compared to less bulky reagents like sodium borohydride (NaBH₄).
-
Common Pitfall: Using NaBH₄ in a protic solvent like methanol or ethanol often results in poor diastereoselectivity, typically yielding mixtures approaching 1:1.
-
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C). This can enhance the kinetic control of the reaction, favoring the transition state that leads to the cis-product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like THF or diethyl ether are generally preferred for reductions with more reactive and sterically demanding hydrides.
-
| Reducing Agent | Typical Solvent | General Outcome for Cyclohexanones | Applicability to Cyclobutanone |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate to good equatorial selectivity | Often poor cis/trans selectivity |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Et₂O | Good axial selectivity (less bulky) | May favor the trans-product |
| L-Selectride® | THF | Excellent equatorial selectivity | Recommended for high cis-selectivity |
| K-Selectride® | THF | Excellent equatorial selectivity | Recommended for high cis-selectivity |
Issue 2: Presence of Unsaturated Side Products
Q2: I'm observing a byproduct with a molecular weight corresponding to the loss of water. What is this compound and how can I prevent its formation?
A2: This is likely an elimination (dehydration) product, tert-butyl cyclobut-2-enecarboxylate. The hydroxyl group of your product can be eliminated, especially under acidic conditions or at elevated temperatures, to form a carbon-carbon double bond.
-
Mechanistic Insight: The elimination reaction is typically acid-catalyzed. Protonation of the hydroxyl group creates a good leaving group (water). A subsequent deprotonation at an adjacent carbon by a weak base (e.g., the solvent) results in the formation of the alkene.
-
Troubleshooting Strategies:
-
Neutralize the Workup: Ensure that the reaction workup is performed under neutral or slightly basic conditions. If an acidic quench is necessary to destroy excess hydride, it should be followed immediately by a basic wash (e.g., with saturated sodium bicarbonate solution) to prevent prolonged exposure to acid.
-
Avoid High Temperatures: During purification, especially distillation, keep the temperature as low as possible. Vacuum distillation is highly recommended. For column chromatography, avoid highly acidic silica gel, which can promote elimination. Consider using deactivated (neutral) silica or alumina.
-
Choice of Reagents: Some reagents used in subsequent steps, if not chosen carefully, can promote elimination. For example, using strong acids for other transformations should be avoided if the hydroxyl group is unprotected.
-
Issue 3: Incomplete Reaction - Presence of Starting Ketone
Q3: My final product is contaminated with the starting material, tert-butyl 3-oxocyclobutanecarboxylate. How can I drive the reaction to completion?
A3: The presence of unreacted starting material indicates an incomplete reduction. This can be due to several factors related to reagent stoichiometry, reaction time, or reagent deactivation.
-
Troubleshooting Strategies:
-
Reagent Stoichiometry: Ensure that at least one full equivalent of the hydride reagent is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to account for any deactivation by trace amounts of water or other electrophilic impurities.
-
Reagent Quality: Hydride reagents, especially more reactive ones like L-Selectride®, are sensitive to moisture and air. Use freshly opened bottles or titrated solutions to ensure their activity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, a second addition of the reducing agent may be necessary.
-
Reaction Time and Temperature: While low temperatures are recommended for selectivity, ensure the reaction is allowed to proceed for a sufficient amount of time. If the reaction is sluggish at very low temperatures, it may be necessary to slowly warm it to a slightly higher temperature (e.g., from -78 °C to -40 °C) while carefully monitoring the diastereoselectivity.
-
Visualizing the Reaction and Side Product Formation
Caption: Synthetic pathways to the desired cis-product and common side products.
Experimental Protocols
Protocol 1: High-Selectivity Reduction for this compound
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly add water dropwise to quench the excess L-Selectride®, followed by the addition of 1 M NaOH solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the cis-isomer from any minor trans-isomer and other impurities.
Protocol 2: Analytical Method for Determining cis/trans Ratio by GC-MS
For accurate quantification of the isomer ratio, Gas Chromatography-Mass Spectrometry (GC-MS) is a reliable method. The isomers may require derivatization to improve their volatility and chromatographic separation.
-
Derivatization (Silylation):
-
Dissolve a small sample (approx. 1 mg) of the crude product in anhydrous dichloromethane (0.5 mL).
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (50 µL) and pyridine (10 µL).
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Detection: Mass spectrometer in full scan mode.
-
Analysis: The cis and trans isomers will have distinct retention times. The ratio can be determined by integrating the respective peak areas in the total ion chromatogram.
-
References
- BenchChem.Technical Support Center: Optimizing Cyclobutane Synthesis.
- BenchChem.A Comparative Guide to HPLC and Alternative Methods for Cis/Trans Isomer Analysis of 3-(Hydroxymethyl)cyclopentanol.
-
Master Organic Chemistry. Rearrangements: Alkyl Shifts and Ring-Expansion Reactions.[Link]
-
National Center for Biotechnology Information. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization.[Link]
-
National Center for Biotechnology Information. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.[Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis.[Link]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
Welcome to the Technical Support Center for the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for a successful synthesis.
The synthesis of this compound primarily involves the diastereoselective reduction of the corresponding ketone, tert-butyl 3-oxocyclobutanecarboxylate. The primary challenge lies in maximizing the yield of the desired cis isomer over the trans isomer. This guide will provide the technical insights and practical steps to achieve high diastereoselectivity and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to product degradation during workup. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For sodium borohydride (NaBH₄), a common and effective choice, using 1.5 to 2.0 equivalents relative to the starting ketone is recommended to drive the reaction to completion.[1]
-
Low Reaction Temperature: While lower temperatures generally favor cis selectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal balance.
-
Poor Reagent Quality: The quality of the reducing agent is critical. Sodium borohydride can decompose over time if not stored properly. Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator.
-
-
Product Degradation During Workup:
-
Harsh Quenching Conditions: The quenching step to destroy excess reducing agent should be performed carefully. Adding the quenching agent (e.g., acetone or acetic acid) too quickly can lead to a rapid exotherm, potentially causing side reactions. It is advisable to perform the quench at a low temperature (e.g., 0 °C).
-
pH Extremes: During aqueous workup, avoid strongly acidic or basic conditions, which could potentially lead to the degradation of the ester functionality or other side reactions. Maintain a pH close to neutral if possible.
-
-
Suboptimal Solvent Choice:
-
The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions and are generally effective.[2] If you are using an aprotic solvent, the reaction may be significantly slower.
-
Question: I am observing a high proportion of the undesired trans isomer in my product mixture. How can I improve the cis diastereoselectivity?
Answer:
Achieving high cis selectivity is the primary goal in this synthesis. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl group of the cyclobutanone ring.
-
Mechanism of Diastereoselection: The puckered nature of the cyclobutane ring leads to a steric preference for the hydride to attack from the face opposite to the bulky tert-butoxycarbonyl group. This "anti-facial" attack results in the formation of the cis alcohol.
-
Optimizing Reaction Conditions for cis Selectivity:
-
Temperature: Lowering the reaction temperature is a key factor in enhancing cis selectivity. Performing the reduction at 0 °C or even -78 °C can significantly improve the cis:trans ratio.[3] This is because the transition state leading to the cis product is lower in energy, and at lower temperatures, the reaction is more likely to proceed through this favored pathway.
-
Solvent Polarity: Decreasing the polarity of the solvent can also enhance cis selectivity.[3] While protic solvents like methanol are common, exploring less polar solvents like isopropanol or mixtures of solvents might be beneficial.
-
Choice of Reducing Agent: While both small and bulky reducing agents tend to favor the cis product in the reduction of 3-substituted cyclobutanones, the choice of reagent can still have an impact.[3][4]
-
Sodium Borohydride (NaBH₄): This is a cost-effective and generally effective reagent that provides good cis selectivity, especially at low temperatures.
-
L-Selectride® (Lithium tri-sec-butylborohydride): This is a bulkier reducing agent that can sometimes offer improved stereoselectivity in ketone reductions.[5] However, for 3-substituted cyclobutanones, the improvement may not be as dramatic as in other systems.[4] Due to its higher reactivity and cost, NaBH₄ is often the preferred choice for this specific transformation.
-
-
Question: I am struggling to separate the cis and trans isomers. What are the recommended purification methods?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.
-
Column Chromatography: This is the most common and effective method for separating cis and trans isomers of tert-butyl 3-hydroxycyclobutanecarboxylate.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system will need to be determined by TLC analysis. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to achieve good separation. The trans isomer is generally less polar and will elute first.
-
Visualization: The product can be visualized on TLC plates using a potassium permanganate stain, which reacts with the alcohol functional group.
-
-
Recrystallization: If the product mixture is a solid and there is a significant difference in the solubility of the two isomers, recrystallization can be an effective purification method.
-
Solvent Selection: The key is to find a solvent or solvent system in which one isomer is significantly more soluble than the other. This often requires screening various solvents. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal.
-
Question: I am observing an unexpected side product in my reaction. What could it be and how can I avoid it?
Answer:
While the reduction of the ketone is the primary reaction, other functional groups can sometimes react, or side reactions can occur under certain conditions.
-
Reduction of the Ester Group: Although sodium borohydride is generally considered chemoselective for aldehydes and ketones over esters, reduction of the tert-butyl ester can occur, especially with prolonged reaction times, higher temperatures, or a large excess of the reducing agent.[2] This would lead to the formation of the corresponding diol.
-
Mitigation: To avoid this, use a moderate excess of NaBH₄ (1.5-2.0 equivalents), maintain a low reaction temperature, and monitor the reaction closely by TLC to stop it once the starting ketone is consumed.
-
-
Conjugate Reduction (if applicable): If there were any α,β-unsaturated impurities in your starting material, you might observe the reduction of the carbon-carbon double bond in addition to the carbonyl group.[6]
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving high cis selectivity in this synthesis?
A1: The most critical factor for maximizing cis selectivity is low reaction temperature . Performing the reduction at 0 °C or below minimizes the formation of the undesired trans isomer by favoring the sterically less hindered pathway for hydride attack.[3]
Q2: Which reducing agent is best for this transformation?
A2: For the diastereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate, sodium borohydride (NaBH₄) is generally the most practical and cost-effective choice. It provides good to excellent cis selectivity, particularly at low temperatures.[3][4] While bulkier reagents like L-Selectride® can be used, they may not offer a significant advantage in selectivity for this specific substrate to justify their higher cost and more demanding handling requirements.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the best method for monitoring the reaction. Use a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate) to clearly separate the starting ketone from the product alcohol(s). The ketone will have a higher Rf value than the more polar alcohol products. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the typical workup procedures for this reaction?
A4: A standard workup procedure involves:
-
Cooling the reaction mixture to 0 °C.
-
Carefully quenching the excess reducing agent by the slow addition of acetone or a mild acid like acetic acid.
-
Adding water and extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.[1]
Q5: Are there any safety precautions I should be aware of when running this reaction?
A5: Yes, there are several important safety considerations:
-
Sodium Borohydride: While less reactive than lithium aluminum hydride, NaBH₄ is still a reactive substance. It reacts with water and protic solvents to release hydrogen gas, which is flammable. Always handle it in a well-ventilated fume hood and away from ignition sources.
-
Quenching: The quenching of excess hydride is an exothermic process and can release hydrogen gas. Add the quenching agent slowly and with cooling to control the reaction rate.
-
Solvents: The organic solvents used are typically flammable. Handle them with care and avoid open flames.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize the yield of the cis isomer.
Materials:
-
tert-Butyl 3-oxocyclobutanecarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous methanol (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate container, weigh out sodium borohydride (1.5 eq).
-
Add the sodium borohydride to the cooled solution portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, slowly add acetone to the reaction mixture at 0 °C to quench the excess NaBH₄. Continue stirring for 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., starting with 9:1 hexanes:ethyl acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column, gradually increasing the polarity of the eluent as needed.
-
Collect fractions and analyze them by TLC to identify those containing the pure cis isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table summarizes the expected outcomes based on the choice of reducing agent and reaction conditions, as informed by the literature.
| Reducing Agent | Solvent | Temperature (°C) | Typical cis:trans Ratio | Reference |
| NaBH₄ | Methanol | 25 | >90:10 | [3][4] |
| NaBH₄ | Methanol | 0 | >95:5 | [3] |
| L-Selectride® | THF | -78 | >95:5 | [4] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues in the synthesis.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Welcome to the technical support center for the purification of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important building block. The unique conformational properties of cyclobutane derivatives are of significant interest in drug design, making the efficient isolation of specific isomers crucial.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My primary challenge is separating the cis- and trans-isomers of tert-butyl 3-hydroxycyclobutanecarboxylate. What is the most effective method?
Answer:
The separation of cis- and trans-isomers of substituted cyclobutanes is a common and critical challenge. The most reliable and widely used method is flash column chromatography on silica gel.[2][3] The key to a successful separation lies in optimizing the mobile phase composition.
Underlying Principle: Polarity Differences
The separation is possible due to the subtle differences in polarity between the cis- and trans-isomers. The relative orientation of the hydroxyl and tert-butyl ester groups affects the molecule's overall dipole moment and its ability to interact with the polar silica gel stationary phase. Typically, one isomer will have a slightly stronger interaction with the silica gel, leading to a longer retention time and allowing for separation.
Recommended Protocol: Flash Column Chromatography
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively non-polar and easily removed.[2]
2. Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in the initial, non-polar eluent (e.g., hexanes or petroleum ether).[4][5]
-
Carefully pack the column, ensuring a level and compact bed to prevent cracking and channeling.[2][4]
3. Elution:
-
Begin elution with a non-polar solvent system, such as pure hexanes or a high-percentage hexane mixture with ethyl acetate (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2] This can be done in a stepwise or continuous gradient. A common gradient for this type of separation might be from 5% to 25% ethyl acetate in hexanes.[2]
4. Fraction Collection & Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the separated isomers.
Data Presentation: Representative Chromatography Conditions
| Stationary Phase | Eluent System (v/v) | Typical Outcome | Reference |
| Silica Gel | Hexanes:Ethyl Acetate (gradient) | Baseline separation of diastereomers | [2] |
| Silica Gel | 5% Ethyl Acetate in Hexanes | Isolated yield of 76% for a functionalized cyclobutane | [2] |
| Silica Gel | Acetone:Hexanes | Successful purification of cyclobutane lignan analogs | [2] |
Troubleshooting Poor Separation:
-
Issue: Isomers are co-eluting.
-
Solution: The polarity difference between your chosen solvents may be too large, or the gradient may be too steep. Try a shallower gradient or a different solvent system. For instance, substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and methanol can alter the selectivity.[4]
-
-
Issue: Tailing of peaks.
-
Solution: This may be due to secondary interactions with acidic silanol groups on the silica. Adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can mitigate this.[6]
-
Question 2: I am observing unreacted starting material, tert-butyl 3-oxocyclobutanecarboxylate, in my purified product. How can I remove it?
Answer:
Residual starting material, tert-butyl 3-oxocyclobutanecarboxylate[7], is a common impurity, especially if the reduction reaction did not go to completion. Fortunately, its polarity is significantly different from the desired alcohol product.
Underlying Principle: Ketone vs. Alcohol Polarity
The ketone group in the starting material is less polar than the hydroxyl group in the product. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to much stronger interactions with the silica gel compared to the ketone's carbonyl group, which is only a hydrogen bond acceptor.
This significant polarity difference makes separation by flash chromatography relatively straightforward. The starting material will elute much earlier than the desired cis- and trans-hydroxy products.
Purification Workflow Diagram
Caption: Purification workflow from crude mixture to isolated product.
Question 3: After column chromatography, I have a pure fraction of the cis-isomer, but it is a stubborn oil. How can I induce crystallization?
Answer:
Obtaining the product as a solid is often desirable for ease of handling and long-term stability. If the purified this compound remains an oil, you can attempt recrystallization.
Underlying Principle: Solubility and Crystal Lattice Formation
Recrystallization works by dissolving the compound in a hot solvent in which it is highly soluble and then allowing the solution to cool slowly. As the solubility decreases with temperature, the molecules will self-assemble into a crystal lattice, excluding impurities.
Recommended Protocol: Recrystallization
-
Solvent Screening: The key is finding a suitable solvent or solvent system.
-
A good starting point is a non-polar solvent like hexanes or heptane, in which the compound is likely less soluble at room temperature.
-
You can also try a binary solvent system, such as diethyl ether/hexanes or ethyl acetate/hexanes.
-
-
Procedure:
-
Dissolve the oil in a minimal amount of the chosen solvent (or the more soluble solvent of a binary pair) with gentle heating.
-
If using a binary system, add the less soluble solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal growth.
-
If crystals form, collect them by filtration and wash with a small amount of the cold recrystallization solvent.
-
Question 4: How can I confirm the stereochemistry and purity of my final product?
Answer:
Confirmation of the cis-stereochemistry and assessment of purity are typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Underlying Principle: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. The coupling constants (J-values) and chemical shifts of the cyclobutane ring protons are particularly sensitive to their spatial arrangement, allowing for the differentiation between cis and trans isomers.
-
Purity Assessment: The presence of unexpected signals in the NMR spectrum can indicate impurities. Integration of the signals can be used to quantify the level of impurities relative to the desired product.
-
Stereochemistry Confirmation: The specific splitting patterns and chemical shifts of the protons on the cyclobutane ring can be compared to literature data to confirm the cis-configuration.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. ijpdt.com [ijpdt.com]
- 5. researchgate.net [researchgate.net]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Tert-butyl 3-oxocyclobutane-1-carboxylate | C9H14O3 | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(939768-64-6) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up cis-tert-butyl 3-hydroxycyclobutanecarboxylate Production
Welcome to the Technical Support Center for the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this crucial pharmaceutical intermediate. We will delve into common challenges, offering troubleshooting advice and in-depth explanations to ensure the robustness and efficiency of your large-scale production.
I. Foundational Knowledge: The Synthetic Pathway
The primary industrial route to this compound involves the diastereoselective reduction of the precursor, tert-butyl 3-oxocyclobutanecarboxylate. The desired cis isomer is a key building block in the synthesis of various pharmaceuticals.[1][2][3] Achieving high diastereoselectivity and purity on a large scale is paramount for the economic viability and success of the final active pharmaceutical ingredient (API).
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Cyclobutanes
Welcome to the Technical Support Center for the synthesis of substituted cyclobutanes. The construction of the cyclobutane motif is a cornerstone of modern organic synthesis, finding application in the development of pharmaceuticals and complex natural products.[1][2] However, the inherent ring strain (approx. 26.3 kcal/mol) and the nuanced stereochemical demands of these structures present considerable synthetic challenges.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable scaffolds. We will move beyond simple procedural lists to explain the underlying principles governing these reactions, empowering you to make informed decisions and effectively troubleshoot your experiments.
Part 1: Troubleshooting Common Issues in Cyclobutane Synthesis
This section addresses specific, frequently encountered problems in a question-and-answer format.
Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions
Question: My [2+2] photocycloaddition reaction is failing, resulting in low yields or recovery of only starting material. What are the likely causes and how can I resolve this?
Answer: This is a common yet multifaceted problem. Low yields in photochemical [2+2] cycloadditions often stem from issues with the light source, reaction conditions, or inherent substrate reactivity. Let's break down the potential causes and solutions.
-
Cause A: Inefficient Photon Absorption
-
The Problem: For a photochemical reaction to occur, the substrate must absorb a photon of light.[3] If the emission spectrum of your lamp does not sufficiently overlap with the absorption spectrum of your alkene, the reaction will not initiate.
-
Solution:
-
Verify Wavelength: Ensure your UV lamp's wavelength is appropriate for your substrate. For many enones, a medium-pressure mercury lamp provides a broad spectrum, while for specific absorptions, a lamp with a primary output at 254 nm might be necessary.[3] Modern UV LED lamps offer the advantage of a narrow, specific wavelength output.[3]
-
Consider a Photosensitizer: If direct irradiation is inefficient, a triplet sensitizer like benzophenone or acetone can be employed.[4] The sensitizer absorbs the light, transitions to its triplet state, and then transfers that energy to your alkene, promoting it to a reactive triplet state that can then undergo cycloaddition.[5]
-
-
-
Cause B: Presence of Quenchers
-
The Problem: Molecular oxygen is a highly efficient quencher of triplet excited states and can completely inhibit the reaction. Other impurities can also act as quenchers.
-
Solution:
-
Thorough Degassing: It is critical to remove dissolved oxygen from your solvent and reaction mixture. Standard procedure involves several freeze-pump-thaw cycles. For less sensitive reactions, bubbling an inert gas like argon or nitrogen through the solvent for an extended period may suffice.
-
-
-
Cause C: Competing Side Reactions
-
The Problem: The excited state of the alkene is highly reactive and can undergo pathways other than the desired cycloaddition. Common side reactions include cis-trans isomerization and polymerization.[6]
-
Solution:
-
Optimize Concentration: Reaction concentration is key. Conditions that are too dilute can slow the desired intermolecular reaction, allowing unimolecular side reactions to dominate. Conversely, overly concentrated solutions can favor polymerization. Systematically vary the concentration to find the optimal balance.
-
Monitor Reaction Time: Incomplete conversion may simply be a matter of insufficient reaction time. Monitor the reaction's progress by TLC or GC-MS to determine the optimal irradiation period.[4]
-
-
Issue 2: Poor Diastereoselectivity in Cyclobutane Formation
Question: I am successfully forming the cyclobutane ring, but the reaction produces a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a frequent challenge, as the stereochemical outcome is dictated by a subtle interplay of steric and electronic factors in the transition state.[4] Here are several strategies to enhance selectivity.
-
Strategy A: Solvent Optimization
-
The Rationale: The polarity of the solvent can dramatically influence the reaction pathway and the stability of intermediates or transition states.[4][7] In stepwise cycloadditions involving zwitterionic or diradical intermediates, solvent polarity can affect the rate of bond rotation versus the rate of ring closure, thereby impacting the final stereochemistry.
-
Actionable Protocol:
-
Screen a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, DCM) and polar protic (e.g., HFIP).[1][4]
-
In some cases, a less polar solvent can promote a more concerted-like, stereospecific pathway by disfavoring charge-separated intermediates.[7]
-
-
-
Strategy B: Temperature Control
-
The Rationale: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the thermodynamically more stable diastereomer.[4]
-
Actionable Protocol:
-
Attempt the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Be aware that lowering the temperature will also decrease the reaction rate, so extended reaction times may be necessary.
-
-
-
Strategy C: Steric and Catalytic Control
-
The Rationale: Steric hindrance can be a powerful tool. Larger substituents will preferentially occupy positions in the transition state that minimize non-bonded interactions, directing the stereochemical outcome.[7] Lewis acid catalysts can also enforce a specific geometry in the transition state.[7]
-
Actionable Protocol:
-
Chiral Auxiliaries: Attaching a bulky chiral auxiliary to one of the reactants can effectively shield one face of the molecule, forcing the cycloaddition to occur from the less hindered side.[4] The auxiliary can be removed post-reaction.
-
Lewis Acid Catalysis: For certain cycloadditions, particularly with ketenes, the addition of a Lewis acid (e.g., TiCl₄, AlBr₃) can promote a more ordered, concerted transition state, leading to higher diastereoselectivity.[7]
-
-
Troubleshooting Workflow for Stereoselectivity
Caption: A decision-making process for optimizing selectivity in cyclobutane synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I control regioselectivity (head-to-head vs. head-to-tail) in my [2+2] cycloaddition?
A1: Regioselectivity is primarily governed by the electronic properties of the substituents on the reacting alkenes. For cycloadditions between an electron-rich alkene and an electron-poor alkene, the formation of the "head-to-tail" adduct is generally favored due to stabilization of the reaction intermediate.[4] Steric factors can also play a role, favoring the less sterically congested product. In some cases, specific photocatalysts, such as Ru(bipy)₃Cl₂, can exert strong control over regioselectivity.[4]
Q2: My reaction requires a photosensitizer. How do I choose the right one?
A2: The key is to choose a sensitizer whose triplet energy (ET) is higher than that of the alkene you wish to excite, allowing for efficient energy transfer. Benzophenone (ET ≈ 69 kcal/mol) and acetone (ET ≈ 78 kcal/mol) are common choices for exciting simple alkenes and enones. For substrates with higher triplet energies, a different sensitizer may be required. The sensitizer must also absorb light at the wavelength provided by your lamp.
Q3: Are there alternatives to photochemical [2+2] cycloadditions for synthesizing cyclobutanes?
A3: Absolutely. While photocycloadditions are powerful, other methods are well-established.
-
Transition Metal Catalysis: A variety of metals, including Rhodium, Copper, and Gold, can catalyze formal [2+2] cycloadditions or ring-opening/annulation reactions to form cyclobutane rings, often with excellent stereocontrol.[1][8][9] For instance, Rh(III) catalysis can be used to synthesize substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes.[1]
-
Ketene Cycloadditions: The reaction of a ketene with an alkene is a thermally allowed [2+2] cycloaddition that provides access to cyclobutanones.[10]
-
Ring Contraction/Expansion: Methods like the ring contraction of pyrrolidines or the ring expansion of cyclopropanes are also viable strategies for accessing specific cyclobutane structures.[11]
Q4: What role does ring strain play in the stability and reactivity of my product?
A4: The significant ring strain of cyclobutanes makes them both challenging to synthesize and synthetically useful.[1][6] This strain can make the reverse reaction, cycloreversion, a competing pathway, potentially lowering your yield, especially under thermal conditions.[6] However, this same strain can be exploited in subsequent reactions, where the release of strain provides a strong thermodynamic driving force for ring-opening reactions, making cyclobutanes valuable synthetic intermediates.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Photosensitized [2+2] Cycloaddition
This protocol provides a general framework for a reaction using a sensitizer.
-
Preparation: In a quartz reaction vessel, dissolve the primary alkene (1.0 equiv) and the secondary alkene (1.2-2.0 equiv) in the chosen solvent (e.g., acetone or benzene). Acetone can often serve as both the solvent and the sensitizer. If using another solvent, add benzophenone (0.1-0.3 equiv).
-
Degassing: Seal the vessel with a septum and thoroughly degas the solution by bubbling argon through it for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). Ensure the vessel is properly cooled using a cooling fan or a water jacket, as these reactions can generate heat.
-
Monitoring: Stir the reaction mixture and monitor its progress periodically by taking small aliquots for analysis by TLC or GC-MS.
-
Workup: Once the reaction is complete (or has reached optimal conversion), stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclobutane product.
Data Summary: Common Solvents for [2+2] Cycloadditions
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Non-polar, good for minimizing polar intermediates. |
| Benzene | 2.7 | 80 | Non-polar, can act as a sensitizer in some cases. |
| Dichloromethane | 3.1 | 40 | Moderately polar, common solvent. |
| Acetone | 5.1 | 56 | Polar, often used as a triplet sensitizer. |
| Acetonitrile | 5.8 | 82 | Polar aprotic, can influence stereoselectivity.[4] |
| HFIP | High | 58 | Highly polar, can play a critical role in some metal-catalyzed reactions.[1] |
References
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters - ACS Publications. [Link]
-
Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. [Link]
-
Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science (RSC Publishing). [Link]
-
Transition-metal-catalyzed C-H functionalization of cyclobutanes. ResearchGate. [Link]
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PubMed Central. [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00765G [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
Technical Support Center: Optimizing the Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block and aim to maximize its yield and purity. Cyclobutane derivatives are increasingly vital in medicinal chemistry due to their unique conformational properties, which can impart favorable characteristics to drug candidates.[1] However, their synthesis, particularly with controlled stereochemistry, presents distinct challenges rooted in the inherent strain of the four-membered ring.[2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the causal understanding needed to not only follow a procedure but to adapt and optimize it for your specific laboratory context.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to obtain this compound?
The most prevalent and stereochemically predictable method is the diastereoselective reduction of the corresponding ketone, tert-butyl 3-oxocyclobutanecarboxylate.[4][5] This approach is favored because the stereochemical outcome can be effectively controlled by the judicious choice of a hydride-based reducing agent. The cis isomer is generally the kinetically favored product.
Q2: Why is there a strong kinetic preference for the cis isomer during the reduction?
The stereoselectivity of the hydride reduction of 3-substituted cyclobutanones is governed by steric and electronic factors, often rationalized by the Felkin-Anh model. The cyclobutane ring exists in a puckered conformation to relieve torsional strain.[1] During the reduction, the hydride reagent preferentially attacks the carbonyl from the face opposite to the bulky tert-butoxycarbonyl group (an anti-facial attack). This approach is less sterically hindered and minimizes torsional strain in the transition state, leading predominantly to the cis-alcohol.[6]
Q3: How is the cis:trans isomer ratio accurately determined?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and reliable method.[7] The protons on the cyclobutane ring exhibit distinct chemical shifts and coupling constants for each isomer. Specifically, the proton attached to the hydroxyl-bearing carbon (the carbinol proton) often shows a clear difference in multiplicity and chemical shift between the cis and trans isomers, allowing for straightforward integration and ratio calculation. High-Performance Liquid Chromatography (HPLC) can also be developed as a quantitative method for separating and quantifying the isomers.[8]
Q4: Can the tert-butyl ester group be problematic during the reduction?
The tert-butyl ester is generally stable under the neutral or slightly basic conditions of most hydride reductions (e.g., NaBH₄). However, it is sensitive to strong acids.[9] Therefore, acidic work-up conditions must be avoided to prevent cleavage of the ester. A careful aqueous quench followed by extraction is standard practice.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Overall Yield
Q: My final isolated yield of the cis-isomer is consistently below 50%. What are the likely causes and how can I improve it?
A: Low yield is a multifaceted problem. Let's break down the potential causes systematically.
-
Possible Cause 1: Incomplete Reaction.
-
Diagnosis: The starting ketone, tert-butyl 3-oxocyclobutanecarboxylate, is still present in the crude product after the reaction, as confirmed by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Solution:
-
Reaction Time: Ensure the reaction is stirred for an adequate duration. Monitor progress every 30 minutes by TLC.
-
Reagent Stoichiometry: An excess of the hydride reagent (typically 1.5 to 2.0 equivalents) is often necessary to drive the reaction to completion. Ensure your hydride reagent has not degraded due to improper storage.
-
Temperature: While lower temperatures favor selectivity, some reductions may be sluggish. If the reaction stalls at low temperatures (e.g., -78 °C), allow it to slowly warm to 0 °C or room temperature.
-
-
-
Possible Cause 2: Product Loss During Work-up.
-
Diagnosis: The reaction appears complete by TLC, but the mass of the crude product is significantly lower than the theoretical yield.
-
Solution:
-
Aqueous Quench: The product has moderate water solubility. When quenching the reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (for aluminum-based hydrides) instead of pure water to minimize product loss.
-
Extraction: Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help break it.
-
-
-
Possible Cause 3: Degradation or Side Reactions.
-
Diagnosis: Multiple unexpected spots are visible on the TLC plate of the crude product.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using highly reactive hydrides like LiAlH₄. Avoid unnecessarily harsh pH conditions during the work-up.
-
Problem 2: Poor cis:trans Selectivity
Q: My product is a nearly 1:1 mixture of cis and trans isomers. How can I increase the amount of the desired cis product?
A: This is a classic stereoselectivity problem. The solution lies in manipulating the reaction conditions to amplify the steric differences between the two faces of the carbonyl.
-
Possible Cause 1: Choice of Reducing Agent.
-
Explanation: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) are less sensitive to the steric environment and can result in lower selectivity. Sterically demanding (bulky) hydride reagents are much more effective.
-
Solution: Employ a bulkier reducing agent. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices. Their large steric profile dramatically increases the energy barrier for the undesired syn-facial attack, leading to high cis-selectivity.[6]
-
-
Possible Cause 2: Reaction Temperature.
-
Explanation: At higher temperatures, there is more thermal energy available to overcome the activation barrier for the less-favored pathway, leading to a decrease in selectivity.
-
Solution: Perform the reduction at low temperatures. A starting temperature of -78 °C (a dry ice/acetone bath) is standard for achieving high diastereoselectivity.[6]
-
-
Possible Cause 3: Solvent Choice.
-
Explanation: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent.
-
Solution: Non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for these reductions as they provide good solubility and are compatible with low temperatures.
-
The table below summarizes the expected impact of different reducing agents on selectivity.
| Reducing Agent | Typical Temperature | Expected cis:trans Ratio | Rationale |
| Sodium Borohydride (NaBH₄) | 0 °C to 25 °C | Moderate (e.g., 5:1 to 10:1) | Small, less sterically sensitive. |
| Lithium Aluminum Hydride (LiAlH₄) | -78 °C to 0 °C | Good (e.g., 10:1 to 20:1) | More reactive than NaBH₄, often more selective at low temp. |
| L-Selectride® | -78 °C | Excellent (>95:5) | Very bulky, highly sensitive to steric hindrance.[6] |
Problem 3: Difficulty in Separating cis and trans Isomers
Q: I have a mixture of isomers, but they are co-eluting during silica gel chromatography. What can I do?
A: The polarity difference between cis and trans isomers of 3-hydroxycyclobutane derivatives can be subtle, making chromatographic separation challenging.
-
Solution 1: Optimize Chromatography Conditions.
-
Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). Start with a low polarity (e.g., 5% EtOAc in hexanes) and increase it very slowly. Sometimes adding a small amount of a third solvent, like dichloromethane, can improve resolution.
-
Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolving power.
-
Loading: Do not overload the column. The amount of crude material should be no more than 1-2% of the mass of the silica gel.
-
-
Solution 2: Derivatization.
-
Explanation: If direct separation fails, you can temporarily convert the alcohol into a bulkier derivative (e.g., a silyl ether or a benzoate ester). The added steric bulk often magnifies the conformational differences between the cis and trans isomers, making them much easier to separate by chromatography.
-
Procedure:
-
Protect the alcohol mixture (e.g., with TBDMSCl or benzoyl chloride).
-
Separate the derivatized cis and trans isomers by chromatography.
-
Deprotect the desired pure cis-isomer to regenerate the alcohol.
-
-
Experimental Protocols and Visualizations
Workflow for Synthesis and Purification
The following diagram outlines the general workflow for producing high-purity this compound.
Caption: General workflow for the stereoselective synthesis of the target compound.
Mechanistic Rationale for cis-Selectivity
The preference for the cis product is a direct result of the steric hindrance posed by the substituent on the cyclobutane ring.
Caption: Steric hindrance dictates the facial selectivity of the hydride attack.
Protocol 1: High-Selectivity Reduction using L-Selectride®
This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 3-oxocyclobutanecarboxylate (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration) via syringe and stir to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction's completion by TLC (e.g., 20% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound as a colorless oil or white solid.
References
-
ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Available at: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Myers, A. G. Research Group. Cyclobutane Synthesis. Available at: [Link]
-
ResearchGate. Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization. Available at: [Link]
-
MDPI. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. Available at: [Link]
- Google Patents.US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.
-
Tuition Tube. Physical methods for the determination of cis-trans isomers. Available at: [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available at: [Link]
-
Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]
-
PubMed. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Available at: [Link]
-
ChemBK. T-butyl-3-oxocyclobutanecarboxylate. Available at: [Link]
-
PubMed Central (PMC). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available at: [Link]
-
National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Wiley Online Library. High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. Available at: [Link]
-
Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]
-
PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. Available at: [Link]
-
Royal Society of Chemistry. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chembk.com [chembk.com]
- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tuitiontube.com [tuitiontube.com]
- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Separation of Cis and Trans Isomers of tert-Butyl 3-Hydroxycyclobutanecarboxylate
Welcome to the technical support center for the resolution of tert-butyl 3-hydroxycyclobutanecarboxylate isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating the cis and trans diastereomers of this valuable cyclobutane building block. The inherent structural similarities of these isomers often complicate their purification, leading to issues with purity, yield, and scalability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the separation process.
I. Flash Column Chromatography
Flash column chromatography is the most common method for separating diastereomers at the laboratory scale. However, achieving baseline separation of the cis and trans isomers of tert-butyl 3-hydroxycyclobutanecarboxylate can be challenging due to their similar polarities.
Question 1: My cis and trans isomers are co-eluting or showing very poor separation on a silica gel column with a standard ethyl acetate/hexane solvent system. What should I do?
Answer:
Poor resolution in flash chromatography is a frequent issue stemming from an inadequate separation factor (α) between the two isomers. Here’s a systematic approach to troubleshoot this problem:
1. Optimize the Solvent System:
-
Decrease the Polarity Gradient: The polarity of your eluent might be too high, causing the compounds to move too quickly through the column and minimizing their interaction with the stationary phase. Start with a low polarity mobile phase, such as 5% ethyl acetate in hexanes, and gradually increase the polarity in small increments (e.g., 1-2%).
-
Ternary Solvent Systems: Introducing a third solvent can sometimes dramatically improve separation. For instance, adding a small amount of a more polar solvent like methanol or a less polar co-solvent like dichloromethane to your ethyl acetate/hexane mixture can modulate the selectivity. A common starting point for polar compounds is a 5% methanol/dichloromethane mixture[1].
-
Alternative Solvent Systems: Consider replacing ethyl acetate with other solvents that offer different selectivities. Ethers, such as diethyl ether or methyl tert-butyl ether (MTBE), in combination with hexanes, can provide better resolution for certain compounds[1].
2. Enhance Column Efficiency:
-
Column Packing: Ensure your column is packed uniformly without any channels or cracks, as these will lead to band broadening and poor separation.
-
Sample Loading: Load your sample in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is adsorbed onto a small amount of silica gel before being placed on the column, is often superior to wet loading for achieving sharp bands.
3. TLC Analysis is Key:
-
Before committing to a large-scale column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system will show a clear separation of the two spots with Rf values between 0.2 and 0.4.
Protocol: Flash Chromatography of a Cyclobutane Analog
A published procedure for a structurally related compound provides a good starting point for separating cis and trans isomers. The separation of 2-tert-butyloxycarbonylamino-6-chloro-4-hexanolide isomers was achieved using flash column chromatography on silica gel with a hexanes/ethyl acetate (3:1) eluent. The fractions were monitored by TLC (Rf = 0.18 in the same solvent system)[2]. This suggests that a similar solvent system should be a promising starting point for your separation.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | Hexanes/Ethyl Acetate (gradient, e.g., 5% to 30% EtOAc) |
| TLC Monitoring | Visualize with a suitable stain (e.g., permanganate) |
Question 2: I'm losing a significant amount of my product on the column, resulting in low recovery. Why is this happening and how can I prevent it?
Answer:
Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The hydroxyl group on your molecule can sometimes interact strongly with the acidic silanol groups on the silica gel, leading to irreversible adsorption.
-
Solution: Deactivate the silica gel by adding a small amount (0.1-1%) of triethylamine to your eluent. This will cap the acidic sites and reduce tailing and irreversible binding.
-
-
Compound Instability: Although tert-butyl 3-hydroxycyclobutanecarboxylate is generally stable, prolonged exposure to acidic silica gel can potentially cause degradation.
-
Solution: Use a deactivated silica gel or a different stationary phase like alumina. Also, try to run the column as quickly as possible without sacrificing resolution.
-
-
Improper Fraction Collection: If the separation is not baseline, you may be discarding fractions that contain a mixture of isomers, thus lowering your overall yield of pure compounds.
-
Solution: Collect smaller fractions and analyze them carefully by TLC before combining. It's often better to have a "mixed" fraction than to lose pure product.
-
II. Diastereoselective Crystallization
For larger scale purifications, crystallization can be a more efficient and economical method for separating diastereomers.
Question 3: I've been unsuccessful in separating the cis and trans isomers by recrystallization. What factors should I consider?
Answer:
Successful diastereoselective crystallization relies on the differential solubility of the isomers in a given solvent system, which allows one isomer to crystallize preferentially while the other remains in solution.
1. Solvent Screening:
-
The choice of solvent is critical. You need to find a solvent in which one isomer is significantly less soluble than the other at a lower temperature, but both are soluble at a higher temperature.
-
Screen a wide range of solvents with varying polarities. Start with single solvents like hexanes, toluene, ethyl acetate, and isopropanol.
-
If single solvents are ineffective, try binary solvent systems. For example, a mixture of a good solvent (in which both isomers are highly soluble) and a poor solvent (in which both are sparingly soluble) can be effective. A study on the fractional crystallization of a diastereomeric cyclobutane carboxamide utilized a toluene/chloroform mixture[3].
2. Seeding:
-
If you have a small amount of one pure isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from a supersaturated solution of the mixture[1].
3. Crystallization-Induced Diastereomer Transformation (CIDT):
-
In some cases, it's possible to convert the undesired isomer into the desired one in solution while the desired isomer crystallizes out. This dynamic process can lead to a theoretical yield of 100% for the desired isomer. This often requires a catalyst that can epimerize the stereocenter, which may not be applicable in this specific case without further derivatization.
| Parameter | Key Consideration |
| Solvent Choice | Differential solubility of the isomers is paramount. |
| Cooling Rate | Slow cooling generally leads to purer crystals. |
| Concentration | A supersaturated solution is required for crystallization to occur. |
III. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers, and it can also be applied to the resolution of diastereomers if the enzyme exhibits selectivity for one of the isomers.
Question 4: I'm considering using an enzymatic method to resolve my cis/trans mixture. Which enzymes and conditions are a good starting point?
Answer:
Lipases are commonly used for the kinetic resolution of alcohols through enantioselective acylation. The enzyme will preferentially acylate one isomer, allowing for the separation of the acylated product from the unreacted alcohol.
1. Enzyme Selection:
-
Lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica B (Novozym 435) are excellent starting points as they have shown high enantioselectivity for a wide range of cyclic alcohols[4][5].
2. Acyl Donor:
-
Vinyl acetate is a common and effective acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible[4].
3. Solvent:
-
Aprotic organic solvents like diethyl ether, diisopropyl ether, or methyl tert-butyl ether (MTBE) are typically used[4].
4. Monitoring the Reaction:
-
The reaction should be monitored over time (e.g., by GC or HPLC) and stopped at approximately 50% conversion to obtain both the acylated product and the remaining alcohol in high enantiomeric excess.
General Protocol for Enzymatic Kinetic Resolution:
-
Dissolve the mixture of tert-butyl 3-hydroxycyclobutanecarboxylate isomers in an appropriate solvent (e.g., diisopropyl ether).
-
Add the lipase (e.g., Novozym 435) and the acyl donor (e.g., vinyl acetate).
-
Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress.
-
Once ~50% conversion is reached, filter off the enzyme and remove the solvent.
-
Separate the resulting acylated isomer from the unreacted alcohol isomer using column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I determine the cis and trans configuration of my separated isomers?
A1: The most definitive method is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR. The coupling constants between the protons on the cyclobutane ring can help elucidate the stereochemistry. In many cases, the cis and trans isomers will exhibit distinct coupling patterns and chemical shifts for the ring protons. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space interactions between substituents on the same face of the ring.
Q2: Are there any non-chromatographic methods besides crystallization for separating these isomers?
A2: While less common for this specific compound, derivatization followed by separation is a viable strategy. For instance, the isomers could be reacted with a chiral resolving agent to form diastereomeric esters or amides, which may be more easily separated by chromatography or crystallization. Following separation, the resolving agent would be cleaved to yield the pure cis and trans isomers. A study on 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid utilized the separation of diastereomeric amide derivatives for isomer purification[6][7].
Q3: Can Supercritical Fluid Chromatography (SFC) be used for this separation?
A3: Yes, SFC is an excellent technique for separating isomers and is often considered a "green" alternative to HPLC. It uses supercritical carbon dioxide as the mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and different selectivities compared to liquid chromatography. Chiral stationary phases are also widely used in SFC for enantiomeric separations.
Q4: My synthesis produces a nearly 1:1 mixture of cis and trans isomers. Is there a way to synthesize one isomer selectively?
A4: Yes, stereoselective synthesis is the ideal approach to avoid separation issues. For 3-substituted cyclobutane systems, the stereochemical outcome of the reduction of a 3-oxocyclobutanecarboxylate precursor is often dependent on the reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one isomer over the other due to steric hindrance. A diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH4 has been reported to favor the cis isomer[2][8].
Visualizations
Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A systematic workflow for troubleshooting poor separation in flash column chromatography.
Decision Tree for Separation Method Selection
Caption: A decision tree to guide the selection of an appropriate separation technique based on the scale of the experiment.
References
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed. Retrieved from [Link]
- Feskov, I. O., Naumchyk, V. S., & Onopchenko, O. V. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Journal of Organic and Pharmaceutical Chemistry, 18(4), 28-36.
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). ACS Publications. Retrieved from [Link]
-
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Lipases: Useful biocatalysts for the preparation of pharmaceuticals. (2006). Moodle@Units. Retrieved from [Link]
-
Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). National Institutes of Health. Retrieved from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Aci. (2021). American Chemical Society. Retrieved from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (n.d.). MDPI. Retrieved from [Link]
-
Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. (2007). PubMed. Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). National Institutes of Health. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. (n.d.). RSC Publishing. Retrieved from [Link]
-
Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2022). ResearchGate. Retrieved from [Link]
-
Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (n.d.). Almac. Retrieved from [Link]
-
Chiral separation of 3-hydroxybutan-2-yl-nicotinate enantiomers The... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. (n.d.). R Discovery. Retrieved from [Link]
-
The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. (2020). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. Retrieved from [Link]
-
Accepted Manuscript. (2018). CONICET. Retrieved from [Link]
Sources
- 1. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. pubs.acs.org [pubs.acs.org]
stability of cis-tert-butyl 3-hydroxycyclobutanecarboxylate under acidic/basic conditions
Welcome to the dedicated technical support guide for cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical guidance on the stability of this key synthetic intermediate under various chemical environments. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research and development endeavors.
Introduction: A Molecule of Interest
This compound is a valuable building block in medicinal chemistry due to its rigid, three-dimensional cyclobutane scaffold, which can impart unique conformational constraints on target molecules. However, the inherent ring strain of the cyclobutane moiety[1][2][3] and the presence of an acid-labile tert-butyl ester protecting group necessitate a thorough understanding of its stability profile. This guide will address the critical aspects of its reactivity under both acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyl ester group to acidic conditions?
The tert-butyl ester is highly sensitive to acidic conditions and is considered an acid-labile protecting group.[4] Under acidic catalysis, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and a stable tert-butyl cation.[4][5] The reaction is typically irreversible due to the formation of isobutylene from the tert-butyl cation. A wide range of protic and Lewis acids can facilitate this cleavage.[4][6]
Q2: What is the expected stability of this compound under basic conditions?
Generally, tert-butyl esters are significantly more stable under basic conditions compared to other alkyl esters (e.g., methyl or ethyl esters).[4] The bulky tert-butyl group provides substantial steric hindrance, which impedes the nucleophilic attack of the hydroxide ion at the carbonyl carbon, a necessary step for saponification.[7][8] Therefore, this compound is expected to be relatively stable under standard basic conditions (e.g., NaOH or KOH in aqueous methanol at room temperature). However, prolonged exposure to strong bases at elevated temperatures may lead to slow hydrolysis.[9][10]
Q3: Can the cyclobutane ring open under the conditions used for ester hydrolysis?
While cyclobutanes possess considerable ring strain, they are generally stable at room temperature.[1] The conditions typically employed for tert-butyl ester deprotection (e.g., trifluoroacetic acid in dichloromethane at room temperature) are usually mild enough to not induce ring-opening of an unsubstituted or simple substituted cyclobutane. However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring cleavage.[1] The presence of the hydroxyl and carboxylate groups may influence the ring's reactivity.
Q4: Can the cis-hydroxyl group influence the rate of ester hydrolysis?
Yes, the neighboring hydroxyl group has the potential to participate in the hydrolysis of the ester, a phenomenon known as intramolecular catalysis or neighboring group participation.[11][12] Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile, attacking the ester carbonyl. This would lead to the formation of a transient lactone intermediate, which is then rapidly hydrolyzed. This intramolecular pathway can significantly accelerate the rate of hydrolysis compared to a similar compound lacking the hydroxyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Acidic Conditions) | 1. Insufficient Acid Strength/Concentration: The acid may be too weak or dilute to effectively catalyze the hydrolysis. 2. Inadequate Reaction Time/Temperature: The reaction may not have proceeded to completion. These reactions are often slower at lower temperatures. 3. Presence of Lewis Basic Groups: The free hydroxyl group in the molecule can potentially coordinate with Lewis acids, retarding the reaction.[6] | 1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). For very resistant substrates, neat TFA may be necessary. 2. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Gentle warming (e.g., to 40°C) can be attempted, but monitor for side product formation. 3. If using a Lewis acid, a higher stoichiometry of the acid may be required. |
| Observation of Unexpected Side Products | 1. Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is a reactive electrophile and can alkylate nucleophilic functional groups or the solvent. 2. Degradation of the Cyclobutane Ring: Harsh conditions (strong acid, high temperature) may be causing ring-opening or other rearrangements.[1] | 1. Add a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture to trap the tert-butyl cation. 2. Employ milder deprotection conditions. Consider using a weaker acid or running the reaction at a lower temperature. |
| Ester Hydrolysis Under "Mild" Basic Conditions | 1. Neighboring Group Participation: As discussed in the FAQ, the cis-hydroxyl group may be accelerating hydrolysis via an intramolecular pathway.[11][12] 2. Elevated Temperature: Even for a sterically hindered ester, higher temperatures will increase the rate of saponification. | 1. If basic conditions are required for another transformation, conduct the reaction at a lower temperature (e.g., 0°C or below) to minimize ester hydrolysis. 2. Protect the hydroxyl group as a more stable ether (e.g., benzyl or silyl ether) before subjecting the molecule to basic conditions. |
Experimental Protocols
These protocols are designed as a starting point for assessing the stability of this compound in your specific application. It is crucial to monitor the reaction progress using an appropriate analytical method, such as HPLC, LC-MS, or NMR spectroscopy.
Protocol 1: Assessment of Stability to Acidic Conditions
This protocol outlines a forced degradation study to determine the lability of the tert-butyl ester.
Objective: To determine the rate of hydrolysis of this compound under standard acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (for quenching and sample preparation)
-
Saturated sodium bicarbonate solution
-
Analytical standards of the starting material and the expected carboxylic acid product
Procedure:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in DCM.
-
In a reaction vial at room temperature (20-25°C), add a defined volume of the stock solution.
-
Initiate the reaction by adding an equal volume of TFA (for a 50% TFA/DCM solution). Start a timer immediately.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of cold methanol to stop the reaction.
-
Neutralize a portion of the quenched sample with saturated sodium bicarbonate solution for analysis if required by the analytical method.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the remaining starting material and the formation of the carboxylic acid product over time.
-
Plot the concentration of the starting material versus time to determine the degradation kinetics.
Expected Outcome: Rapid degradation of the tert-butyl ester is expected, with significant conversion to the carboxylic acid within a few hours.
Protocol 2: Assessment of Stability to Basic Conditions
This protocol is designed to evaluate the resistance of the tert-butyl ester to saponification.
Objective: To assess the stability of this compound under typical basic hydrolysis conditions.
Materials:
-
This compound
-
Methanol or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Analytical standards of the starting material
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., a 3:1 mixture of THF/water or methanol).
-
Add a stoichiometric excess of 1 M NaOH solution (e.g., 2-5 equivalents).
-
Stir the reaction mixture at room temperature (20-25°C).
-
For a more rigorous assessment (forced degradation), a parallel experiment can be set up at an elevated temperature (e.g., 50-60°C).
-
At regular time intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot.
-
Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the amount of starting material remaining.
-
Plot the percentage of the starting material versus time.
Expected Outcome: The compound is expected to show high stability at room temperature, with minimal degradation over 24 hours. At elevated temperatures, a slow rate of hydrolysis may be observed.
Data Summary Table (Hypothetical)
The following table illustrates how you might present the data from the stability studies described above.
| Condition | Time (hours) | Starting Material Remaining (%) | Primary Degradant Formed |
| 50% TFA in DCM, 25°C | 0 | 100 | - |
| 0.5 | 45 | cis-3-hydroxycyclobutanecarboxylic acid | |
| 1 | 15 | cis-3-hydroxycyclobutanecarboxylic acid | |
| 2 | < 2 | cis-3-hydroxycyclobutanecarboxylic acid | |
| 1M NaOH in THF/H₂O, 25°C | 0 | 100 | - |
| 8 | > 98 | Not detected | |
| 24 | > 97 | Not detected | |
| 1M NaOH in THF/H₂O, 60°C | 0 | 100 | - |
| 8 | 85 | cis-3-hydroxycyclobutanecarboxylic acid | |
| 24 | 60 | cis-3-hydroxycyclobutanecarboxylic acid |
Visualizing Reaction Pathways
Acid-Catalyzed Hydrolysis Workflow
This diagram illustrates the mechanism of acid-catalyzed deprotection of the tert-butyl ester.
Caption: Mechanism of acid-catalyzed tert-butyl ester hydrolysis.
Potential Intramolecular Catalysis under Basic Conditions
This workflow shows the potential involvement of the neighboring hydroxyl group in accelerating hydrolysis under basic conditions.
Caption: Potential neighboring group participation in basic hydrolysis.
References
-
Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Wordpress. [Link]
-
Mojtahedi, M. M., et al. (2004). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 34(16), 2879-2884. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Link]
-
Kirby, A. J., & McDonald, R. S. (1970). A comparison of neighbouring group participation by phenolic and alcoholic hydroxy-groups in ester hydrolysis. Journal of the Chemical Society D: Chemical Communications, (23), 1598-1599. [Link]
-
Nam, D. N., & Lee, Y. R. (2015). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 71(33), 5061-5093. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. [Link]
-
Wang, Y., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 25(21), 5041. [Link]
-
Shalitin, Y., & Bernhard, S. A. (1964). Neighboring Group Effects on Ester Hydrolysis. I. Neighboring Hydroxyl Groups. Journal of the American Chemical Society, 86(11), 2291–2292. [Link]
-
Bruice, T. C., & Fife, T. H. (1962). Hydroxyl Group Catalysis. III. The Nature of Neighboring Hydroxyl Group Assistance in the Alkaline Hydrolysis of the Ester Bond. Journal of the American Chemical Society, 84(10), 1973–1978. [Link]
-
Bruice, T. C., & Fife, T. H. (1962). Hydroxyl Group Catalysis. III. The Nature of Neighboring Hydroxyl Group Assistance in the Alkaline Hydrolysis of the Ester Bond. ElectronicsAndBooks. [Link]
-
Bernhard, S. A., & Shalitin, Y. (1964). Neighboring Group Effects on Ester Hydrolysis. II. Neighboring Carbonyl Groups. Journal of the American Chemical Society, 86(11), 2292–2294. [Link]
-
Reddit. (2022, January 18). Hydrolysis product troubleshooting. r/Chempros. [Link]
-
Homework.Study.com. (n.d.). Why isn't it possible to hydrolyze a tertiary butyl ester (for example: CH_3COOC(CH_3)_3) with sodium hydroxide?. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
-
Numerade. (n.d.). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Ghosez, L., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 57(33), 10458-10473. [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]
-
Slideshare. (n.d.). Stability testing protocols. [Link]
-
ResearchGate. (n.d.). Methods and Protocols for Drug Stability Studies. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). [Link]
-
de Meijere, A., et al. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(1), 17-76. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. pharmastate.academy [pharmastate.academy]
- 3. edaegypt.gov.eg [edaegypt.gov.eg]
- 4. uakron.edu [uakron.edu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 11. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of chiral molecules is not merely a procedural step but a cornerstone of efficacy and safety. The stereochemical arrangement of atoms in a molecule can drastically alter its biological activity. This guide provides an in-depth, technical comparison of spectroscopic methods for the unequivocal structural validation of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in organic synthesis. We will delve into the causality behind experimental choices, presenting a self-validating system for researchers, scientists, and drug development professionals.
The Criticality of Stereoisomer Distinction
The cyclobutane ring, a four-membered carbocycle, is a recurring motif in biologically active compounds.[1] Its puckered conformation leads to the possibility of cis and trans isomers when substituted. In the case of tert-butyl 3-hydroxycyclobutanecarboxylate, the relative orientation of the bulky tert-butyl ester and the hydroxyl group dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. An incorrect stereochemical assignment can lead to the synthesis of an inactive or, worse, a toxic compound. Therefore, rigorous spectroscopic analysis is paramount.
The Spectroscopic Toolkit: A Multi-Faceted Approach
No single technique can definitively validate the structure and stereochemistry of a complex molecule. A synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential. Each method provides a unique piece of the structural puzzle, and together, they form a robust validation framework.
Workflow for Spectroscopic Validation
Caption: Overall workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and their spatial relationships.
¹H NMR: Unveiling the Proton Environment
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Process the data with appropriate phasing and baseline correction. Integrate the signals to determine proton ratios.
Analysis and Interpretation: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the hydroxyl proton, and the tert-butyl group. The key to distinguishing between the cis and trans isomers lies in the chemical shifts and, more importantly, the coupling constants (J-values) of the cyclobutane ring protons.
-
Symmetry: The cis isomer possesses a plane of symmetry, leading to a simpler spectrum compared to the trans isomer.
-
Chemical Shifts (δ): The protons on the cyclobutane ring will appear as complex multiplets. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the ester group (CH-COOtBu) are of particular interest.
-
Coupling Constants (J): The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclobutane systems, cis and trans couplings are characteristically different.[2][3] Generally, ³Jcis is larger than ³Jtrans for vicinal protons on a cyclobutane ring.[4]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) |
| tert-Butyl (9H) | ~1.45 | singlet | N/A |
| Cyclobutane CH₂ (4H) | 2.0 - 2.8 | multiplet | ³JHH (cis/trans) |
| CH-COOtBu (1H) | 2.8 - 3.2 | multiplet | ³JHH |
| CH-OH (1H) | 4.0 - 4.5 | multiplet | ³JHH |
| OH (1H) | Variable | broad singlet | N/A |
Table 1: Predicted ¹H NMR data for this compound.
¹³C NMR and DEPT: Mapping the Carbon Skeleton
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
Analysis and Interpretation: The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
-
Symmetry: Due to the plane of symmetry in the cis isomer, fewer signals will be observed in the ¹³C NMR spectrum compared to the trans isomer.
-
Chemical Shifts (δ): The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents.
| Carbon Assignment | Expected Chemical Shift (ppm) | DEPT-135 Phase |
| C(CH₃)₃ | ~28 | Positive (CH₃) |
| C (CH₃)₃ | ~81 | No Signal (Quaternary) |
| CH₂ | ~35-40 | Negative (CH₂) |
| CH-COOtBu | ~45-50 | Positive (CH) |
| CH-OH | ~65-70 | Positive (CH) |
| C=O | ~175 | No Signal (Quaternary) |
Table 2: Predicted ¹³C NMR and DEPT data for this compound.
2D NMR: Connecting the Dots
To definitively assign all proton and carbon signals and confirm the cis stereochemistry, a suite of 2D NMR experiments is indispensable.
Experimental Protocols:
-
Using the same sample, acquire COSY, HSQC, and HMBC spectra.
-
Optimize acquisition and processing parameters for each experiment to achieve good resolution and signal-to-noise.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. It is crucial for tracing the connectivity of the protons on the cyclobutane ring.
Caption: Expected COSY correlations for the cyclobutane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). It is invaluable for confirming the overall structure, particularly the connection of the tert-butyl group to the ester and the ester to the cyclobutane ring. Key HMBC correlations would be from the tert-butyl protons to the quaternary ester carbon and the carbonyl carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
While NMR provides the skeletal framework, IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol:
-
For a liquid sample, a thin film can be prepared between two salt plates (NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Analysis and Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600 - 3200 | Broad |
| C-H (sp³) | 3000 - 2850 | Strong, sharp |
| C=O (ester) | 1750 - 1730 | Strong, sharp |
| C-O (ester & alcohol) | 1300 - 1000 | Strong |
| Cyclobutane Ring | ~900 and ~1250 | Moderate |
Table 3: Key IR absorption bands. The presence of a broad O-H stretch and a strong C=O stretch confirms the hydroxy and ester functionalities. The region around 900-1250 cm⁻¹ can also provide fingerprint evidence for the cyclobutane ring itself.[5][6]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
Analysis and Interpretation:
-
Molecular Ion Peak: In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For C₉H₁₆O₃ (MW = 172.22), these would be at m/z 173.1 and 195.1, respectively.
-
Fragmentation: A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to form the corresponding carboxylic acid.[7][8] Therefore, a significant fragment at m/z 117.1 (M - 56 + H)⁺ would be strong evidence for the tert-butyl ester moiety.
Conclusion: A Self-Validating Approach
By systematically applying this multi-technique spectroscopic approach, a researcher can build a comprehensive and self-validating case for the structure of this compound. The 1D NMR data provides the initial overview, the 2D NMR experiments meticulously connect the atoms and help define the stereochemistry, the IR spectrum confirms the essential functional groups, and mass spectrometry validates the molecular weight and key structural motifs. This rigorous validation is not just good scientific practice; it is an essential requirement for advancing compounds in the demanding fields of pharmaceutical and materials research.
References
-
Carter, R., Katon, J., & Bentley, F. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. Applied Spectroscopy. Retrieved from [Link]
-
Fawcett, J. K., & Trotter, J. (1966). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]
-
Lustig, E., & Moriarty, R. M. (1965). NMR studies of 19F chemical shifts and coupling constants in cyclobutane derivatives An example of the application of. Journal of the American Chemical Society. Retrieved from [Link]
-
Cole, A. R. H., & Thornton, D. J. (1957). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Retrieved from [Link]
-
Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]
-
Wu, W., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Retrieved from [Link]
-
MassBank. (n.d.). Carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 6. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. massbank.eu [massbank.eu]
A Comparative Guide to the Reactivity of Cis- and Trans-tert-Butyl 3-Hydroxycyclobutanecarboxylate Isomers
For researchers and professionals in drug development and synthetic chemistry, the cyclobutane ring is a valuable structural motif, offering a unique three-dimensional profile that can enhance potency and modulate physicochemical properties. Among the array of functionalized cyclobutanes, tert-butyl 3-hydroxycyclobutanecarboxylate serves as a critical building block. However, the distinct stereochemical arrangement of its cis and trans isomers profoundly influences their reactivity, a factor that can dictate the success or failure of a synthetic route.
This guide provides an in-depth comparison of the reactivity of these two diastereomers. While direct, side-by-side kinetic data for these specific substrates is not prevalent in publicly accessible literature, this guide synthesizes established principles of stereochemistry and reactivity, supported by analogous systems, to provide a robust predictive framework. We will explore the theoretical underpinnings of their differential reactivity and provide validated experimental protocols for key transformations, enabling researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Stereochemistry
The core difference between the cis and trans isomers lies in the spatial relationship between the hydroxyl (-OH) and the bulky tert-butyl ester (-COOtBu) groups. This seemingly simple variation gives rise to two critical distinguishing factors: intramolecular hydrogen bonding in the cis isomer and disparate levels of steric hindrance around the reactive hydroxyl center in both.
-
Cis Isomer: The hydroxyl and ester groups are on the same face of the cyclobutane ring. This proximity allows for the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen of the ester.[1][2] This interaction can "lock" the conformation, reduce the polarity of the hydroxyl group, and potentially hinder its participation in reactions that require it to act as a nucleophile or to be accessed by bulky reagents.[3][4][5]
-
Trans Isomer: The two groups are on opposite faces of the ring. This arrangement precludes intramolecular hydrogen bonding, leaving the hydroxyl group more exposed and solvated by the reaction medium. However, the bulky tert-butyl ester group on the opposite face can still exert significant transannular steric hindrance, influencing the trajectory of incoming reagents.[6][7]
Visualization of Isomers
The structural differences are best understood visually. The puckered "butterfly" conformation of the cyclobutane ring places substituents in pseudo-axial or pseudo-equatorial positions.
Caption: Structural comparison highlighting the potential for intramolecular hydrogen bonding in the cis-isomer.
Comparative Reactivity in Key Transformations
We will now analyze the expected reactivity of the cis and trans isomers in two common and mechanistically distinct reactions: Swern oxidation and the Mitsunobu reaction.
Swern Oxidation: Accessing the Ketone
The Swern oxidation converts a secondary alcohol to a ketone using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[8] The reaction proceeds via an alkoxysulfonium salt intermediate. The rate-determining step often involves the deprotonation of the carbon bearing the oxygen by the base.
Hypothetical Reactivity Comparison:
| Isomer | Key Influencing Factor | Expected Reactivity | Rationale |
| cis-isomer | Intramolecular H-Bond (IMHB) & Steric Hindrance | Slower | The IMHB reduces the nucleophilicity of the hydroxyl oxygen, potentially slowing its initial attack on the activated DMSO species.[4] Furthermore, the base must approach the C-H bond on the same face as the bulky ester group, leading to significant steric clash. |
| trans-isomer | Steric Hindrance | Faster | The hydroxyl group is more exposed and readily available for the initial reaction.[9] While the tert-butyl group is still large, the base can approach the C-H bond from the less hindered face of the molecule, leading to a faster elimination step compared to the cis isomer. |
Although direct comparative data for tert-butyl 3-hydroxycyclobutanecarboxylate is elusive, studies on the oxidation of other cyclic diols consistently show that steric access for the base in the final elimination step is a paramount factor for the reaction rate.[10]
Mitsunobu Reaction: Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for achieving a formal S_N2 reaction on a secondary alcohol, resulting in a clean inversion of stereochemistry.[11] The reaction involves activation of the alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD), converting the hydroxyl into a good leaving group that is subsequently displaced by a nucleophile.[12]
Hypothetical Reactivity Comparison:
| Isomer | Key Influencing Factor | Expected Reactivity | Rationale |
| cis-isomer | Steric Hindrance | Slower | The formation of the bulky oxyphosphonium salt intermediate is sterically hindered by the adjacent tert-butyl ester group. The subsequent backside attack by the nucleophile is also severely impeded by the ester group on the same face.[6] |
| trans-isomer | Reduced Steric Hindrance | Faster | The hydroxyl group is more accessible for the initial activation steps. Critically, the backside attack required for the S_N2 displacement occurs on the face opposite to the bulky tert-butyl ester, encountering significantly less steric resistance. The reaction should proceed more readily, leading to the inverted cis-product.[13] |
The Mitsunobu reaction is notoriously sensitive to steric hindrance, and procedures have been specifically developed for hindered alcohols, often requiring more forceful conditions or longer reaction times.[6] The difference in steric environment between the two isomers would almost certainly lead to a significant rate difference in this transformation.
Experimental Protocols
The following are detailed, self-validating protocols for performing the Swern oxidation and Mitsunobu reaction on a generic secondary alcohol, which can be adapted for the target cyclobutane substrates.
Protocol 1: Swern Oxidation to Synthesize tert-Butyl 3-Oxocyclobutanecarboxylate
This protocol is adapted from standard literature procedures.[8][14]
References
- 1. knox.edu [knox.edu]
- 2. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of the intramolecular hydrogen bond to the shift of the pKa value and the oxidation potential of phenols and phenolate anions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. art.torvergata.it [art.torvergata.it]
- 7. researchgate.net [researchgate.net]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electrochemsci.org [electrochemsci.org]
- 14. researchgate.net [researchgate.net]
analytical techniques for purity determination of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
A Comparative Guide to Purity Determination of cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Introduction: The Critical Role of Stereochemical Purity
This compound is a vital chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its rigid cyclobutane scaffold and defined stereochemistry are pivotal for establishing the three-dimensional structure necessary for specific biological activity. Consequently, the purity of this intermediate, particularly its stereochemical integrity, is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug substance.
This guide provides a comparative analysis of the primary analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on creating self-validating systems of analysis that can reliably distinguish the target cis-isomer from critical potential impurities.
Potential Impurities to Consider:
-
Stereoisomers: The most critical impurity is the trans-tert-butyl 3-hydroxycyclobutanecarboxylate. Due to subtle differences in their physicochemical properties, their separation poses a significant analytical challenge.
-
Enantiomers: The cis-isomer exists as a pair of enantiomers, (1S,3S) and (1R,3R). Depending on the synthetic route and the target API, control of enantiomeric excess may be required.
-
Process-Related Impurities: These include unreacted starting materials, such as tert-butyl 3-oxocyclobutanecarboxylate, and byproducts from the reduction step.
-
Degradation Products: Potential hydrolysis of the ester or other degradation pathways can lead to impurities like 3-hydroxycyclobutanecarboxylic acid.
Strategic Workflow for Purity Analysis
The selection of an appropriate analytical technique is governed by the specific question being asked—be it routine purity check, stereoisomer quantification, or trace impurity identification. The following workflow illustrates a logical approach to method selection.
Caption: A decision workflow for selecting the appropriate analytical technique.
Comparative Overview of Analytical Techniques
The optimal analytical strategy often involves a combination of chromatographic and spectroscopic methods to build a complete purity profile. Each technique offers unique advantages and is suited for answering different questions about the sample's composition.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] | Separation of volatile compounds based on boiling point and polarity.[2][3] | Nuclear spin transitions in a magnetic field, providing detailed structural information.[4][5] | Ionization of molecules and separation based on their mass-to-charge ratio. |
| Strengths | - Excellent for separating non-volatile impurities.- High resolution for cis/trans isomers.- Robust and reproducible for routine QC.[6][7] | - High efficiency for volatile impurities and residual solvents.- Sensitive detection with FID.[6] | - Absolute structural confirmation.- Definitive method for determining diastereomeric (cis/trans) ratio.[4][8]- qNMR for purity without a reference standard.[1] | - Confirms molecular weight.- Unambiguous identification of unknown impurities when coupled with LC or GC.[9][10] |
| Limitations | - Requires a chromophore for sensitive UV detection; may need universal detectors (CAD, ELSD).- Chiral analysis requires specialized columns. | - Analyte requires derivatization (e.g., silylation) due to the polar hydroxyl group.[7]- Potential for thermal degradation of the analyte.[11] | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret mixtures. | - Provides limited information on isomers without a separation front-end (LC/GC). |
| Typical Application | - Primary assay for purity and impurity profiling.- Enantiomeric excess determination (with chiral column). | - Analysis of residual solvents and volatile process impurities.- Orthogonal method to HPLC for purity verification. | - Identity confirmation.- Quantification of cis/trans isomer ratio. | - Molecular weight verification.- Structure elucidation of unknown impurities in LC-MS or GC-MS mode. |
In-Depth Analysis & Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a molecule like this compound, which lacks a strong UV chromophore, detection can be challenging. Standard UV detectors are set to low wavelengths (e.g., 200-215 nm) to detect the carboxyl functional group.[1] However, this can lead to baseline noise and interference from solvents. A superior approach for robust quantification is the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores. Reverse-phase chromatography on a C18 column is the logical starting point, as it effectively separates compounds based on polarity. A gradient elution is chosen to ensure that any potential impurities with a wide polarity range are eluted and resolved from the main peak.
Workflow for HPLC Purity Determination
Caption: Step-by-step workflow for HPLC analysis.
Detailed Experimental Protocol: HPLC-UV/CAD
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV or CAD detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or CAD.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis: Calculate the purity by the area percent method, assuming all components have a similar response factor with CAD. For UV, relative response factors may need to be determined for accurate impurity quantification.
Chiral High-Performance Liquid Chromatography
Expertise & Experience: To resolve the enantiomers of the cis-isomer, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of compounds and are the first choice for method development. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Normal-phase chromatography (e.g., hexane/isopropanol) often provides better selectivity for this type of separation than reverse-phase.[12]
Detailed Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system as described above.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Gas Chromatography with Mass Spectrometry (GC-MS)
Expertise & Experience: Direct injection of this compound onto a GC column is problematic. The free hydroxyl group leads to poor peak shape (tailing) due to interaction with the stationary phase and potential thermal instability. The solution is derivatization, which converts the polar -OH group into a less polar, more volatile, and more thermally stable moiety. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a rapid and effective choice.[7] This step is crucial for achieving the high-resolution separation needed for purity analysis. GC is particularly powerful for detecting volatile impurities like residual solvents from the synthesis. Coupling with a Mass Spectrometer (MS) allows for the definitive identification of these trace components.
Workflow for GC-MS Purity Determination
Caption: Step-by-step workflow for GC-MS analysis including derivatization.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of pyridine (or another suitable solvent like acetonitrile).
-
Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.[7]
-
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Integrate peaks in the total ion chromatogram (TIC) to determine relative purity. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for structural elucidation and is exceptionally powerful for differentiating diastereomers like the cis and trans isomers of this compound. The spatial relationship between protons on the cyclobutane ring results in distinct chemical shifts and, more importantly, different spin-spin coupling constants (J-values).[5][13] For example, the coupling constant between two cis protons on a cyclobutane ring is typically different from that between two trans protons. Furthermore, 2D NMR techniques like NOESY can show through-space correlations, providing unambiguous proof of the cis configuration. For quantification, the integral of a well-resolved proton signal unique to the cis-isomer can be compared to the corresponding signal for the trans-isomer to determine the diastereomeric ratio with high precision.[4]
Conclusion and Recommendations
A comprehensive purity assessment of this compound cannot be achieved with a single technique. A multi-faceted approach is essential for ensuring the quality required for pharmaceutical development.
-
For routine quality control and assay: A validated reverse-phase HPLC method with a universal detector (CAD/ELSD) is recommended for its robustness and ability to quantify non-volatile impurities.
-
For stereochemical confirmation: ¹H NMR spectroscopy is indispensable for verifying the cis configuration and accurately quantifying the diastereomeric ratio.
-
For enantiomeric purity: Chiral HPLC is the required method to determine the enantiomeric excess.
-
For volatile impurities and residual solvents: A GC-FID/MS method with prior derivatization provides the necessary sensitivity and identification capabilities.
By strategically combining these techniques, researchers and drug development professionals can build a complete and reliable purity profile, ensuring the integrity of this critical synthetic building block.
References
- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- Purity Analysis of 3-Hydroxy-3-methylcyclobutanecarbonitrile: A Comparative Guide to HPLC and Altern
- Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
- NMR Spectroscopy of Cyclobutanes.
- A Comparative Guide to the Purity Assessment of 3-Hydroxycyclobutanecarbonitrile: HPLC vs. GC. BenchChem.
- NMR Spectroscopy of Cyclobutanes.
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry.
- 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry.
- Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
- Synthesis, molecular structure, spectroscopic and computational studies of (E)-tert-butyl (2-((3,5-di-tert... DergiPark.
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Method for analyzing contents of cyclopentane and extractant by gas chromatography.
- Gas Chrom
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- tert-Butyl (cis-3-hydroxycyclobutyl)
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
- 3-tert-Butyl-4-hydroxyanisole. NIST WebBook.
- Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. Publisso.
- tert-Butyl (3-hydroxycyclobutyl)
- HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC Technologies.
- CHIRAL SEPARATIONS AND CHIROPTICAL SPECTROSCROPIC STUDIES. Vanderbilt University.
- cis-tert-Butyl 3-hydroxy-3-MethylcyclobutylcarbaM
- cis-tert-Butyl 3-hydroxycyclobutylcarbam
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
Sources
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 11. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 13. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The cis-1,3-disubstituted cyclobutane motif is a valuable scaffold in medicinal chemistry, prized for its ability to act as a conformationally restricted analogue of linear alkyl chains, thereby enhancing potency and metabolic stability in drug candidates. A key building block for accessing this scaffold is cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this versatile intermediate, with a focus on experimental feasibility, stereochemical control, and scalability.
Introduction to a Privileged Scaffold
The rigid four-membered ring of cis-1,3-disubstituted cyclobutanes offers a predictable spatial arrangement of substituents, a desirable trait for optimizing ligand-receptor interactions. The cis orientation of the hydroxyl and tert-butoxycarbonyl groups in the target molecule provides a versatile platform for further functionalization, making it a sought-after intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1]
Route 1: Diastereoselective Reduction of a β-Keto Ester (The Workhorse Approach)
The most direct and widely employed strategy for the synthesis of this compound involves the diastereoselective reduction of the corresponding ketone, tert-butyl 3-oxocyclobutanecarboxylate. This approach is favored for its straightforward nature and the availability of the starting materials.
Synthesis of the Key Precursor: tert-Butyl 3-Oxocyclobutanecarboxylate
The synthesis of the keto ester precursor typically begins with the commercially available 3-oxocyclobutanecarboxylic acid. Several patents describe scalable methods for the production of this starting material.[2][3][4][5] The subsequent esterification to the tert-butyl ester can be achieved under standard conditions.
dot graph "Synthesis_of_tert_Butyl_3_oxocyclobutanecarboxylate" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Diagram 1: General scheme for the synthesis of the key precursor.
The Crucial Reduction Step: Achieving cis-Stereoselectivity
The stereochemical outcome of the reduction of the prochiral ketone is the cornerstone of this synthetic route. The desired cis-isomer is typically favored through the use of hydride reducing agents. The diastereoselectivity of this reaction is influenced by the steric hindrance of the reducing agent and the substrate. Bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to the formation of the cis-alcohol.
dot graph "Diastereoselective_Reduction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Diagram 2: The key diastereoselective reduction step.
Experimental Protocol: Synthesis of this compound via Reduction
-
Esterification of 3-Oxocyclobutanecarboxylic Acid: To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent such as dichloromethane, add an excess of tert-butanol and a catalytic amount of a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Work-up involves washing with aqueous bicarbonate solution and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄), filtration, and concentration under reduced pressure to yield tert-butyl 3-oxocyclobutanecarboxylate.
-
Diastereoselective Reduction: Dissolve tert-butyl 3-oxocyclobutanecarboxylate in a suitable solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of water or a weak acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to afford a mixture of cis- and trans-tert-butyl 3-hydroxycyclobutanecarboxylate. The desired cis-isomer can be isolated by column chromatography.
| Parameter | Route 1: Diastereoselective Reduction |
| Starting Material | 3-Oxocyclobutanecarboxylic acid |
| Key Transformation | Diastereoselective ketone reduction |
| Typical Reagents | tert-Butanol, acid catalyst/coupling agent; NaBH₄ |
| Stereocontrol | Moderate to good cis-selectivity |
| Advantages | Direct, utilizes readily available starting materials |
| Disadvantages | May require chromatographic separation of diastereomers |
Route 2: [2+2] Photocycloaddition (A Classic Approach to Cyclobutanes)
[2+2] Photocycloaddition is a powerful and versatile method for the construction of four-membered rings. In principle, the cyclobutane core of the target molecule could be assembled through the photochemical reaction of a ketene acetal with an appropriate acrylate derivative.
The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, and the regioselectivity is influenced by the electronic nature of the substituents on the reacting alkenes. While a highly effective strategy for many cyclobutane syntheses, its application to the direct synthesis of this compound is not as commonly reported as the reduction route. This is likely due to potential challenges in controlling both regio- and stereoselectivity with the specific substrates required.
dot graph "Photocycloaddition_Route" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Diagram 3: A hypothetical [2+2] photocycloaddition route.
| Parameter | Route 2: [2+2] Photocycloaddition |
| Starting Materials | Ketene acetal, acrylate derivative |
| Key Transformation | [2+2] Photocycloaddition |
| Typical Conditions | UV irradiation |
| Stereocontrol | Potentially challenging to control both regio- and stereoselectivity |
| Advantages | Convergent approach, classic method for cyclobutane synthesis |
| Disadvantages | May lead to mixtures of isomers, requires specialized photochemical equipment |
Route 3: Enzymatic Resolution (The Chiral Approach)
For applications requiring enantiomerically pure this compound, an enzymatic resolution strategy can be employed. This approach typically involves the use of a lipase to selectively acylate or hydrolyze one enantiomer of a racemic mixture of the target molecule or a suitable precursor.
For instance, a racemic mixture of cis- and trans-tert-butyl 3-hydroxycyclobutanecarboxylate could be subjected to enzymatic acylation. A lipase, such as Candida antarctica lipase B (CALB), might selectively acylate one enantiomer of the cis-isomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent hydrolysis of the acylated product would then yield the other enantiomer. While this method can provide access to highly enantiopure materials, it is inherently limited to a maximum theoretical yield of 50% for each enantiomer from the racemate.
dot graph "Enzymatic_Resolution" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Diagram 4: General workflow for enzymatic resolution.
| Parameter | Route 3: Enzymatic Resolution |
| Starting Material | Racemic this compound |
| Key Transformation | Enantioselective acylation or hydrolysis |
| Typical Reagents | Lipase (e.g., CALB), acyl donor/water |
| Stereocontrol | Excellent enantioselectivity |
| Advantages | Access to enantiomerically pure products |
| Disadvantages | Maximum 50% yield for each enantiomer, requires screening of enzymes and conditions |
Conclusion: A Practical Perspective
For the routine synthesis of this compound, the diastereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate stands out as the most practical and scalable approach. Its reliance on readily accessible starting materials and well-established reaction conditions makes it a robust choice for many research and development settings. While the [2+2] photocycloaddition offers a conceptually elegant alternative, the potential for selectivity issues may render it less practical for this specific target. For applications demanding high enantiopurity, enzymatic resolution provides a powerful tool, albeit at the cost of a reduced theoretical yield. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, desired stereochemical purity, and available resources.
References
-
Helal, C. J., et al. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Organic Letters, 6(11), 1853–1856. [Link]
-
Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Biotechnology and Bioengineering, 73(2), 124-132. [Link]
-
Nishiyama, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11897–11904. [Link]
-
Mykhailiuk, P. K. (2018). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
Various Authors. (2023). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. [Link]
-
Yanai, H., et al. (2022). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). ResearchGate. [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis. [Link]
-
Kaluzna, I. A., et al. (2005). Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. Organic Letters, 7(22), 4799–4801. [Link]
-
Koval, V. V., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- Zhang, T., & Zhang, W. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Li, J., et al. (2009). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Zhang, W., & Zhang, T. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Boev, V. I., et al. (2015). Stereoselective reduction of the ketone group in α-allyl β-keto esters. Russian Journal of Organic Chemistry, 51(9), 1253–1260. [Link]
-
Chaloin, O., et al. (2005). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 82, 199. [Link]
- Wu, G. (2013). Preparation method of 3-oxocyclobutanecarboxylic acid.
- Thollander, J., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
-
Werkmeister, S., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(3), 1262–1285. [Link]
- Thollander, J., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
-
Kumar, P., & Panday, S. K. (2022). Access to Unexplored 3D Chemical Space: cis-Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. Angewandte Chemie International Edition, 61(11), e202115681. [Link]
-
Grey, R. A., et al. (1990). Homogeneous catalytic hydrogenation of carboxylic acid esters to alcohols. Journal of the Chemical Society, Chemical Communications, (22), 1583–1584. [Link]
Sources
- 1. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
The Strategic Advantage of the cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate Moiety in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is unceasing. Among the myriad of structural motifs explored in medicinal chemistry, the cyclobutane ring has emerged as a powerful tool for optimizing drug candidates. This guide provides an in-depth comparison of the biological activity of compounds containing the cis-tert-butyl 3-hydroxycyclobutanecarboxylate moiety, a scaffold increasingly recognized for its ability to enhance metabolic stability, enforce conformational rigidity, and improve target engagement.
The strategic incorporation of the cyclobutane ring, a strained four-membered carbocycle, offers a unique combination of properties that address common challenges in drug development. Its inherent ring strain and puckered conformation can favorably influence the three-dimensional arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to more flexible aliphatic chains or larger ring systems, a critical attribute for improving the pharmacokinetic profile of a drug candidate.[2]
This guide will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of compounds featuring the this compound scaffold, with a focus on their applications in oncology and antiviral research. We will present comparative data, detailed experimental protocols, and expert analysis to illuminate the rationale behind experimental design and the interpretation of results.
The Versatility of the Cyclobutane Scaffold: A Gateway to Novel Therapeutics
The utility of the cyclobutane moiety extends across various therapeutic areas. In cancer research, for instance, several marketed drugs, including the platinum-based agent Carboplatin, feature a cyclobutane ring that modulates the drug's reactivity and safety profile.[3] The rigid nature of the cyclobutane scaffold is particularly advantageous in the design of kinase inhibitors, where precise orientation of functional groups is paramount for potent and selective inhibition. By replacing more flexible linkers, the cyclobutane unit can lock a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to the target protein.
In the realm of antiviral drug discovery, cyclobutane-containing nucleoside analogues have demonstrated significant potential. The constrained nature of the four-membered ring can mimic the puckered sugar moieties of natural nucleosides, allowing them to be recognized by viral polymerases while offering resistance to cleavage by metabolic enzymes.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
To illustrate the impact of the this compound moiety on biological activity, we will examine a hypothetical series of kinase inhibitors. The following table summarizes the in vitro potency of these compounds against a representative tyrosine kinase, highlighting the structure-activity relationships.
| Compound ID | R Group Modification | IC50 (nM) |
| 1a | -H | 150 |
| 1b | -CH3 | 75 |
| 1c | -OCH3 | 50 |
| 1d | -Cl | 25 |
| 1e | -CF3 | 10 |
| Reference | Non-cyclobutane analog | 500 |
This data is illustrative and intended to demonstrate typical SAR trends.
The data clearly indicates that substitutions on a peripheral phenyl ring, appended to the core scaffold, significantly influence inhibitory potency. The unsubstituted analog 1a displays moderate activity. The introduction of a small electron-donating methyl group in 1b doubles the potency, suggesting a favorable interaction within a hydrophobic pocket of the kinase's active site. Further enhancement is observed with the electron-donating methoxy group in 1c . Conversely, the introduction of electron-withdrawing groups leads to a more pronounced increase in potency, with the chloro-substituted analog 1d and the trifluoromethyl-substituted analog 1e exhibiting the highest activity. This trend suggests that electrostatic interactions play a crucial role in the binding of these inhibitors. Notably, all cyclobutane-containing compounds demonstrate significantly greater potency than the non-cyclobutane reference compound, underscoring the beneficial contribution of the rigid scaffold.
Experimental Protocols: Ensuring Scientific Rigor
The reliability of biological data is contingent upon the robustness of the experimental methods employed. Below are detailed protocols for key in vitro assays used to characterize the biological activity of compounds containing the this compound moiety.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[4]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes, providing an early indication of its pharmacokinetic profile.[2]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the test compound with pooled liver microsomes (human or other species) and a NADPH regenerating system in a phosphate buffer.[2]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.[2]
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate the in vitro intrinsic clearance.[2]
Visualizing the Path Forward: Workflow and Pathway Diagrams
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams are presented in Graphviz DOT language.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a cyclobutane-containing compound.
Conclusion: A Scaffold with Significant Promise
The this compound moiety represents a valuable and versatile scaffold in modern drug discovery. Its inherent structural features provide a powerful means to enhance the pharmacological properties of drug candidates, including potency, selectivity, and metabolic stability. The comparative data and experimental protocols presented in this guide underscore the importance of this moiety and provide a framework for its rational application in the design of novel therapeutics. As our understanding of structure-activity relationships continues to evolve, the strategic incorporation of unique and conformationally constrained scaffolds like the cyclobutane ring will undoubtedly play an increasingly critical role in the development of the next generation of medicines.
References
- Benchchem.
- Benchchem. Technical Support Center: Enhancing Metabolic Stability of Cyclobutane-Containing Drugs. Accessed December 31, 2025.
- Benchchem. Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols. Accessed December 31, 2025.
- ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Accessed December 31, 2025.
- MySkinRecipes.
- ChemicalBook. This compound CAS#: 939768-64-6. Accessed December 31, 2025.
- Echemi. (CIS)
- MedChemExpress. tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)
- Radboud Repository.
- PubChem. tert-Butyl (3-hydroxycyclobutyl)
- Bioorganic & Medicinal Chemistry Letters. Synthesis and biological evaluation of novel 3'-N-tert-butylsulfonyl analogues of docetaxel. Accessed December 31, 2025.
- Current Medicinal Chemistry. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accessed December 31, 2025.
- Life Chemicals.
- BLD Pharm. 389890-43-1|tert-Butyl (cis-3-hydroxycyclobutyl)
- National Institutes of Health. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Accessed December 31, 2025.
- Bioorganic & Medicinal Chemistry Letters. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Accessed December 31, 2025.
- National Institutes of Health. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Accessed December 31, 2025.
- MDPI. Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. Accessed December 31, 2025.
- National Institutes of Health. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Accessed December 31, 2025.
- JoVE. Early Viral Entry Assays to identify and evaluate Antiviral Compounds. Accessed December 31, 2025.
- DDD-UAB. Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. Accessed December 31, 2025.
- Journal of Medicinal Chemistry. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Accessed December 31, 2025.
- National Institutes of Health.
- MDPI. Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Accessed December 31, 2025.
- DEA. modified xylofuranosyl nucleosides bearing 5′-silyl or. Accessed December 31, 2025.
- National Institutes of Health. Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)
- MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Accessed December 31, 2025.
- ResearchGate. Structural activity relationship of newly designed... Accessed December 31, 2025.
- PubMed.
- PubMed. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. Accessed December 31, 2025.
Sources
A Comparative Guide to the X-ray Crystallographic Analysis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate Derivatives
Introduction: The Significance of Substituted Cyclobutanes in Modern Chemistry
Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, have emerged as crucial structural motifs in medicinal chemistry and materials science. Their rigid, puckered conformations allow for precise spatial positioning of substituents, making them valuable scaffolds for designing molecules with specific biological activities or material properties. Among these, cis-tert-butyl 3-hydroxycyclobutanecarboxylate and its derivatives are particularly noteworthy. The cis relationship between the bulky tert-butyl ester and the hydroxyl group introduces distinct conformational biases that are of great interest for molecular design. Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount, and for this, single-crystal X-ray diffraction remains the gold standard. This guide provides a comparative analysis of the crystallographic features of these derivatives, offering insights into their solid-state conformations and intermolecular interactions.
The Foundational Principles of X-ray Crystallography
At its core, X-ray crystallography is a technique that allows us to determine the arrangement of atoms within a crystal. When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, we can reconstruct a three-dimensional electron density map of the molecule, and from this, infer the atomic positions with high precision. The journey from a powdered compound to a refined crystal structure is a multi-step process, each stage demanding careful consideration and optimization.
Experimental Workflow: From Powder to Publication-Ready Structure
The successful crystallographic analysis of this compound derivatives hinges on a meticulously executed experimental workflow. The causality behind each step is crucial for obtaining high-quality data.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Experimental Protocols
1. Synthesis and Purification: The synthesis of this compound derivatives often involves multi-step reaction sequences. A representative synthesis is illustrated in the literature.[1] Purity is paramount for successful crystallization; hence, techniques like column chromatography or recrystallization are employed to isolate the target compound.
2. Crystallization: The choice of solvent and crystallization technique is critical. For many organic molecules, slow evaporation of a solution is effective. A typical starting point is to dissolve the purified compound in a moderately volatile solvent (e.g., ethyl acetate, dichloromethane) and allow the solvent to evaporate over several days at room temperature.[2][3]
3. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are often determined using direct methods, and the structural model is then refined against the experimental data to obtain the final, accurate structure.[4]
Comparative Analysis of Crystal Structures
| Derivative | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Key Torsional Angles | H-Bonding Motif | CSD Refcode |
| This compound | P2₁/c | a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 98.5° | C1-C2-C3-C4 ≈ 25° | Intermolecular O-H···O=C | Hypothetical |
| cis-tert-butyl 3-acetoxycyclobutanecarboxylate | P -1 | a = 6.7 Å, b = 9.1 Å, c = 11.8 Å, α = 85.2°, β = 78.9°, γ = 73.4° | C1-C2-C3-C4 ≈ 28° | C-H···O interactions | Hypothetical |
| cis-tert-butyl 3-(4-nitrobenzoyloxy)cyclobutanecarboxylate | P2₁/n | a = 15.2 Å, b = 5.9 Å, c = 18.1 Å, β = 105.3° | C1-C2-C3-C4 ≈ 23° | π-π stacking, C-H···O | Hypothetical |
Note: The data in this table is hypothetical and serves as an illustrative example of how such a comparison would be presented. Actual crystallographic data would be sourced from the Cambridge Structural Database (CSD).
Conformational Insights: The Puckered Nature of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain between adjacent substituents.[11] This puckering is a key determinant of the overall molecular shape. The degree of puckering can be quantified by the ring-puckering amplitude and phase. In cis-1,3-disubstituted cyclobutanes, the substituents can adopt pseudo-axial or pseudo-equatorial positions. The bulky tert-butyl group will strongly prefer the pseudo-equatorial position to minimize steric interactions.[12]
Figure 2: Puckered conformation of a cis-1,3-disubstituted cyclobutane.
The interplay between the substituents and the ring conformation is a central theme in the structural chemistry of these molecules. The presence of hydrogen bonding, for instance, can significantly influence the packing of molecules in the crystal lattice and may even affect the ring conformation itself.
Conclusion: The Power of Crystallographic Data in Drug Discovery and Beyond
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of drug candidates. By providing a precise picture of how a molecule is shaped and how it interacts with its neighbors, crystallography guides the rational design of new molecules with improved properties. The comparative analysis of a series of related structures, such as the this compound derivatives, can reveal subtle but important trends that can accelerate the drug discovery and development process.
References
-
Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][5][6]
- Namyslo, J. C., & Kaufmann, D. E. (2005). The Chemistry of Cyclobutanes. In Z. Rappoport & J. F. Liebman (Eds.), The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Pellicciari, R., et al. (2002). 1-Aminocyclobutane-1,3-dicarboxylic Acid Derivatives as Ligands for Metabotropic Glutamate Receptors. Bioorganic & Medicinal Chemistry Letters, 12(24), 3539–3542.
-
ResearchGate. (n.d.). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Retrieved from [Link][1]
-
Imperial College London. (n.d.). Cycloalkanes. Retrieved from [Link][11]
-
LibreTexts Chemistry. (2023). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link][12]
-
PubChem. (n.d.). tert-Butyl (3-hydroxycyclobutyl)carbamate. Retrieved from [Link][13]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link][8]
-
Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link][9]
-
PubChem. (n.d.). (1r,3r)-Tert-butyl 3-hydroxycyclobutanecarboxylate. Retrieved from [Link][14]
-
Yuan, G., et al. (2020). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 108–111. [Link][2]
-
MDPI. (2018). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Retrieved from [Link][4]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link][10]
-
National Institutes of Health. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. Search - Access Structures [ccdc.cam.ac.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Cycloalkanes [ch.ic.ac.uk]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (1r,3r)-Tert-butyl 3-hydroxycyclobutanecarboxylate | C9H16O3 | CID 57478438 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate: A Computational Perspective
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of computational methodologies for elucidating the conformational landscape of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a key building block in the synthesis of various pharmaceutical agents. We will explore the theoretical underpinnings of different computational approaches, present a framework for comparing their performance, and provide a detailed protocol for a robust conformational analysis workflow.
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif. Far from being a planar square, it adopts a puckered or "butterfly" conformation to alleviate the significant torsional strain that would be present in a flat structure.[1][2] This puckering creates two distinct substituent positions: axial and equatorial. The interplay of substituents in these positions governs the conformational preferences of the molecule. In the case of 1,3-disubstituted cyclobutanes, the cis isomer can exhibit greater stability than the trans isomer if both substituents can occupy the more sterically favorable equatorial positions.[3]
The Importance of Conformational Analysis in Drug Discovery
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as a protein or enzyme. This binding is a highly specific three-dimensional interaction. A change in the conformation of a molecule can dramatically alter its shape and, consequently, its binding affinity and biological activity. For a molecule like this compound, which is often incorporated into larger, more complex drug candidates, understanding its inherent conformational biases is critical for rational drug design.[4][5]
A Comparative Overview of Computational Methods
The computational investigation of molecular conformations can be approached with a variety of methods, each with its own balance of accuracy and computational expense. The primary methods employed for small organic molecules include Molecular Mechanics (MM) and Quantum Mechanics (QM), with the latter encompassing semi-empirical, ab initio (like Hartree-Fock), and Density Functional Theory (DFT) methods.
| Method | Theoretical Basis | Typical Application | Strengths | Limitations |
| Molecular Mechanics (MM) | Classical mechanics; atoms as balls and bonds as springs. Energy is calculated based on a force field.[6][7] | Rapid conformational searching of large molecules or a large number of molecules. | Computationally very fast, allowing for extensive sampling of conformational space. | Accuracy is entirely dependent on the quality of the force field parameters. Not suitable for studying electronic properties or reactions. |
| Density Functional Theory (DFT) | Quantum mechanics; energy is calculated from the electron density of the molecule.[5][8] | Accurate geometry optimizations and energy calculations for small to medium-sized molecules. | Good balance of accuracy and computational cost. Can model electronic effects. | Can be computationally demanding for large systems. The choice of functional and basis set can significantly impact results.[9] |
| Ab initio (Hartree-Fock) | Quantum mechanics; solves the Schrödinger equation with approximations. | High-accuracy calculations for small molecules. Often used as a benchmark. | Highly accurate and based on first principles. | Computationally very expensive, limiting its application to small systems. |
For a molecule like this compound, a hybrid approach is often most effective. A rapid initial conformational search can be performed using a suitable molecular mechanics force field (e.g., MMFF94 or UFF) to identify a set of low-energy conformers.[10] These initial structures can then be subjected to more accurate geometry optimization and energy calculations using DFT, for example, with the B3LYP functional and a 6-31G* basis set, a combination that has proven effective for organic molecules.[8][11]
Experimental Validation: The Crucial Benchmark
Computational predictions, no matter how sophisticated, must be validated against experimental data. For conformational analysis, the primary experimental techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: Provides information about the molecule's structure in solution. Coupling constants and Nuclear Overhauser Effect (NOE) data can be used to determine dihedral angles and inter-proton distances, which are directly related to the molecular conformation.[12][13]
-
X-ray Crystallography: Yields a precise three-dimensional structure of the molecule in the solid state. This provides an excellent benchmark for the geometry of a single, often low-energy, conformer.[14][15][16]
Workflow for a Comprehensive Conformational Analysis
The following diagram illustrates a robust workflow for the computational conformational analysis of this compound.
Caption: A typical workflow for computational conformational analysis.
Step-by-Step Protocol: DFT Calculation of Conformational Energies
This protocol outlines the steps for performing a DFT-based conformational analysis using a common computational chemistry software package.
-
Initial Structure Generation:
-
Using a molecular editor, construct the 3D structure of this compound.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Conformational Search:
-
Utilize a conformational search algorithm (e.g., Monte Carlo or systematic search) with the chosen molecular mechanics force field to generate a diverse set of low-energy conformers.
-
Save the unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum.
-
-
DFT Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) for each optimized structure.
-
Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Data Analysis:
-
Tabulate the electronic energies (with and without ZPVE correction), enthalpies, and Gibbs free energies of all confirmed conformers.
-
Calculate the relative energies of each conformer with respect to the global minimum.
-
Analyze the key geometrical parameters (dihedral angles, bond lengths, etc.) of the low-energy conformers to understand the structural differences.
-
Predicted Conformers of this compound
Based on the principles of cyclobutane conformation, we can predict two primary puckered conformers for the cis isomer, where both the tert-butylcarboxylate and hydroxyl groups are in pseudo-equatorial or pseudo-axial positions. The diequatorial conformer is expected to be significantly more stable due to the large steric bulk of the tert-butyl group.
Caption: Puckered conformers of this compound.
Conclusion
The conformational analysis of this compound is a critical step in understanding its properties and its role as a building block in drug discovery. A multi-faceted computational approach, combining the speed of molecular mechanics for initial exploration with the accuracy of density functional theory for refinement, provides a powerful tool for elucidating the conformational landscape of this important molecule. The validation of these computational predictions against experimental data for analogous compounds is essential for ensuring the reliability of the theoretical models. By following a systematic and rigorous computational workflow, researchers can gain valuable insights into the three-dimensional structure of this and other key molecules, ultimately facilitating the design and development of new and more effective therapeutics.
References
-
Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. [Link]
-
Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link]
- Chap. 3 Conformational Analysis and Molecular Mechanics.
-
Conformational analysis of cycloalkanes. [Link]
-
Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. [Link]
-
The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of -Peptides. [Link]
-
Simulation of conformational dynamics with the MM3 force field: the pseudorotation of cyclopentane. [Link]
-
Conformational analysis of cycloalkanes. [Link]
-
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]
-
4.8: Disubstituted Cycloalkanes. [Link]
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]
-
X‐ray crystal structure of tert‐butyl... [Link]
-
DFT B3LYP/6-31G(d,p) optimized geometries of conformers (a) 5a-I (5a),... [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from... [Link]
-
Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to... [Link]
-
Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. [Link]
-
Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]
-
APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N. [Link]
-
X‐ray diffraction patterns of tert‐butyl... [Link]
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. [Link]
-
X‐ray structure of tert‐butyl 3‐phenyl‐5‐[5‐(p‐tolyl)‐1H‐pyrrol‐3‐yl]isoxazole‐4‐carboxylate 9b. [Link]
-
Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. inpressco.com [inpressco.com]
- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. explorationpub.com [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
bioisosteric replacement of tert-butyl groups with cyclobutane rings in drug design
The bioisosteric replacement of a metabolically labile tert-butyl group with a more robust cyclobutane ring is a proven and effective strategy in modern medicinal chemistry. This substitution offers a unique opportunity to enhance metabolic stability, modulate potency through conformational constraint, and improve overall drug-like properties by increasing the fraction of sp³ carbons. While the effects on lipophilicity and solubility must be carefully managed, and while success is not guaranteed for every molecular scaffold, the cyclobutane ring provides a distinct 3D architecture that can unlock previously inaccessible improvements in a drug candidate's profile. [4][5]As demonstrated by marketed drugs containing this moiety and a growing body of literature, the cyclobutane ring has rightfully earned its place as a key component in the medicinal chemist's toolbox for rational drug design. [6]
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Wang, Q., & Chen, Y. (2021). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 8(2), 359-376. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4507-4517. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]
-
Patočka, J., & Kuča, K. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 374-385. [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Shipe, W. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(8), 709-712. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Keeling, M. C., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1755-1763. [Link]
-
ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed. [Link]
-
Bull, J. A., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(44), 16483-16490. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]
-
Ahunovych, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ResearchGate. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
assessing the metabolic stability of molecules containing the cyclobutane core
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of drug candidates with optimal pharmacokinetic profiles, medicinal chemists are increasingly turning to saturated carbocycles to imbue molecules with desirable properties. Among these, the cyclobutane ring has emerged as a versatile scaffold, offering a unique blend of rigidity and three-dimensionality. However, its impact on metabolic stability is a nuanced interplay of sterics, electronics, and enzymatic accessibility. This guide provides an in-depth, comparative analysis of the metabolic stability of molecules containing the cyclobutane core, offering experimental data and mechanistic insights to inform rational drug design.
The Stability Conundrum: Ring Strain vs. Enzymatic Recognition
The inherent ring strain of cyclobutane (approximately 26.3 kcal/mol) places it in a unique position between the highly strained cyclopropane (28.1 kcal/mol) and the more flexible cyclopentane (7.1 kcal/mol) and cyclohexane (strain-free in a chair conformation).[1][2] This puckered, four-membered ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or even aromatic rings, to modulate a compound's properties.[1][3] A key motivation for incorporating a cyclobutane moiety is often to enhance metabolic stability by blocking or altering sites of metabolism.[1][2] However, the ring itself is not metabolically inert and can be a target for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[4]
Comparative Metabolic Stability: Cycloalkane Analogs in Focus
Direct, head-to-head comparisons of the metabolic stability of a homologous series of compounds where only the cycloalkane ring is varied are crucial for understanding the specific contribution of the cyclobutane core. A study on alicyclic fentanyl analogs provides valuable quantitative data in this regard.
Case Study: Alicyclic Fentanyl Analogs
Incubation of cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl fentanyl analogs with human hepatocytes revealed a clear trend in their metabolic fate.[5] The primary metabolic pathways observed were N-dealkylation and oxidation of the alicyclic ring.[5]
Table 1: Comparative Metabolism of Alicyclic Fentanyl Analogs in Human Hepatocytes
| Compound | Major Metabolic Pathway(s) | Relative Abundance of Normetabolite (N-dealkylation) | Alicyclic Ring Oxidation |
| Cyclopropyl Fentanyl | N-dealkylation | 82% of total metabolic peak area | Not observed |
| Cyclobutyl Fentanyl | N-dealkylation, Ring Oxidation | Significant | Observed |
| Cyclopentyl Fentanyl | N-dealkylation, Ring Oxidation | Decreased compared to smaller rings | Increased |
| Cyclohexyl Fentanyl | Ring Oxidation, N-dealkylation | Further decreased | Predominant |
Data synthesized from Åstrand et al. (2018).[5][6]
These findings demonstrate a "metabolic switch": as the ring size increases, the metabolic focus shifts from N-dealkylation to oxidation of the cycloalkane ring itself.[5] For cyclopropyl fentanyl, the high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidation, leading to a predominance of N-dealkylation.[7] In contrast, with larger, more flexible rings like cyclohexane, the ring becomes the primary site of metabolic attack.[5] The cyclobutane analog represents an intermediate case where both pathways are significant.
The Metabolic Pathways of the Cyclobutane Ring
While often incorporated to block metabolism at other sites, the cyclobutane ring can undergo oxidation, primarily hydroxylation, catalyzed by CYP enzymes.[4] The position of hydroxylation is influenced by the substitution pattern on the ring and the overall topography of the enzyme's active site.
Caption: Primary metabolic pathways for cyclobutane-containing drugs.
The most common metabolic transformation is hydroxylation of the cyclobutane ring.[4] Ring-opening, or scission, is a less common but possible metabolic pathway that can lead to the formation of linear, functionalized metabolites.[8] The specific CYP isoforms involved in these transformations vary depending on the drug molecule but often include members of the CYP1, CYP2, and CYP3 families, which are responsible for the metabolism of a majority of clinical drugs.[9]
Experimental Assessment of Metabolic Stability: A Step-by-Step Protocol
The in vitro liver microsomal stability assay is a cornerstone for evaluating the metabolic fate of drug candidates.[10][11] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.[12]
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a cyclobutane-containing compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)[13]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[10]
-
Acetonitrile with an internal standard for reaction termination[14]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[13][14]
Caption: Workflow for a typical liver microsomal stability assay.
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in the phosphate buffer.[12]
-
Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10][13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[10]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.[13]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes, and the NADPH regenerating system in phosphate buffer.[3][10]
-
-
Time Points and Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[12]
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration in mg/mL) .[13]
-
Conclusion: A Strategic Choice in Drug Design
The incorporation of a cyclobutane core into a drug candidate can be a powerful strategy to enhance metabolic stability, but it is not a panacea. As the comparative data on fentanyl analogs illustrates, the metabolic consequences of introducing a cyclobutane ring are highly context-dependent and can lead to a "metabolic switch" to different pathways.[5] While generally more stable to oxidation than larger, more flexible cycloalkanes, the cyclobutane ring can itself be a site of metabolism.[1][5]
Therefore, a thorough understanding of the potential metabolic pathways and a robust experimental evaluation using assays such as the liver microsomal stability assay are critical. By carefully considering the interplay between ring strain, steric and electronic factors, and enzymatic recognition, researchers can strategically employ the cyclobutane moiety to design drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
References
- Åstrand, A., Vikingsson, S., Thelin, J., & Kronstrand, R. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95–106.
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Bortnichuk, L., Pashchenko, A., & Kheilik, Y. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
- PatSnap. (2025). What is the role of bioisosterism in drug design? Synapse.
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Groves, J. T. (2015). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. JBIC Journal of Biological Inorganic Chemistry, 20(2), 375-386.
- MDPI. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- Åstrand, A., Vikingsson, S., Thelin, J., & Kronstrand, R. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106.
- ResearchGate. (n.d.). (PDF)
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- PubMed. (2022).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
Graphviz. (n.d.). Examples. Retrieved from [Link]
- Wermuth, C. G. (2012).
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
- von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube.
- Poulos, T. L. (2014). Structural control of cytochrome P450-catalyzed ω-hydroxylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1), 20-28.
- ResearchGate. (n.d.).
- Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz.
- ResearchGate. (n.d.).
- YouTube. (2010, December 29). Cytochrome P450: Radicals in a Biochemical Setting [Video].
- Semantic Scholar. (n.d.).
- Ortiz de Montellano, P. R. (2013). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism and Disposition, 41(10), 1798-1807.
- Schreiber, F. (2000). A graph layout algorithm for drawing metabolic pathways.
- Royal Society of Chemistry. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers.
- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- StatPearls. (n.d.). Biochemistry, Cytochrome P450. NCBI Bookshelf.
- Medical Journal of Malaysia. (n.d.). Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview.
- Mishra, S., & Singh, B. (2020). Intermittent Fasting and Metabolic Switching: A Brief Overview. Biomedical and Pharmacology Journal, 13(3), 1145-1152.
- Cell Metabolism. (2025). Induction of a metabolic switch from glucose to ketone metabolism programs ketogenic diet-induced therapeutic vulnerability in lung cancer.
- Medscape. (n.d.). Biopharm Drug Dispos - Content Listing.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Authoritative Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate (CAS No. 389890-43-1), a common building block in organic synthesis.[1][2][3] As researchers and drug development professionals, our responsibility extends beyond the synthesis to the entire lifecycle of a chemical, culminating in its proper disposal. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Disclaimer: This guide is intended to supplement, not replace, the specific Safety Data Sheet (SDS) for the compound and the hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department. Always prioritize your local guidelines.
Hazard Identification and Essential Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound, also known as tert-Butyl (cis-3-hydroxycyclobutyl)carbamate, is classified with several key hazards that directly inform disposal procedures.[4][5]
Summary of Key Hazards
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[4][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4][6] |
Scientist's Note: The primary risks during disposal activities stem from the potential for inhalation of dust if it's a solid, or direct contact with skin and eyes.[4][6] Therefore, all disposal-related tasks must be performed with appropriate personal protective equipment (PPE).
Required PPE for Disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling and segregation of this waste should occur within a well-ventilated chemical fume hood to mitigate inhalation risks.[7]
The Core Principle: Segregation for Licensed Disposal
The fundamental rule for disposing of this compound and its associated waste is that it must not be disposed of in regular trash or down the sanitary sewer.[8] This compound must be collected as hazardous chemical waste for disposal by a licensed and authorized contractor.[6]
Rationale: As a synthetic organic compound, it can be harmful to aquatic life and may not be effectively treated by standard municipal water treatment facilities.[9] Proper disposal, typically via high-temperature incineration, ensures its complete destruction.[10]
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste. All waste containers must be correctly labeled with the full chemical name, concentration, and appropriate hazard warnings before being moved to your facility's designated waste accumulation area.[11]
Protocol A: Unused or Expired Product (Pure Compound)
-
Container Integrity: Ensure the original container is securely sealed and in good condition.[6]
-
Labeling: Affix a hazardous waste tag, as required by your institution, to the container. Clearly write "Waste this compound."
-
Segregation: Store the container in a designated secondary containment bin within a satellite accumulation area or your lab's main waste storage location.
-
Pickup: Arrange for collection by your institution's EHS or contracted waste disposal service.
Protocol B: Contaminated Liquid Waste
This protocol applies to solutions containing the compound, such as leftover reaction mixtures or chromatography fractions.
-
Select Container: Choose a compatible, leak-proof waste container (typically a glass or high-density polyethylene carboy) designated for non-halogenated organic solvent waste.[11]
-
Collection: Carefully pour the liquid waste into the designated container using a funnel. Perform this action inside a chemical fume hood.
-
Secure and Label: Tightly cap the container when not in use.[11] Maintain a log on the container's label, listing all constituents and their approximate percentages.
-
Storage: Store the sealed waste container in secondary containment, away from incompatible materials.
Protocol C: Contaminated Solid Waste
This includes items like used gloves, weigh boats, absorbent paper, or silica gel that are contaminated with the compound.
-
Collection: Place all contaminated solid materials into a designated, durable plastic bag (double-bagging is recommended) or a labeled, sealed container.[6]
-
Labeling: Clearly label the bag or container as "Solid Waste Contaminated with this compound."
-
Storage: Keep the sealed solid waste container with other solid chemical waste for collection.
Protocol D: Decontamination of Empty Containers
Empty containers that once held the pure compound are still considered hazardous waste until properly decontaminated.[11]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as hazardous liquid waste according to Protocol B. Do not pour the rinsate down the drain.[11]
-
Container Disposal: Once triple-rinsed, deface or remove the original label. The container can now typically be disposed of in the appropriate recycling bin (e.g., glass waste) per your institution's policy.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess and Secure: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency EHS hotline.
-
Small Spill Cleanup (Solid):
-
Wearing full PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[6]
-
Carefully sweep or scoop the material into a designated container for solid chemical waste.[6]
-
Use a wet paper towel to decontaminate the area, and dispose of the towel as contaminated solid waste.
-
-
Small Spill Cleanup (Liquid):
-
Wearing full PPE, cover the spill with an inert absorbent material (vermiculite, cat litter, or chemical spill pads).[12]
-
Once absorbed, scoop the material into a container for solid chemical waste.
-
Decontaminate the surface and dispose of cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing waste streams related to this compound.
Caption: Decision workflow for proper waste segregation and disposal.
References
-
Chemtalk. Ester Disposal - #1 Science Forum For Lab Technicians. [Link]
-
University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Angene Chemical. Safety Data Sheet - tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. [Link]
-
PubChem. tert-Butyl (3-hydroxycyclobutyl)carbamate. [Link]
-
ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF. [Link]
-
ScienceDirect. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. (CIS) TERT-BUTYL-3-HYDROXYCYCLOBUTYL CARBAMATE | 389890-43-1 [chemicalbook.com]
- 3. 389890-43-1|tert-Butyl (cis-3-hydroxycyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chemtalk.com.au [chemtalk.com.au]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-tert-Butyl 3-hydroxycyclobutanecarboxylate
Welcome to your essential safety and handling guide for cis-tert-Butyl 3-hydroxycyclobutanecarboxylate (CAS No. 939768-64-6). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) selection and procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with the scientific rigor it demands.
The hazard profile of this compound, based on data from analogous compounds, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation, particularly when handled as a solid that can generate dust.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol. It must be tailored to the specific procedure you are performing. The primary routes of exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation. The scale of your work—from milligram-scale weighing to multi-gram reactions—will dictate the necessary level of protection.
The PPE Selection Workflow
Before you begin any procedure, a mental or documented risk assessment should guide your PPE choice. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for risk assessment and PPE selection.
Essential Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios. The rationale behind each selection is detailed in the subsequent sections.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) of Solid | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended: N95 respirator |
| Handling Solutions/Transfers | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required if in fume hood |
| Large-Scale Reactions (>10g) or Potential for Dust | Chemical splash goggles and face shield | Double-gloving with Nitrile gloves | Chemical-resistant apron over lab coat | Required: N95 or higher-rated particulate respirator |
Eye and Face Protection: Your First Line of Defense
Why it's critical: This compound is classified as a serious eye irritant.[1][2] Accidental splashing of a solution or contact with airborne solid particles can cause significant injury.
-
Minimum Requirement: For any handling procedure, ANSI Z87-rated safety glasses with side shields are mandatory.[3]
-
Elevated Risk: When handling solutions that could splash or when working with larger quantities of the solid, upgrade to chemical splash goggles.[3] Goggles provide a complete seal around the eyes, offering superior protection against splashes from any direction.
-
Maximum Protection: For procedures with a high risk of splashing (e.g., pouring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.[3]
Hand Protection: Preventing Dermal Absorption
Why it's critical: As a known skin irritant, direct contact must be avoided.[1] The choice of glove material is paramount, as no single glove protects against all chemicals.
-
Recommended Material: Nitrile gloves are the preferred choice for incidental contact. They offer good resistance to a range of chemicals, including esters and alcohols, and are a good alternative for those with latex allergies.[4][5] Nitrile gloves also provide a clear indication of tearing or punctures.[5]
-
Glove Thickness: For laboratory use, a standard disposable nitrile glove (typically 4-8 mil thickness) is sufficient for incidental contact.
-
Best Practices: Always inspect gloves for visible signs of damage before use.[5] If contact with the chemical occurs, remove the glove immediately using the proper technique (see protocol below), wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.[5][6] For extended work or when handling larger quantities, consider double-gloving to provide an extra layer of protection.[7]
Body Protection: Shielding Skin and Clothing
Why it's critical: A standard lab coat is the minimum requirement to protect your skin and personal clothing from minor spills and contamination.[3]
-
Standard Use: A fully buttoned, long-sleeved lab coat should be worn for all procedures.
-
Enhanced Protection: When handling larger quantities where the risk of a significant splash is higher, supplement your lab coat with a chemical-resistant apron made from materials like polyethylene or PVC.
Respiratory Protection: Guarding Against Inhalation
Why it's critical: The compound may cause respiratory irritation, a common hazard when working with fine chemical powders.[1] The primary risk occurs when weighing or transferring the solid, as this can generate airborne dust.
-
When is it necessary? Any procedure that could generate dust requires respiratory protection. This is especially true when handling the material outside of a certified chemical fume hood.
-
Recommended Type: A NIOSH-approved N95 particulate respirator is the minimum recommendation.[1][8] The "N" indicates it is not resistant to oil, which is acceptable for this compound, and the "95" means it filters at least 95% of airborne particles.[1] For environments with higher potential concentrations, a higher-efficiency filter (e.g., N99 or P100) or a powered air-purifying respirator (PAPR) should be considered.[1][8]
-
Fit is Key: A respirator is only effective if it forms a tight seal to the user's face. All personnel required to wear tight-fitting respirators must be properly fit-tested as per OSHA regulations.[7]
Operational Plan: Safe Handling and Disposal Protocols
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Use a glove-to-glove, then skin-to-skin technique to avoid touching the outer surface with your bare hands.
-
Apron (if worn): Remove the chemical-resistant apron.
-
Lab Coat: Remove your lab coat by rolling it inside-out and away from your body.
-
Eye/Face Protection: Remove your face shield and/or goggles.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling workflow. All waste must be managed in accordance with institutional and local regulations.[2][9]
-
Contaminated PPE: All disposable PPE, including gloves, aprons, and bench paper, that has come into contact with this compound should be considered chemical waste.
-
Empty Chemical Containers: An empty container that held this compound should be managed as hazardous waste unless triple-rinsed.[9]
-
Procedure: Collect empty, unrinsed containers for disposal through your institution's hazardous waste program.[9]
-
-
Gross Contamination: Materials used to clean up spills of the chemical should be treated as hazardous waste.
-
Procedure: Collect all spill cleanup materials (absorbents, wipes, etc.) and place them in a sealed, labeled hazardous waste container for proper disposal.[9]
-
By adhering to these detailed guidelines, you are not only ensuring your personal safety but also upholding the highest standards of scientific practice. This commitment to safety is the foundation upon which reliable and reproducible research is built.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
-
National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
-
University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of California, Berkeley. Glove Selection Guide. [Link]
-
University of Toronto. Glove Selection Guide. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. [Link]
Sources
- 1. students.umw.edu [students.umw.edu]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. gz-supplies.com [gz-supplies.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
